tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSACSBMTRJNPH-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
609788-04-7 | |
| Record name | rac-tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Introduction: The Significance of a Chiral Building Block
In the landscape of modern drug discovery and development, the precise arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different pharmacological activities. The synthesis of enantiomerically pure compounds is therefore a cornerstone of medicinal chemistry. tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate is a key chiral building block, valued for its rigid cyclohexane scaffold and the defined stereochemistry of its two amino functionalities. This guide provides a comprehensive overview of a practical and efficient synthesis route to this important intermediate, delving into the rationale behind the chosen synthetic strategy and methodologies.
Strategic Approach: Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, this compound, reveals a key disconnection at the carbamate linkage. This points to the precursor, (1R,3R)-1,3-diaminocyclohexane, or a selectively protected derivative. A further disconnection of one of the amino groups suggests that the synthesis can be approached from a chiral aminocyclohexanol intermediate, specifically (1R,3R)-3-aminocyclohexanol. This intermediate offers the advantage of differentiated functional groups, allowing for selective protection and subsequent manipulation.
Our chosen synthetic strategy, therefore, hinges on the stereoselective synthesis of (1R,3R)-3-aminocyclohexanol, followed by the protection of one of the amino groups as a tert-butyl carbamate.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of (±)-cis-3-Aminocyclohexanol
The synthesis commences from the readily available and inexpensive starting material, 1,3-cyclohexanedione. This is converted to a β-enaminoketone, which is then reduced to yield a mixture of cis- and trans-3-aminocyclohexanols.[1][2]
Step 1.1: Formation of the β-Enaminoketone
The first step involves the condensation of 1,3-cyclohexanedione with a suitable amine to form a β-enaminoketone. Benzylamine is a common choice for this transformation. The reaction is typically carried out in a solvent such as toluene with azeotropic removal of water to drive the equilibrium towards the product.[1]
Experimental Protocol:
-
To a solution of 1,3-cyclohexanedione (1.0 eq) in toluene, add benzylamine (1.0 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude β-enaminoketone can be purified by recrystallization or used directly in the next step.
Step 1.2: Reduction of the β-Enaminoketone
The subsequent reduction of the β-enaminoketone is a critical step that establishes the relative stereochemistry of the amino and hydroxyl groups. A dissolving metal reduction, such as with sodium in a mixture of tetrahydrofuran (THF) and isopropanol, is effective in producing a mixture of cis- and trans-3-aminocyclohexanols.[1][2] The cis isomer is typically the major product.
Experimental Protocol:
-
Dissolve the β-enaminoketone (1.0 eq) in a mixture of THF and isopropyl alcohol.
-
Carefully add small pieces of sodium metal (excess) to the stirred solution at room temperature.
-
Continue stirring until all the sodium has reacted.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a mixture of (±)-cis- and (±)-trans-3-aminocyclohexanol.
Part 2: Chiral Resolution of (±)-cis-3-Aminocyclohexanol
With the racemic mixture of cis-3-aminocyclohexanol in hand, the next crucial stage is the separation of the enantiomers to isolate the desired (1R,3S)- and (1S,3R)-enantiomers (note: the literature often refers to the cis isomer with (1R,3S) or (1S,3R) stereochemistry, which corresponds to the desired relative stereochemistry for our target). Chiral resolution via diastereomeric salt formation is a classical and effective method.[3]
Step 2.1: Diastereomeric Salt Formation
A chiral resolving agent, such as a chiral carboxylic acid, is reacted with the racemic amine to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization.
Experimental Protocol:
-
Dissolve the mixture of (±)-cis-3-aminocyclohexanol in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.
-
Allow the solution to stand, or cool it, to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomeric salt.
Step 2.2: Liberation of the Enantiomerically Pure Amine
Once the diastereomeric salt is isolated, the enantiomerically pure amine can be liberated by treatment with a base.
Experimental Protocol:
-
Suspend the crystalline diastereomeric salt in water.
-
Add a base, such as aqueous sodium hydroxide, until the pH is basic.
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic extract and concentrate it to yield the enantiomerically pure cis-3-aminocyclohexanol. The absolute configuration will depend on the chiral resolving agent used. For the synthesis of the (1R,3R) target, the corresponding (1R,3S)-aminocyclohexanol is required.
Part 3: Synthesis of this compound
The final step in the synthesis is the selective protection of one of the amino groups of the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane (which can be obtained from the corresponding aminocyclohexanol) as a tert-butyl carbamate (Boc).
Step 3.1: Conversion of (1R,3S)-3-Aminocyclohexanol to (1R,3R)-1,3-Diaminocyclohexane
This conversion can be achieved through a variety of methods, often involving activation of the hydroxyl group followed by nucleophilic substitution with an amine equivalent.
Step 3.2: Mono-Boc Protection
The selective mono-protection of a diamine can be challenging. However, by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), it is possible to favor the formation of the mono-protected product.
Experimental Protocol:
-
Dissolve (1R,3R)-1,3-diaminocyclohexane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (approximately 1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono- and di-protected products.
-
Upon completion, work up the reaction by washing with water and brine.
-
The crude product can be purified by flash column chromatography to isolate the desired this compound.
Caption: Overall synthetic workflow.
Alternative Synthetic Strategies
While the presented route is robust and relies on well-established chemical transformations, alternative strategies are worth noting for their potential advantages in specific contexts.
-
Asymmetric Synthesis: Direct asymmetric synthesis of the chiral aminocyclohexanol intermediate would circumvent the need for chiral resolution, which can be a low-yielding step. This could involve the use of chiral catalysts or auxiliaries in the reduction of a suitable ketone precursor.[4]
-
Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Amine transaminases (ATAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[5] An enzymatic cascade reaction could potentially be developed to produce the desired diamine with high enantiomeric excess.
Data Summary
| Step | Reactants | Reagents/Solvents | Product | Typical Yield |
| 1.1 | 1,3-Cyclohexanedione, Benzylamine | Toluene | 3-(Benzylamino)cyclohex-2-en-1-one | High |
| 1.2 | 3-(Benzylamino)cyclohex-2-en-1-one | Na, THF/Isopropanol | (±)-cis-3-Aminocyclohexanol | Good |
| 2.1 | (±)-cis-3-Aminocyclohexanol | Chiral Resolving Agent (e.g., Tartaric Acid) | Diastereomeric Salts | Variable |
| 2.2 | Diastereomeric Salt | Base (e.g., NaOH) | Enantiopure 3-Aminocyclohexanol | High |
| 3.2 | (1R,3R)-1,3-Diaminocyclohexane | Di-tert-butyl dicarbonate, DCM | This compound | Moderate to Good |
Conclusion and Future Perspectives
The synthesis of this compound presented herein provides a reliable and scalable route to this valuable chiral building block. The strategy of synthesizing a racemic intermediate followed by chiral resolution is a classic and often practical approach. However, for large-scale manufacturing and to improve overall efficiency, the development of a direct asymmetric synthesis of the key chiral aminocyclohexanol or diamine intermediate is a highly desirable goal. The continued exploration of novel catalytic systems, including both metal-based and enzymatic catalysts, will undoubtedly lead to even more elegant and efficient syntheses of this and other important chiral molecules in the future.
References
-
Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]
-
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]
-
Chiral resolution. Wikipedia. [Link]
Sources
"physicochemical properties of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate"
A Technical Guide to the Physicochemical Properties of tert-Butyl ((3-aminocyclohexyl)carbamate Isomers
Introduction: A Critical Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on a deep understanding of their fundamental physicochemical properties. These characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential. This guide provides an in-depth technical overview of tert-Butyl ((3-aminocyclohexyl)carbamate), a versatile bifunctional building block increasingly utilized in the synthesis of novel therapeutics.
A crucial aspect of this molecule is its stereochemistry. The user's query specified the (1R,3R)-trans-isomer . However, the most widely available and characterized isomer in commercial and literature databases is the (1S,3R)-cis-isomer (CAS: 1298101-47-9) [1][2][3]. Due to the abundance of reliable data, this guide will focus primarily on the physicochemical properties of the (1S,3R)-cis-isomer. A dedicated section will then explore the critical impact of stereoisomerism, contrasting the properties of the cis form with the expected characteristics of the requested (1R,3R)-trans diastereomer. This comparative approach offers researchers a more comprehensive understanding of how spatial arrangement influences molecular behavior.
Part 1: Molecular Identity and Structural Features of (1S,3R)-Isomer
The (1S,3R)-isomer of tert-butyl (3-aminocyclohexyl)carbamate is a white to off-white solid at room temperature[4]. Its structure features a cyclohexane ring scaffold, a primary amine that acts as a key nucleophilic and basic center, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group imparts lipophilicity and sterically shields its adjacent amine, allowing for selective chemical transformations at the unprotected primary amine.
Table 1: Compound Identification and Core Properties ((1S,3R)-Isomer)
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | tert-Butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate | [1][4] |
| CAS Number | 1298101-47-9 | [1][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 214.31 g/mol | |
| Physical Form | White to off-white solid | [4] |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, sealed in dry, dark conditions |[4] |
Caption: Logical workflow for characterizing key physicochemical properties.
Part 3: The Critical Impact of Stereochemistry: (1S,3R)-cis vs. (1R,3R)-trans
The user's query specified the (1R,3R)-isomer. This molecule is a diastereomer of the (1S,3R)-isomer discussed above. Diastereomers have different 3D arrangements of atoms and, unlike enantiomers, possess distinct physical and chemical properties.
In the (1S,3R)-isomer, the amino and Boc-amino groups are on the same side of the cyclohexane ring plane, a cis configuration. In the (1R,3R)-isomer, these groups are on opposite sides, a trans configuration. This seemingly subtle change has profound consequences.
Caption: Comparison of cis (1S,3R) and trans (1R,3R) diastereomers.
Expected Differences in Physicochemical Properties:
-
Melting Point & Solubility: The trans isomer often has higher symmetry, which can allow for more efficient packing into a crystal lattice. This typically results in a higher melting point and lower intrinsic solubility compared to the less symmetrical cis isomer. This is a critical consideration for solid-state formulation.
-
pKa: The basicity of the primary amine is primarily influenced by its local electronic environment. The pKa values of the cis and trans isomers are expected to be very similar , as the 1,3-substitution pattern does not drastically alter the inductive effects on the amine.
-
Lipophilicity (logP): The logP value may differ slightly. The trans isomer, with its functional groups pointing in opposite directions, may present a different surface polarity profile to the solvent compared to the cis isomer. This can lead to small but potentially significant differences in partitioning behavior.
-
Biological Activity: Most importantly, the 3D orientation of the functional groups is critical for molecular recognition by biological targets like enzymes and receptors. Therefore, the cis and trans isomers are expected to have distinctly different biological activities and pharmacological profiles .
Part 4: Safety and Handling
Proper handling is essential when working with any chemical intermediate. The available safety data pertains to the cis-isomer but should be applied as a minimum standard for any stereoisomer of this compound.
Table 2: GHS Hazard Information ((1S,3R)-Isomer)
| Hazard Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [4] |
| Signal Word | Warning | [4] | |
| Hazard Statements | H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] | |
| H319 | Causes serious eye irritation | [4] | |
| H335 | May cause respiratory irritation | [4] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [4] |
| Statements | P305+P351+P338| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4]|
Recommended Handling Protocol:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place as recommended (2-8°C) to ensure chemical stability.[4]
Conclusion
tert-Butyl ((3-aminocyclohexyl)carbamate) is a valuable synthetic intermediate whose utility in drug discovery is directly tied to its physicochemical properties. This guide has detailed the key parameters for the well-characterized (1S,3R)-cis-isomer, providing both theoretical context and actionable experimental protocols for their determination. The primary amine confers a high pKa, making the molecule predominantly charged and water-soluble at physiological pH. Crucially, researchers must recognize that its diastereomer, the (1R,3R)-trans-isomer, will possess a distinct set of physical properties and a different biological profile due to its unique three-dimensional structure. A thorough characterization of the specific stereoisomer being used is therefore not merely an academic exercise but a fundamental requirement for reproducible and successful drug development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
- Spirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(2), 88-103.
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
-
ECETOC. (2008). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound?. Retrieved from [Link]
-
SlidePlayer. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG. Retrieved from [Link]
Sources
A Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Chiral Building Block for Advanced Drug Discovery
Introduction: The Strategic Importance of Stereodefined Scaffolds in Medicinal Chemistry
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity, selectivity, and pharmacokinetic profile. Chiral building blocks, therefore, serve as indispensable tools for the medicinal chemist, enabling the construction of complex molecular architectures with a high degree of stereochemical control. Among these, mono-protected diamines are of particular interest, offering a versatile handle for the sequential introduction of pharmacophoric elements. This guide provides an in-depth technical overview of tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate , a stereoisomerically pure building block characterized by its cis-1,3-diaminocyclohexane scaffold.
The rigid cyclohexane core of this molecule imparts conformational constraint, a desirable feature in drug design for reducing the entropic penalty upon binding to a biological target. The presence of a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine allows for orthogonal chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutics. This document will detail the physicochemical properties, synthesis, and potential applications of this specific stereoisomer, providing researchers and drug development professionals with a comprehensive resource.
Physicochemical and Structural Characteristics
The fundamental identity of a chemical entity begins with its unique identifiers and structural formula. For this compound, it is crucial to distinguish it from its stereoisomers, as even subtle changes in stereochemistry can lead to vastly different biological outcomes.
Chemical Structure:
The structure reveals a cyclohexane ring with two amino substituents in a cis-1,3 relationship. The stereochemistry at the chiral centers is defined as (1R,3R). One of the amino groups is protected with a tert-butyloxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis.
Figure 1: 2D representation of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1788036-23-6 | [1][2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.31 g/mol | [2][3] |
| Appearance | Solid (predicted) | |
| Purity | Typically >95% | |
| Canonical SMILES | CC(C)(C)OC(=O)N[C@H]1CCN | |
| InChIKey | OBSACSBMTRJNPH-GSVOUGTGSA-N |
It is imperative for researchers to verify the CAS number when sourcing this reagent to ensure they are working with the correct (1R,3R) stereoisomer and not the more commonly documented (1S,3R) isomer (CAS 1298101-47-9).[4][5]
Synthesis and Manufacturing
The synthesis of enantiomerically pure diamines is a critical challenge in organic chemistry. The preparation of this compound can be approached through several strategic routes, primarily revolving around the stereoselective synthesis or resolution of the diamine precursor, followed by selective mono-protection.
Conceptual Synthetic Workflow
A logical and industrially scalable approach involves the mono-Boc protection of the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane. The key to this process is obtaining the diamine in high enantiomeric purity.
Figure 2: Proposed synthetic workflow.
Detailed Experimental Protocol (Exemplary)
The following protocol is a generalized procedure based on established methods for the mono-Boc protection of diamines.[6] Researchers should optimize conditions for the specific substrate.
Step 1: Preparation of (1R,3R)-1,3-Diaminocyclohexane
The enantiomerically pure diamine can be obtained through the resolution of a racemic mixture of cis-1,3-diaminocyclohexane using a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization. Alternatively, asymmetric synthesis routes can be employed.
Step 2: Mono-Boc Protection of (1R,3R)-1,3-Diaminocyclohexane
-
Rationale: To achieve selective mono-protection, a significant excess of the diamine is typically used relative to the Boc-anhydride. This statistical approach favors the reaction of one molecule of Boc-anhydride with one molecule of the diamine, minimizing the formation of the di-protected byproduct. The reaction is performed in a suitable solvent at a controlled temperature.
-
Procedure:
-
To a stirred solution of (1R,3R)-1,3-diaminocyclohexane (5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in the same solvent dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to isolate the desired mono-Boc protected product.
-
Applications in Drug Discovery
The cis-1,3-diaminocyclohexane scaffold is a valuable pharmacophore in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents to interact with biological targets. The stereochemistry of these substituents is often critical for potent and selective binding. While specific examples of marketed drugs containing the this compound moiety are not prevalent in publicly accessible literature, the utility of this and related scaffolds is well-established in the discovery of novel therapeutic agents, particularly in the area of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[4][7][8]
The free primary amine of this building block serves as a key nucleophile for a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides, a common linkage in drug molecules.
-
Urea and sulfonamide formation: Reaction with isocyanates or sulfonyl chlorides, respectively, to introduce these important functional groups.
-
Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
The Boc-protected amine remains inert during these transformations and can be deprotected under acidic conditions at a later stage in the synthesis to reveal a second primary amine for further functionalization. This orthogonal protection strategy is a cornerstone of modern multi-step organic synthesis.
Safety and Handling
As a professional in a research and development setting, adherence to strict safety protocols is non-negotiable. The safety information for this compound (CAS 1788036-23-6) is summarized below.[9]
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| H412: Harmful to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[10]
Conclusion
This compound is a valuable, stereoisomerically pure building block for the synthesis of complex, chiral molecules in drug discovery. Its defined stereochemistry and orthogonal protecting groups offer medicinal chemists a powerful tool for the rational design of novel therapeutics. While its direct incorporation into marketed drugs is not widely reported, the strategic importance of the underlying cis-1,3-diaminocyclohexane scaffold is undeniable. This guide provides the foundational knowledge required for the effective and safe use of this important synthetic intermediate.
References
-
CD13020149 this compound. Available at: [Link]
-
tert-butyl N-[(1R, 3R)-3-aminocyclohexyl]carbamate. CP Lab Safety. Available at: [Link]
- Safety Data Sheet: cis-Cyclohexane-1,4-diamine, N-BOC protected.
- Safety Data Sheet: TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE. ChemicalBook. 2025-07-26.
-
Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
- Safety Data Sheet: N-Boc-1,6-diaminohexane. Fisher Scientific. 2009-09-26.
- Safety D
- Custom Synthesis & Bulk Chemicals. aldlab-chemicals.
- Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Scholarly Commons - University of the Pacific. 2020-07-02.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central.
- EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons.
- Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. 2025-12-08.
- EP-Directory listing-Product Center-Changzhou Extraordinary Pharm
- 849616-22-4 | tert-Butyl (cis-3-aminocyclohexyl)carbamate.
Sources
- 1. 1788036-23-6|this compound|BLD Pharm [bldpharm.com]
- 2. tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate,1788036-23-6-Amadis Chemical [amadischem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. lookchem.com [lookchem.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 11. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Stereochemistry of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Abstract
This technical guide provides a comprehensive exploration of the stereochemical landscape of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a chiral building block of significant interest in medicinal chemistry and drug development. A critical examination of its absolute configuration, conformational isomerism, and the analytical methodologies required for its unambiguous characterization is presented. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, analysis, and application of this stereochemically rich molecule. A crucial clarification is made at the outset regarding the distinction between the cis-(1R,3R) isomer, the focus of this guide, and the more commonly cited trans-(1S,3R) isomer.
Introduction: Defining the Molecule and Its Significance
This compound is a diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. The cyclohexane ring serves as a rigid scaffold, and the spatial orientation of the amino and Boc-protected amino groups dictates its three-dimensional structure, which is pivotal for its molecular recognition properties. Such chiral diamines are invaluable synthons in the construction of complex bioactive molecules, including ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors.[1]
A point of frequent confusion arises from the commercially available isomer, which often carries the CAS number 1298101-47-9. It is imperative to note that this CAS number corresponds to the trans isomer, tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate.[2] The (1R,3R) designation, which is the subject of this guide, defines a cis relationship between the two substituents on the cyclohexane ring. This seemingly subtle difference in stereochemistry has profound implications for the molecule's shape, conformational flexibility, and ultimately, its utility in drug design.
This guide will delve into the intricacies of the cis-(1R,3R) isomer, providing a detailed analysis of its stereochemical features, a plausible synthetic strategy, methods for its analytical characterization, and a discussion of its potential applications.
Stereochemical Analysis: A Tale of Two Conformations
The stereochemistry of this compound is fundamentally dictated by the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain.[3] The two substituents, an amino group and a tert-butoxycarbonylamino group, are located at positions 1 and 3 of the ring with a cis relationship. This cis-1,3-disubstitution pattern leads to a dynamic equilibrium between two chair conformations: the diequatorial (e,e) and the diaxial (a,a) conformers.
Conformational Equilibrium
The two chair conformations of cis-1,3-disubstituted cyclohexanes are interconvertible through a process known as ring flipping.
-
Diequatorial (e,e) Conformation: In this arrangement, both the amino and the Boc-amino groups occupy the more spacious equatorial positions. This conformation minimizes steric hindrance.
-
Diaxial (a,a) Conformation: Upon ring flipping, both substituents move into the more sterically crowded axial positions. This leads to significant unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.
Due to the steric bulk of both the amino and particularly the tert-butoxycarbonylamino group, the diaxial conformer is highly energetically unfavorable. The steric strain arising from the 1,3-diaxial interactions destabilizes this conformation to such an extent that the conformational equilibrium lies overwhelmingly towards the diequatorial (e,e) form. For all practical purposes in drug design and molecular modeling, this compound can be considered to exist almost exclusively in the diequatorial conformation.
The following diagram illustrates the conformational equilibrium:
Caption: Proposed synthetic workflow for (1R,3R)-tert-Butyl (3-aminocyclohexyl)carbamate.
Experimental Protocol: Chiral Resolution
The resolution of racemic mixtures of diamines is a well-established practice, often employing chiral acids to form diastereomeric salts that can be separated by crystallization. [4] Protocol: Chiral Resolution of rac-cis-1,3-Diaminocyclohexane
-
Salt Formation: Dissolve the racemic cis-1,3-diaminocyclohexane in a suitable solvent such as ethanol. Add a stoichiometric amount of a chiral resolving agent, for example, L-(+)-tartaric acid, dissolved in the same solvent.
-
Diastereomeric Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to differences in solubility.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the enantiomerically enriched free diamine.
-
Extraction: Extract the free diamine into an organic solvent (e.g., dichloromethane), dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Boc Protection: The resulting enantiomerically enriched cis-1,3-diaminocyclohexane can then be selectively protected with di-tert-butyl dicarbonate (Boc2O) to yield the target compound.
Analytical Characterization
Unambiguous confirmation of the stereochemistry of this compound requires a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and relative stereochemistry. Due to the strong preference for the diequatorial conformation, the NMR spectra are expected to be relatively simple and reflect this single dominant conformer.
Expected ¹H NMR Spectral Features (in CDCl₃):
| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constants (Hz) (Predicted) | Assignment |
| C(CH₃)₃ | ~1.45 | s | - | 9H, tert-butyl group |
| CH-NHBoc | ~3.5-3.7 | br s | - | 1H, proton on carbon bearing the Boc-amino group |
| CH-NH₂ | ~2.6-2.8 | m | - | 1H, proton on carbon bearing the amino group |
| Cyclohexyl CH₂ | ~1.0-2.0 | m | - | 8H, ring protons |
| NHBoc | ~4.5-5.0 | br s | - | 1H, carbamate proton |
| NH₂ | ~1.5-2.5 | br s | - | 2H, amino protons |
The broadness of the signals for the protons attached to nitrogen is due to quadrupole broadening and potential hydrogen exchange. The key diagnostic feature for the cis isomer in the diequatorial conformation would be the presence of small axial-equatorial and equatorial-equatorial coupling constants for the C1 and C3 protons, distinguishing it from the trans isomer which would show at least one large axial-axial coupling. [5] Expected ¹³C NMR Spectral Features (in CDCl₃):
| Carbon | Chemical Shift (ppm) (Predicted) |
| C(CH₃)₃ | ~28.5 |
| C(CH₃)₃ | ~79.0 |
| CH-NHBoc | ~50-52 |
| CH-NH₂ | ~48-50 |
| Cyclohexyl CH₂ | ~20-40 |
| C=O | ~155-156 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for determining the enantiomeric purity of the target compound. A chiral stationary phase (CSP) is used to separate the (1R,3R) and (1S,3S) enantiomers.
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Detection: UV detection at a wavelength where the carbamate group absorbs (e.g., ~210 nm).
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Applications in Drug Discovery and Development
The rigid, stereodefined scaffold of cis-1,3-diaminocyclohexane derivatives makes them attractive building blocks in the design of novel therapeutics. The two amino groups provide handles for the introduction of various pharmacophoric elements in a well-defined spatial arrangement.
While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, the broader class of substituted diaminocyclohexane derivatives has been explored in several therapeutic areas. For instance, cyclohexane derivatives are investigated as analgesics and for the treatment of neuropathic pain. [6]The rigid nature of the cyclohexane ring helps in locking the conformation of the molecule, which can lead to higher affinity and selectivity for the biological target.
The cis-1,3-diamine scaffold can be envisioned as a key component in the synthesis of:
-
Protease Inhibitors: The two amino groups can be functionalized to interact with specific residues in the active site of proteases.
-
GPCR Ligands: The cyclohexane core can serve as a scaffold to present substituents that mimic the binding determinants of endogenous ligands.
-
Asymmetric Catalysis: Chiral diaminocyclohexane derivatives are also used as ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions. [7] The workflow for incorporating this building block into a drug discovery program is outlined below:
Caption: Role of the title compound in a drug discovery workflow.
Conclusion
The stereochemistry of this compound is a rich and defining feature that governs its three-dimensional structure and potential applications. As a cis-1,3-disubstituted cyclohexane, it exists predominantly in a diequatorial chair conformation, presenting its functional groups in a specific and predictable spatial orientation. While its synthesis and isolation in enantiomerically pure form require careful stereochemical control and resolution, its value as a chiral building block in drug discovery is significant. A thorough understanding of its conformational preferences and the analytical tools to verify its stereochemical integrity are paramount for its successful application in the development of novel, stereochemically defined therapeutic agents.
References
-
LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]
-
Chemistry LibreTexts. Conformational analysis of cyclohexanes. (2025). [Link]
- Umar, A. B., et al. (2018). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal, 3(4), 136-140.
-
AA Blocks. tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%, 10 grams. [Link]
- Teixeira, C., et al. (2014). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry, 52(5), 224-230.
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. (2022). [Link]
-
Scholarly Commons - University of the Pacific. exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (2020). [Link]
-
ResearchGate. Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?. (2016). [Link]
-
Novartis OAK. Diasteroisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complimentary Methods for the Chiral Separation of cis/trans-Enantiomers of 3-Aminocyclohexanol. (2015). [Link]
-
PubChem. tert-Butyl carbamate. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Journal of the Chemical Society D. The synthesis of cis,cis-1,3,5-triaminocyclohexane-NN′N′-triacetic acid and its cobalt(III) complex. (1971). [Link]
-
PMC - NIH. Enantioselective 1,3-Dipolar Cycloaddition Using (Z)-α-Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopyrrolidines. [Link]
- Google Patents. Cis-platinum (ii) complex of trans-l-1,2-diaminocyclohexane.
-
ResearchGate. Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. (2025). [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
- Google Patents.
-
Scholarly Commons. exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. (2020). [Link]
-
Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. (2023). [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. (1983). [Link]
-
PMC - NIH. cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. [Link]
-
SpectraBase. CIS-1,3-DIHYDROXY-CYCLOHEXANE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. (2020). [Link]
-
National Institute of Standards and Technology. tert-Butyl carbamate. [Link]
-
SciSpace. Synthetic approaches to cis,cis-1,3,5-triaminocyclohexane (tach) and tach-based ligands. (2004). [Link]
-
PubMed. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. (2005). [Link]
-
Charles River Laboratories. Drug Discovery Patents. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrj.org [chemrj.org]
- 5. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2341047B1 - Cyclohexane derivative and pharmaceutical use thereof - Google Patents [patents.google.com]
- 7. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
A Technical Guide to the Solubility of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a key building block in medicinal chemistry and drug development.[1] The solubility of this compound is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This document delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for accurate solubility determination, and provides a framework for data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this versatile molecule.
Introduction: The Significance of Solubility in Drug Development
This compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group. This structural motif is of significant interest in the synthesis of pharmacologically active agents.[1] Understanding the solubility of this intermediate in various organic solvents is paramount for several reasons:
-
Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and yields.
-
Purification and Crystallization: Solubility data is essential for developing effective crystallization and purification protocols, including the selection of appropriate solvent and anti-solvent systems.[2]
-
Formulation: For compounds that are themselves active pharmaceutical ingredients (APIs), solubility directly impacts their bioavailability and the choice of delivery vehicle.[3]
The introduction of the bulky, nonpolar Boc group significantly alters the physical properties of the parent diamine, generally increasing its lipophilicity and influencing its solubility profile.[4]
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |
| Molecular Weight | 214.31 g/mol | |
| Appearance | White to off-white solid | [5] |
| Predicted Boiling Point | 322.1±31.0 °C | [5] |
| Predicted Density | 1.02±0.1 g/cm³ | [5] |
| Storage Temperature | 2-8°C, protected from light | [5] |
The molecular structure, depicted below, reveals key features that govern its solubility:
-
Apolar Regions: The tert-butyl group and the cyclohexane ring are nonpolar, contributing to solubility in nonpolar solvents.[4]
-
Polar Regions: The carbamate and the free amine functionalities are polar and capable of hydrogen bonding, which promotes solubility in polar solvents.[4]
Figure 1. Molecular structure of this compound.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is a function of the interplay between its molecular structure and the properties of the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carbamate and the free amine groups, leading to favorable interactions and generally good solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): The polar carbamate moiety enhances solubility in these solvents.[4] Dichloromethane is often used as a solvent for Boc deprotection reactions with trifluoroacetic acid (TFA), indicating good solubility.[4]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The bulky, nonpolar tert-butyl group and the cyclohexane backbone contribute to solubility in these solvents.[4] However, the polar functional groups may limit solubility in highly nonpolar solvents.
-
Water: The presence of a free amine suggests some aqueous solubility, but the large hydrophobic carbamate will limit this. The solubility is also expected to be pH-dependent.
Experimental Determination of Solubility
While theoretical principles provide a qualitative understanding, precise solubility data must be determined empirically. The shake-flask method, as described by Higuchi and Connors, is a reliable and widely used technique for determining the equilibrium solubility of a compound.[2]
Experimental Workflow
The following diagram outlines the key steps in the shake-flask method for determining thermodynamic solubility.
Figure 2. Workflow for the Shake-Flask Solubility Determination Method.
Detailed Protocol
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, dichloromethane, tetrahydrofuran, ethyl acetate, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analysis equipment)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Accurately add a known volume of each organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, consider centrifuging the vials at a low speed.
-
Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Quantitative Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated analytical method, such as HPLC.
-
Alternatively, for a gravimetric determination, a known volume of the supernatant can be evaporated to dryness, and the mass of the remaining solid can be measured.[4]
-
-
Calculation:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) |
| Methanol | Polar Protic | > 100 |
| Ethanol | Polar Protic | > 100 |
| Dichloromethane | Polar Aprotic | > 100 |
| Tetrahydrofuran (THF) | Polar Aprotic | 50 - 100 |
| Ethyl Acetate | Polar Aprotic | 20 - 50 |
| Toluene | Nonpolar | 5 - 10 |
| Hexane | Nonpolar | < 1 |
Note: The values in this table are illustrative and should be replaced with experimentally determined data.
The results should be interpreted in the context of the solvent properties. High solubility in polar solvents like methanol and dichloromethane is expected due to the polar functional groups. Moderate solubility in less polar solvents like ethyl acetate and toluene, and low solubility in nonpolar solvents like hexane, would be consistent with the molecular structure.
Conclusion
References
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
- Sigma-Aldrich. tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Slideshare. solubility experimental methods.pptx. Slideshare.
- ChemBK.
- PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- NIH.
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Singhvi, G., et al. (2012).
- Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses.
- ChemicalBook. (2025). tert-butyl (1S,3R)
- Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
- ChemShuttle. tert-butyl N-[(1S,3R)
- Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich.
- AKSci. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- BLD Pharm. tert-butyl N-[(1S, 3R)
- Synblock.
- BroadPharm. tert-Butyl (3-aminopropyl)
- BLD Pharm. rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)
Sources
"tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate molecular weight and formula"
An In-depth Technical Guide to tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate: A Core Building Block in Modern Drug Discovery
Abstract
This compound is a strategically important bifunctional molecule employed extensively by researchers, scientists, and drug development professionals. As a chiral building block, it provides a conformationally restricted 1,3-diaminocyclohexane scaffold, a privileged motif in numerous biologically active agents. The presence of an acid-labile tert-butyloxycarbonyl (Boc) protecting group on one amine allows for selective, sequential functionalization of the two nitrogen centers, making it an invaluable tool in multi-step organic synthesis. This guide provides a comprehensive overview of its core molecular attributes, plausible synthetic strategies, chemical reactivity, and its application in medicinal chemistry, underscored by detailed experimental protocols and workflow visualizations.
Core Molecular Attributes
This compound is distinguished by its specific stereochemistry and the orthogonal reactivity of its functional groups. The molecule's utility is fundamentally tied to its three-dimensional structure and the predictable chemistry of its amine and carbamate moieties.
Physicochemical Properties
The essential properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.31 g/mol | [2][3] |
| Appearance | White to Off-white Solid | [] |
| Storage Conditions | 2-8 °C, Sealed, Dry, Dark Place | [2] |
| Predicted Boiling Point | 322.1 ± 31.0 °C | [] |
| Predicted Density | 1.02 ± 0.1 g/cm³ | [] |
Note: While multiple sources report the molecular weight with minor variations (e.g., 214.30 g/mol , 214.309 g/mol ), 214.31 g/mol is a commonly accepted value for practical laboratory applications.[1][2][3]
Stereochemistry and Structural Significance
The designation "(1R,3R)" defines the absolute configuration at the two stereocenters on the cyclohexane ring. This results in a trans relationship between the amino and Boc-amino groups. This fixed, non-planar arrangement is critical in drug design, as it presents appended substituents in well-defined spatial vectors. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, such as G-protein coupled receptors (GPCRs), where specific ligand conformations are often required for activity.
Caption: Plausible synthetic workflow via selective deprotection.
Chemical Reactivity and Strategic Use
The synthetic value of this molecule lies in the differential reactivity of its two nitrogen atoms.
-
Free Primary Amine : This group acts as a potent nucleophile. It readily participates in standard amine chemistries such as acylation (amide formation), sulfonylation, reductive amination, and alkylation. [5]2. Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions. Its key feature is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent), which cleanly releases the free amine. [5][6] This orthogonal protection scheme enables a logical and controlled synthetic sequence, as illustrated below.
Caption: Orthogonal synthesis strategy enabled by the bifunctional building block.
Safety and Handling
While specific toxicity data for the (1R,3R) isomer is not fully detailed, data for the closely related (1S,3R) isomer provides a strong basis for handling procedures. [2]All chemicals should be handled by technically qualified individuals in a well-ventilated laboratory environment. [7]
| Hazard | GHS Classification (for (1S,3R) isomer) | Precautionary Measures |
|---|---|---|
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Rinse mouth if swallowed. [2][8] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. [2][9] |
| Eye Irritation | H319: Causes serious eye irritation | Wear eye/face protection. Rinse cautiously with water for several minutes. [2][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. [2]|
Applications in Drug Development
The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents. [10]
Role as a Constrained Diamine Scaffold
In medicinal chemistry, replacing flexible aliphatic linkers (like 1,3-diaminopropane) with a rigid cyclic scaffold can have profound effects on a drug candidate's properties. [5]This pre-organization of the molecular structure can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency. The cyclohexane core serves this purpose, locking the relative orientation of the two amine functionalities. This strategy has been successfully employed in the design of kinase inhibitors and other targeted therapeutics. [5]
Key Intermediate in Pharmaceutical Synthesis
This building block and its close relatives are cited as key intermediates in the synthesis of modern therapeutics. For example, a structurally similar N-Boc-diaminocyclohexane derivative is a crucial component in the patented synthesis of Edoxaban, a factor Xa inhibitor used as an oral anticoagulant. [11]In such syntheses, the free amine is typically acylated, followed by Boc deprotection and subsequent reaction of the newly freed amine to complete the molecular assembly.
Detailed Experimental Protocols
The following protocols are provided as trustworthy, field-proven methodologies for the two most common transformations involving this reagent.
Protocol 1: Boc Group Deprotection
-
Objective: To remove the Boc protecting group, exposing the primary amine for subsequent reactions.
-
Causality: Strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond to the tertiary carbon. The stable tert-butyl cation is eliminated, which is then quenched, while the carbamic acid decarboxylates to yield the free amine salt.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add Trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in Dioxane (5-10 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt (TFA or HCl salt) can often be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., NaHCO₃ solution) during an extractive workup.
-
Protocol 2: Amide Bond Formation (Acylation)
-
Objective: To couple the free primary amine with a carboxylic acid.
-
Causality: Peptide coupling reagents like HATU or EDC/HOBt activate the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is readily attacked by the nucleophilic primary amine of the building block to form a stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the acid formed and to ensure the amine remains in its free, nucleophilic state.
-
Methodology:
-
In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in an anhydrous aprotic solvent like DMF or DCM. Stir for 10-15 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
-
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, conformational rigidity, and orthogonal protecting group strategy provide medicinal chemists with a reliable and versatile platform for constructing complex molecules with precisely controlled three-dimensional architectures. From scaffolding novel pharmacophores to serving as a key intermediate in the synthesis of approved drugs, its continued application underscores its fundamental importance in the pipeline of modern drug discovery and development.
References
-
LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Available at: [Link] (Note: Data for a diastereomer).
-
Stellata. tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%. Available at: [Link]
-
PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Available at: [Link] (Note: Data for a related compound).
- Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Available at: [Link]
-
PubMed Central (PMC). Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
PubMed Central (PMC). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]
- 3. 1932412-19-5|tert-Butyl ((1R,3R)-3-(aminomethyl)cyclopentyl)carbamate|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-butyl (8-aminooctyl)carbamate, 88829-82-7 | BroadPharm [broadpharm.com]
- 7. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate AKSci 9131DT [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | lookchem [lookchem.com]
- 11. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
Navigating the Chemical Maze: A Technical Guide to Sourcing and Utilizing tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate for Drug Discovery
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Sourcing and Application of a Key Chiral Building Block.
In the intricate world of pharmaceutical development, the selection of raw materials is a critical determinant of success. For scientists engaged in the synthesis of novel therapeutics, access to high-purity, stereochemically defined building blocks is paramount. This in-depth technical guide focuses on tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a chiral diamine synthon of growing importance in medicinal chemistry. This document serves as a comprehensive resource for researchers, providing essential information on commercial suppliers, quality benchmarks, synthetic considerations, and strategic applications, thereby empowering more informed and efficient drug discovery programs.
The Strategic Importance of Stereochemistry: Understanding the (1R,3R) Isomer
The cyclohexane ring is a privileged scaffold in drug design, offering a three-dimensional framework that can effectively mimic peptide turns and present substituents in well-defined spatial orientations. This compound provides a synthetically versatile platform, incorporating a Boc-protected amine and a free primary amine on a chiral cyclohexane core. The specific (1R,3R) stereochemistry is crucial, as the spatial arrangement of the amino groups dictates the binding interactions with biological targets. This stereoisomer is increasingly utilized in the development of targeted therapies, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The cis-relationship of the two amino groups in this isomer offers a distinct conformational constraint that can be exploited by medicinal chemists to achieve high potency and selectivity. In contrast, the (1S,3R) isomer, with a trans-configuration, presents a different vector for substituent placement and will interact with chiral biological targets differently.
Commercial Suppliers and Quality Considerations
A reliable supply of high-quality starting materials is the foundation of any successful synthetic campaign. For this compound (CAS No. 1788036-23-6), several commercial suppliers cater to the research and development sector. The following table provides a summary of some key suppliers and their typical product specifications.
| Supplier | CAS Number | Purity Specification | Additional Information |
| Amadis Chemical | 1788036-23-6 | ≥97% | Offers various research quantities.[1] |
| BLDpharm | 1788036-23-6 | ≥97% | Provides the compound with cold-chain transportation.[2] |
| Capot Chemical | 1788036-23-6 | Not specified | Lists the product in their catalog.[3] |
| FUJIFILM Wako Chemicals | 1788036-23-6 | Not specified | Distributed by PharmaBlock Sciences, Inc.[4] |
It is imperative for researchers to recognize that the related (1S,3R) stereoisomer (CAS No. 1298101-47-9) is more commonly listed by suppliers. Extreme diligence is required to ensure the procurement of the correct (1R,3R) isomer to avoid costly and time-consuming synthetic detours.
The Critical Role of the Certificate of Analysis (CoA)
Beyond the catalog purity, a detailed Certificate of Analysis (CoA) is a non-negotiable requirement for any research or development program. A comprehensive CoA should include:
-
Identity Confirmation: Typically confirmed by ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be consistent with the assigned structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for purity determination. For chiral compounds, a chiral HPLC analysis is essential to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.).
-
Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of residual solvents from the synthesis and purification process.
-
Water Content: Karl Fischer titration is the standard method for determining the water content.
-
Physical Properties: Appearance, melting point, and optical rotation are also typically reported.
The following diagram illustrates a typical quality control workflow for a chiral building block like this compound.
Caption: Quality Control Workflow for Chiral Building Blocks.
Synthetic Routes and Potential Impurities
A plausible synthetic pathway to this compound could involve the following key steps:
-
Synthesis of a suitable cyclohexanediamine precursor with the desired (1R,3R) stereochemistry. This is the most critical and challenging step, often involving asymmetric synthesis or resolution of a racemic mixture.
-
Mono-Boc protection of the diamine. This step requires careful control of stoichiometry and reaction conditions to favor the formation of the mono-protected product over the di-protected byproduct.
-
Purification to remove any unreacted starting materials, the di-Boc byproduct, and other process-related impurities.
The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized Synthetic Workflow.
Potential impurities that researchers should be aware of include:
-
Stereoisomers: The presence of the (1S,3S), (1S,3R), or (1R,3S) isomers is a critical quality attribute that must be controlled.
-
Di-Boc protected diamine: Over-reaction during the protection step can lead to the formation of the di-protected byproduct.
-
Unreacted starting materials: Residual diamine precursor may be present.
-
Process-related impurities: Solvents, reagents, and byproducts from earlier synthetic steps.
Applications in Drug Discovery
The utility of this compound as a building block is demonstrated by its incorporation into a variety of biologically active molecules. The free amino group serves as a key handle for derivatization, allowing for the introduction of pharmacophoric elements through amide bond formation, reductive amination, or other common synthetic transformations. The Boc-protected amine can be deprotected under acidic conditions to reveal a second primary amine for further functionalization.
While specific examples for the (1R,3R) isomer are not as prevalent in the literature as for the (1S,3R) isomer, the general class of 1,3-diaminocyclohexane derivatives has been explored in various therapeutic areas. For instance, the related (1S,3R) isomer is used as a building block in the synthesis of inhibitors of cyclin-dependent kinase 7 (CDK7).[3] The unique spatial arrangement of the amino groups on the cyclohexane scaffold allows for precise positioning of substituents to interact with the target protein.
The following diagram illustrates the general utility of this building block in a synthetic workflow.
Caption: Synthetic Utility Workflow.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl carbamates. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before use.
5.1. Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
5.2. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Keep away from strong oxidizing agents.[6]
5.3. Storage
-
Store in a tightly sealed container in a cool, dry place.[6]
5.4. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[7] Contaminated materials should be treated as hazardous waste.[7]
Conclusion
This compound is a valuable chiral building block for drug discovery and development. Its stereochemically defined structure provides a rigid scaffold for the synthesis of complex and potent bioactive molecules. By carefully selecting suppliers, rigorously evaluating product quality through detailed Certificates of Analysis, and adhering to safe handling practices, researchers can effectively leverage this important synthon to advance their therapeutic programs. As the demand for stereochemically pure and complex molecules continues to grow in the pharmaceutical industry, the importance of such well-characterized building blocks will only increase.
References
-
Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. lookchem. [Link]
-
tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%, 10 grams. AA BLOCKS. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]
- 5. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
The Advent of a Scaffold: A Technical Guide to the Background and Discovery of Boc-Protected Aminocyclohexane Derivatives
Introduction: The Strategic Importance of the Aminocyclohexane Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclohexane ring represents a versatile and privileged scaffold. Its three-dimensional structure allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The introduction of an amino group to this scaffold gives rise to aminocyclohexane derivatives, a class of compounds that has proven to be of immense value in the development of novel therapeutics.[1][2] These structures are found at the core of a diverse array of biologically active molecules, from kinase inhibitors to G-protein coupled receptor (GPCR) modulators.[1] The conformational rigidity of the cyclohexane ring, coupled with the nucleophilicity and basicity of the amino group, provides a powerful platform for crafting molecules with high affinity and selectivity for their biological targets.[3][4]
However, the very reactivity that makes the amino group a valuable anchor for molecular interactions also presents a significant challenge during multi-step organic synthesis. Its propensity to engage in unwanted side reactions necessitates a strategy of temporary masking, or "protection." This is where the tert-butyloxycarbonyl (Boc) protecting group has emerged as an indispensable tool, leading to the widespread use of Boc-protected aminocyclohexane derivatives as key building blocks in pharmaceutical research and development.[5][6] This guide provides an in-depth exploration of the background, discovery, and synthetic methodologies surrounding these crucial intermediates.
The Imperative of Amine Protection: The Rise of the Boc Group
Amines are fundamental functional groups in organic chemistry, yet their inherent nucleophilicity and basicity can complicate synthetic pathways.[7] Unprotected amines can react with a wide range of electrophiles, leading to a loss of yield and the formation of complex mixtures that are difficult to separate. The concept of "protecting groups" was developed to address this challenge, allowing chemists to temporarily block the reactivity of a functional group while transformations are carried out elsewhere in the molecule.
The ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Readily and selectively removed in high yield under mild conditions that do not affect other functional groups.
The tert-butyloxycarbonyl (Boc) group has become one of the most widely used amine protecting groups in non-peptide chemistry due to its exceptional fulfillment of these criteria.[5][8]
Mechanism of Boc Protection and Deprotection: A Tale of Stability and Facile Cleavage
The introduction of the Boc group is typically achieved by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][9] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride.[8][10] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amine, carbon dioxide, and a tert-butoxide anion.[5][10]
The stability of the Boc group to a wide range of nucleophilic and basic conditions makes it an excellent choice for syntheses involving organometallics, enolates, and various reducing agents.[11]
Conversely, the removal of the Boc group, or deprotection, is readily accomplished under acidic conditions.[5][12] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[6][7] The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][8]
This acid-lability provides orthogonality with other common protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, a critical advantage in complex multi-step syntheses.[9][11]
The Discovery and Synthetic Evolution of Boc-Protected Aminocyclohexane Derivatives
The "discovery" of Boc-protected aminocyclohexane derivatives was not a singular event but rather a convergence of advancements in synthetic methodology. The recognition of the aminocyclohexane scaffold's potential in medicinal chemistry drove the need for efficient and stereocontrolled synthetic routes. The concurrent development and popularization of the Boc protecting group provided the ideal tool to facilitate these syntheses.
Several key synthetic strategies have been developed and refined to produce a wide variety of Boc-protected aminocyclohexane derivatives.
Catalytic Hydrogenation of Anilines
One of the most direct and atom-economical methods for the synthesis of cyclohexylamines is the catalytic hydrogenation of the corresponding anilines.[13][14] This reaction involves the reduction of the aromatic ring using hydrogen gas in the presence of a metal catalyst.
Reaction Scheme:
Aniline Derivative + H₂ (catalyst) → Cyclohexylamine Derivative
A variety of catalysts can be employed, with ruthenium- and rhodium-based catalysts often showing high activity and selectivity.[15][16] The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can significantly influence the stereochemical outcome, yielding either cis or trans isomers as the major product.[15][17] Subsequent protection of the resulting cyclohexylamine with Boc₂O provides the desired Boc-protected aminocyclohexane derivative.
Experimental Protocol: Catalytic Hydrogenation of p-Aminobenzoic Acid and Subsequent Boc Protection
Materials:
-
p-Aminobenzoic acid
-
5% Ruthenium on Carbon (Ru/C)
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrogen gas (H₂)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonia solution (NH₃)
-
Citric acid
Procedure:
-
In a high-pressure autoclave, combine p-aminobenzoic acid, 5% Ru/C, and 10% NaOH solution.[15][17]
-
Seal the autoclave and purge with nitrogen, followed by pressurizing with hydrogen gas to 15 bar.[15][17]
-
Heat the mixture to 100 °C and stir vigorously for 20 hours.[15][17]
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH/NH₃ (5:5:1 v/v/v) and ninhydrin for visualization.[17]
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Without isolating the intermediate, add 1 equivalent of Boc₂O to the reaction mixture.[18]
-
Stir the mixture at room temperature for 4-6 hours.
-
Acidify the aqueous solution with citric acid to pH 4.[18]
-
Extract the product with dichloromethane (5 x 100 mL).[18]
-
Combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected 4-aminocyclohexanecarboxylic acid.[18]
| Parameter | Value | Reference |
| Substrate | p-Aminobenzoic Acid | [15][17] |
| Catalyst | 5% Ru/C | [15][17] |
| Solvent | 10% NaOH (aq) | [15][17] |
| H₂ Pressure | 15 bar | [15][17] |
| Temperature | 100 °C | [15][17] |
| Reaction Time | 20 hours | [15][17] |
| Boc Protection Reagent | Boc₂O (1 eq.) | [18] |
Reductive Amination of Cyclohexanones
Reductive amination is a powerful and versatile method for the formation of C-N bonds.[19] This one-pot reaction involves the condensation of a carbonyl compound (in this case, a cyclohexanone derivative) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[19][20]
Reaction Scheme:
Cyclohexanone Derivative + R-NH₂ + Reducing Agent → N-Substituted Cyclohexylamine Derivative
A key advantage of this method is the ability to introduce a wide variety of substituents on the nitrogen atom by choosing the appropriate primary or secondary amine. The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), allows for the reaction to proceed in high yield with excellent functional group tolerance.[19]
Experimental Protocol: Synthesis of N-Boc-pentylcyclohexylamine via Reductive Amination
Materials:
-
Cyclohexanone
-
Pentylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of cyclohexanone in 1,2-dichloroethane, add pentylamine and stir for 20 minutes at room temperature.[19]
-
Add sodium triacetoxyborohydride in one portion and stir the reaction mixture at room temperature for 16 hours.[19]
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude N-pentylcyclohexylamine in a suitable solvent such as tetrahydrofuran (THF).
-
Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).[8]
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired N-Boc-pentylcyclohexylamine.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Reference |
| Cyclohexanone | 98.14 | 1.0 g | 10.19 | [19] |
| Pentylamine | 87.16 | 1.07 g | 12.23 | [19] |
| NaBH(OAc)₃ | 211.94 | 2.80 g | 13.21 | [19] |
| Boc₂O | 218.25 | 2.66 g | 12.23 | [8] |
| Triethylamine | 101.19 | 1.55 g | 15.29 | [8] |
Hofmann Rearrangement of Cyclohexanecarboxamides
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[21][22] This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[21][23]
Reaction Scheme:
Cyclohexanecarboxamide + Br₂ + NaOH → Cyclohexylamine + CO₂
While this method results in the loss of a carbon atom, it can be a useful strategy for accessing aminocyclohexanes from readily available carboxylic acid derivatives. The resulting primary amine can then be protected with a Boc group. A variation of this reaction allows for the trapping of the isocyanate intermediate with tert-butyl alcohol to directly form the Boc-protected amine.[21]
Conclusion: The Enduring Legacy of Boc-Protected Aminocyclohexane Derivatives
The development of synthetic routes to Boc-protected aminocyclohexane derivatives represents a significant advancement in the field of medicinal chemistry. The strategic combination of a conformationally defined scaffold with a robust and versatile protecting group has provided drug discovery scientists with a powerful toolkit for the construction of complex and biologically active molecules. The methodologies outlined in this guide, from catalytic hydrogenation to reductive amination and classical rearrangements, underscore the ingenuity and adaptability of modern organic synthesis. As the quest for novel therapeutics continues, the demand for these essential building blocks is certain to grow, further solidifying their place as a cornerstone of pharmaceutical research.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
YouTube. (2021). Adding Boc Group Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
PubMed. (2017). Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]
-
European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID - EP 3411355 B1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Google Patents. (n.d.). CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine.
-
PubMed. (n.d.). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Retrieved from [Link]
-
Wobomaterials. (n.d.). High-Activity Heterogeneous Catalyst for Aniline Hydrogenation to Cyclohexylamine. Retrieved from [Link]
-
ResearchGate. (2025). Amination of cyclohexanone and cyclohexanol/cyclohexanone in the presence of ammonia and hydrogen using copper or a group VIII metal supported on a carrier as the catalyst | Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
RSC Publishing. (n.d.). Continuous Flow Reductive Amination of Cyclohexanone Using Pd/C Catalyst with High Productivity. Reaction Chemistry & Engineering. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenation Of Aniline. Retrieved from [Link]
-
Wobomaterials. (n.d.). Aniline Hydrogenation to Cyclohexylamine Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Medicinal chemistry of aminocyclitols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Retrieved from [Link]
-
NIH. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine - Google Patents [patents.google.com]
- 14. Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. benchchem.com [benchchem.com]
- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 21. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
A Technical Guide to the Spectroscopic Characterization of Mono-Boc-Protected Aminocyclohexanes: Analysis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Introduction
tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate is a chiral bifunctional molecule of significant interest in medicinal chemistry and drug development. As a derivative of 1,3-diaminocyclohexane, it incorporates a primary amine and a carbamate-protected amine on a stereochemically defined cyclohexane scaffold. This structural motif is a valuable building block for the synthesis of complex molecules, including ligands for G-protein coupled receptors and allosteric modulators. The precise stereochemistry and the orthogonal protecting group strategy, where the tert-butoxycarbonyl (Boc) group masks one amine, allow for selective chemical modifications, making it a versatile intermediate in multi-step syntheses.
Accurate and comprehensive structural elucidation is paramount to ensure the quality and success of subsequent synthetic transformations. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the characterization of this class of compounds.
While publicly available, detailed spectral data for the specific (1R,3R)-isomer is limited, this guide will utilize the comprehensive, published data for the closely related diastereomer, tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate, as a primary exemplar.[1][2] The fundamental principles and many of the spectral features are directly translatable. Key anticipated differences between the 1,2- and 1,3-substitution patterns will be discussed to provide a predictive framework for researchers working with the (1R,3R) isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For asymmetrically substituted cyclohexanes like the title compound, NMR provides critical information on the chemical environment, connectivity, and stereochemistry of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for acquiring high-quality NMR data for this type of compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which offers good solubility for moderately polar compounds and has a well-defined residual solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Data acquisition is performed on a high-field NMR spectrometer, such as a 400 MHz instrument.[1][2]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton resonances (typically 0-10 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single sharp peak. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Data Presentation: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
The following tables summarize the reported ¹H and ¹³C NMR data for the 1,2-isomer.[1][2]
| Proton (¹H) Data | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Integration | Assignment |
| Cyclohexyl-H | 3.13 | br d, J = 6.2 | 1H | CH-NHBoc |
| Cyclohexyl-H | 2.33 | ddd, J = 10.4, 3.8, 3.8 | 1H | CH-NH₂ |
| Cyclohexyl-H | 1.98 | m | 2H | Cyclohexyl CH₂ |
| Cyclohexyl-H | 1.70 | m | 2H | Cyclohexyl CH₂ |
| Cyclohexyl-H | 1.28 | m | 2H | Cyclohexyl CH₂ |
| Cyclohexyl-H | 1.12 | m | 2H | Cyclohexyl CH₂ |
| Boc-CH₃ | 1.45 | s | 9H | C(CH₃)₃ |
| NHBoc | 4.49 | br s | 1H | NH |
| Carbon (¹³C) Data | Chemical Shift (δ, ppm) | Assignment |
| Carbamate C=O | 156.1 | C=O |
| Boc Quaternary C | 79.4 | O-C(CH₃)₃ |
| Cyclohexyl-C | 57.6 | CH-NHBoc |
| Cyclohexyl-C | 55.7 | CH-NH₂ |
| Cyclohexyl-C | 35.2 | Cyclohexyl CH₂ |
| Cyclohexyl-C | 32.9 | Cyclohexyl CH₂ |
| Cyclohexyl-C | 28.4 | C(CH₃)₃ |
| Cyclohexyl-C | 25.2 | Cyclohexyl CH₂ |
| Cyclohexyl-C | 25.1 | Cyclohexyl CH₂ |
Scientific Interpretation and Causality
-
¹H NMR Analysis: The proton spectrum reveals several key features. The nine protons of the tert-butyl group appear as a sharp singlet at 1.45 ppm, a highly characteristic signal for a Boc-protecting group. The protons on the cyclohexane ring appear as a series of complex multiplets between 1.12 and 3.13 ppm. The downfield shifts of the protons at 3.13 ppm and 2.33 ppm are indicative of their attachment to carbons bearing electronegative nitrogen atoms. The broad singlet at 4.49 ppm is characteristic of the carbamate N-H proton. The protons of the primary amine (NH₂) are often broad and may exchange with trace water in the solvent, sometimes leading to their signal being less distinct or absent.
-
¹³C NMR Analysis: The carbon spectrum provides a clear fingerprint of the molecule. The carbonyl carbon of the carbamate is observed far downfield at 156.1 ppm, a typical range for this functional group. The quaternary carbon and the methyl carbons of the Boc group are found at 79.4 ppm and 28.4 ppm, respectively. The two carbons of the cyclohexane ring attached to the nitrogen atoms (CH-N) are observed at 57.6 and 55.7 ppm. The remaining four cyclohexane CH₂ carbons appear between 25.1 and 35.2 ppm.
-
Anticipated Differences for the (1R,3R) Isomer: For this compound, the overall pattern would be similar. However, the key difference lies in the relative positions of the substituted carbons. In the 1,3-isomer, the CH-NHBoc and CH-NH₂ groups are separated by a methylene group. This will alter the coupling patterns and chemical shifts of the ring protons. The methine protons (CH-N) would likely show different multiplicities compared to the 1,2-isomer due to the change in neighboring protons. The chemical shifts of the ring carbons would also be slightly different, reflecting the change in the electronic environment.
Workflow Visualization
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used. This technique requires minimal sample preparation.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Data Presentation: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
The following table summarizes the key IR absorption bands for the 1,2-isomer.[1][2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3351 | N-H Stretch | Primary Amine (NH₂) & Carbamate (N-H) |
| 2909, 2888 | C-H Stretch | Aliphatic (Cyclohexyl & Boc) |
| 1882 | (likely overtone/combination band) | - |
| 1518 | N-H Bend | Amine/Amide |
| 1239, 1166 | C-O Stretch / C-N Stretch | Carbamate |
Scientific Interpretation and Causality
-
N-H Vibrations: The broad absorption at 3351 cm⁻¹ is characteristic of N-H stretching vibrations. In this molecule, it represents overlapping signals from the primary amine (NH₂) and the secondary amine of the carbamate (N-H).
-
C-H Vibrations: The sharp peaks just below 3000 cm⁻¹ (2909 and 2888 cm⁻¹) are indicative of sp³ C-H stretching from the cyclohexane ring and the tert-butyl group.
-
Carbonyl Vibration: While not explicitly listed in the provided peak data, a strong C=O stretching absorption for the carbamate group is expected in the region of 1700-1680 cm⁻¹. This is one of the most diagnostic peaks for a Boc-protected amine.
-
Fingerprint Region: The absorptions at 1518 cm⁻¹ (N-H bending) and in the 1300-1100 cm⁻¹ range (C-O and C-N stretching) further confirm the presence of the carbamate functionality.
The IR spectrum for the (1R,3R) isomer is expected to be nearly identical, as both molecules contain the same functional groups.
Workflow Visualization
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe.
-
Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation.[1][2]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Data Presentation: tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
The following table summarizes the key fragments observed in the EI mass spectrum of the 1,2-isomer.[1][2]
| Mass-to-Charge (m/z) | Relative Intensity | Proposed Fragment |
| 214 | Not Detected | [M]⁺ (Molecular Ion) |
| 157 | 1% | [M - C₄H₉]⁺ |
| 141 | 13% | [M - C₄H₉O]⁺ or [M - Boc]⁺ |
| 114 | 8% | [M - C₅H₉NO₂ + H]⁺ (Cyclohexanediamine) |
| 97 | 100% | (Base Peak, likely a cyclohexyl fragment) |
| 70 | 15% | (Further fragmentation) |
| 56 | 47% | (Further fragmentation) |
Scientific Interpretation and Causality
-
Molecular Ion: The molecular ion ([M]⁺) at m/z 214 is the intact molecule with one electron removed. In EI-MS, the molecular ion of aliphatic amines can be weak or non-existent, as is the case here.[1][2]
-
Key Fragmentations: The fragmentation pattern is highly informative.
-
Loss of tert-butyl radical: A common fragmentation for Boc-protected compounds is the loss of the tert-butyl group (C₄H₉, 57 Da), leading to the peak at m/z 157 ([214 - 57]).
-
Loss of the Boc group: The peak at m/z 141 likely corresponds to the loss of the entire Boc group radical.
-
Formation of Diamine: The peak at m/z 114 corresponds to the molecular weight of diaminocyclohexane, indicating the cleavage of the carbamate group.
-
Base Peak: The base peak at m/z 97 is the most abundant ion and likely represents a stable cyclohexene iminium ion or a related fragment.
-
The fragmentation pattern for the (1R,3R) isomer would be expected to be very similar, as the primary fragmentation pathways are driven by the functional groups rather than their relative positions on the ring.
Workflow Visualization
Conclusion
The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound and its isomers. NMR spectroscopy elucidates the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the key amine and carbamate functional groups. Mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. By employing these techniques with robust experimental protocols and a thorough understanding of spectral interpretation, researchers and drug development professionals can confidently verify the structure and purity of this critical synthetic intermediate, ensuring the integrity of their scientific endeavors.
References
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1). Available at: [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Available at: [Link]
Sources
A Technical Guide to Unlocking Novel Therapeutic Potential: Future Research Directions for Chiral Aminocyclohexyl Carbamates
Introduction: Beyond the Flatland of Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both therapeutic efficacy and refined pharmacokinetic profiles is relentless. Among the privileged structures, the carbamate moiety stands out for its exceptional versatility. It is an amide-ester hybrid that confers metabolic stability, acts as a peptide bond isostere, and participates in crucial hydrogen bonding interactions with biological targets.[1][2][3] When this functional group is strategically placed upon a chiral aminocyclohexyl core, a powerful synergy emerges. The rigid, three-dimensional nature of the cyclohexyl ring provides an escape from the "flatland" of traditional aromatic scaffolds, enabling precise spatial orientation of functional groups to engage with complex protein surfaces.[4][5] The inherent chirality is not a trivial detail; it is a critical design element, as stereoisomers can exhibit dramatically different pharmacological and toxicological profiles.[6][7]
While this scaffold has proven its worth in targeting classical enzyme active sites, its full potential remains largely untapped. This guide moves beyond established applications to illuminate three high-potential, underexplored research avenues for chiral aminocyclohexyl carbamates. We will explore their application as modulators of protein-protein interactions, as sophisticated covalent probes, and as highly selective allosteric modulators. For each area, we will present the core rationale, potential biological targets, and a validated experimental framework to guide future discovery efforts.
Part 1: Deconstructing the Core Architecture
A deep understanding of the constituent parts is essential before designing novel therapeutic agents. The power of the chiral aminocyclohexyl carbamate scaffold lies in the distinct and complementary properties of its two core components.
The Carbamate: A Versatile Pharmacophore
The carbamate group (-NHCOO-) is far more than a simple linker. Its unique electronic and structural features make it a cornerstone of modern drug design.[1]
-
Chemical Stability: It is generally resistant to chemical and proteolytic degradation, offering improved in vivo stability compared to many amide or ester-based compounds.[1][2]
-
Hydrogen Bonding: The carbamate moiety features both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen), allowing it to form strong, directional interactions within a protein binding pocket.[1]
-
Conformational Constraint: Delocalization of the nitrogen lone pair into the carbonyl group imparts a degree of planarity and conformational rigidity, which can be advantageous for pre-organizing the molecule for optimal target binding.[1]
-
Covalent Modification: In specific contexts, particularly with serine hydrolases, the carbamate can act as a "pseudo-irreversible" inhibitor. It carbamylates the active site serine residue, forming a covalent bond that is much slower to hydrolyze than the natural acylated intermediate, leading to prolonged inhibition.[8][9][10]
The Chiral Aminocyclohexyl Scaffold: A Framework for Specificity
The cyclohexane ring provides a robust, non-planar framework that is ideal for building molecules with precise three-dimensional geometries.
-
Stereochemical Importance: The cis/trans relationship and the (R/S) configuration of the amine and other substituents on the ring are paramount. These stereocenters dictate the vectoral presentation of pharmacophoric elements, directly impacting binding affinity and selectivity.[6]
-
Improved Physicochemical Properties: Moving from sp²-rich aromatic rings to sp³-rich saturated scaffolds like cyclohexane often leads to improved solubility, reduced metabolic liability, and better overall pharmacokinetic profiles.[5] This "escape from flatland" is a key strategy in modern medicinal chemistry to access novel chemical space.[4]
Part 2: Charting the Future: Three High-Impact Research Frontiers
Building upon the established success of this scaffold in enzyme inhibition (e.g., cholinesterases and FAAH), we identify three forward-looking research areas poised for significant breakthroughs.[2][8][11]
Area 1: Targeting Protein-Protein Interactions (PPIs)
Rationale: PPIs represent a vast and challenging class of drug targets. The interfaces are often large and shallow, making them difficult to address with traditional small molecules. The defined 3D geometry of chiral aminocyclohexyl carbamates makes them ideal mimetics of secondary protein structures, such as α-helices or β-turns, that are critical for these interactions. The scaffold can position key side-chain mimics in the correct spatial orientation to disrupt the "hotspot" residues at the PPI interface.
Potential Targets:
| Target Class | Specific Example | Therapeutic Area |
|---|---|---|
| Transcription Factor Regulation | p53-MDM2 | Oncology |
| Apoptosis Regulation | Bcl-2/Bcl-xL - BH3 Domain | Oncology |
| Signal Transduction | KRas - Sos1/Raf | Oncology |
Conceptual Workflow for PPI Modulator Development:
Caption: Workflow for developing PPI inhibitors.
Area 2: Advanced Covalent Probes and Targeted Covalent Inhibitors (TCIs)
Rationale: The inherent ability of carbamates to modify serine residues can be expanded. By incorporating a second, distinct reactive group (an electrophilic "warhead") onto the aminocyclohexyl scaffold, TCIs can be designed to form a covalent bond with a non-catalytic but proximal cysteine residue. This dual-covalent or targeted approach can lead to exceptional potency, prolonged duration of action, and high selectivity by targeting unique residue pairings.[12] Furthermore, embedding a bio-orthogonal handle (e.g., an alkyne) allows these molecules to be used as activity-based protein profiling (ABPP) probes to assess target engagement and selectivity in complex biological systems.[9][10]
Potential Targets:
| Target Class | Specific Example | Covalent Target Residue |
|---|---|---|
| Protein Kinases | BTK (Cys481), EGFR (Cys797) | Cysteine |
| Viral Proteases | SARS-CoV-2 Main Protease (Cys145) | Cysteine |
| Deubiquitinating Enzymes (DUBs) | USP family | Cysteine |
Conceptual Diagram of a Dual-Target TCI:
Caption: Dual covalent inhibition mechanism.
Area 3: Discovery of Novel Allosteric Modulators
Rationale: Allosteric modulation offers a powerful means to achieve target selectivity, as allosteric sites are generally less conserved than the highly conserved orthostatic (active) sites. The well-defined 3D structure and rigidity of the chiral aminocyclohexyl scaffold are perfectly suited for fitting into unique, non-planar allosteric pockets. This allows for the development of Positive Allosteric Modulators (PAMs) or Negative Allosteric Modulators (NAMs) that fine-tune, rather than completely block, biological activity, often leading to a safer pharmacological profile.
Potential Targets:
| Target Class | Specific Example | Modulation Type |
|---|---|---|
| GPCRs | mGluR5, CB1 Receptor | PAM or NAM |
| Protein Kinases | MEK1, ABL | Allosteric Inhibition |
| Ion Channels | GABA-A Receptor | PAM |
Orthostatic vs. Allosteric Modulation:
Caption: Orthostatic vs. Allosteric binding modes.
Part 3: Foundational Methodologies and Protocols
Success in these research areas hinges on robust synthetic and analytical methodologies.
Protocol 1: Stereoselective Synthesis of a trans-Aminocyclohexyl Carbamate
This protocol outlines a common route for synthesizing a chiral trans-1-amino-2-cyclohexyl carbamate derivative, starting from cyclohexene oxide.
Step 1: Enantioselective Epoxide Opening
-
Cool a solution of cyclohexene oxide (1.0 eq) in a suitable solvent (e.g., toluene) to 0 °C.
-
Add a chiral catalyst system (e.g., Jacobsen's catalyst, ~0.01 eq).
-
Slowly add an amine nucleophile (e.g., benzylamine, 1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor by TLC until the epoxide is consumed.
-
Work up and purify via column chromatography to yield the chiral trans-2-(benzylamino)cyclohexan-1-ol.
Step 2: Carbamate Formation (using CO₂) This method is a greener alternative to phosgene-based routes.[13][14][15]
-
Dissolve the chiral amino alcohol (1.0 eq) and a non-nucleophilic base (e.g., DBU, 1.5 eq) in an anhydrous solvent like acetonitrile.
-
Bubble CO₂ gas through the solution for 1-2 hours to form the carbamic acid salt in situ.
-
Add an alkylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.
-
Stir at room temperature overnight.
-
Quench the reaction, perform an extractive workup, and purify by column chromatography to yield the final chiral aminocyclohexyl carbamate.
Protocol 2: Time-Dependent Inhibition Assay for FAAH
This assay is used to determine if a compound acts as a time-dependent or covalent inhibitor.[10][11]
Materials:
-
Recombinant human FAAH enzyme.
-
Fluorogenic substrate (e.g., AMC-oleamide).
-
Assay buffer (e.g., 50 mM Tris, pH 9.0).
-
Test compound stock solution in DMSO.
-
96-well microplate and fluorescence plate reader.
Procedure:
-
Pre-incubation: In a microplate, prepare wells containing FAAH enzyme in assay buffer. Add the test compound at various concentrations (or vehicle control) and incubate for different time points (e.g., 0, 15, 30, 60 minutes) at 37 °C.
-
Reaction Initiation: After the designated pre-incubation time, add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a fluorescence reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 15 minutes).
-
Data Analysis: Calculate the initial reaction velocity (slope of the fluorescence vs. time plot) for each well. Plot the percent enzyme activity remaining against the pre-incubation time for each inhibitor concentration. A time- and concentration-dependent loss of activity is characteristic of a covalent or pseudo-irreversible inhibitor.
Table 2: Key Analytical Techniques for Characterization
| Technique | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) | Confirms chemical structure, connectivity, and relative stereochemistry (cis/trans). |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers and determines enantiomeric excess (% ee). |
| High-Resolution Mass Spectrometry (HRMS) | Confirms exact mass and elemental composition. |
| X-ray Crystallography | Provides unambiguous determination of the absolute stereochemistry and solid-state conformation. |
| LC-MS/MS (for covalent studies) | Identifies the specific amino acid residue(s) covalently modified by the inhibitor on the target protein. |
Conclusion
The chiral aminocyclohexyl carbamate scaffold is far more than a reliable workhorse for classical enzymology. It is a sophisticated, three-dimensional framework poised to tackle some of the most challenging targets in modern drug discovery. By shifting focus from orthostatic enzyme inhibition to the nuanced landscapes of protein-protein interfaces, allosteric sites, and targeted covalent modification, researchers can unlock a new wave of therapeutics. The synthetic versatility and favorable physicochemical properties of this scaffold, coupled with the advanced screening and analytical methods outlined herein, provide a clear roadmap for innovation. The next generation of breakthrough therapies may well be built upon this powerful and underexplored molecular architecture.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A Mild and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]
-
Koukouvinos, G., & Glykos, N. M. (2022). Computational Investigation of BMAA and Its Carbamate Adducts as Potential GluR2 Modulators. International Journal of Molecular Sciences, 23(19), 11867. [Link]
-
Hrast, M., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(21), 3862. [Link]
-
Tomić, T., & Stilinović, N. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 277–290. [Link]
-
Jacobsen, E. N., & Johnson, J. S. (2019). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. Journal of the American Chemical Society, 141(2), 945–955. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]
-
Gülçin, İ., et al. (2013). Synthesis and inhibitory properties of some carbamates on carbonic anhydrase and acetylcholine esterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1184–1188. [Link]
-
Johnson, J. S., & Jacobsen, E. N. (2018). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. National Institutes of Health. [Link]
-
Gu, G., et al. (2022). Orientational Chirality, Its Asymmetric Control, and Computational Study. Research, 2022, 0012. [Link]
-
Brown, N. (Ed.). (2014). Scaffolds: Identification, Representation, Diversity, and Navigation. Wiley-VCH. [Link]
-
Tabrizi, M. A., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289–305. [Link]
-
Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Symmetry, 14(3), 543. [Link]
-
Jayakumar, R., Vadivel, R., & Ananthi, N. (2018). Role of Chirality in Drugs. Organic & Medicinal Chemistry International Journal, 5(3). [Link]
-
Zbudilova, T., et al. (2023). Pseudo-irreversible butyrylcholinesterase inhibitors: Structure-activity relationships, computational and crystallographic study of the N-dialkyl O-arylcarbamate warhead. European Journal of Medicinal Chemistry, 248, 115048. [Link]
-
Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179–1187. [Link]
-
Jeschke, P., & Muehle, C. (2015). Insight into the Binding Mode of Agonists of the Nicotinic Acetylcholine Receptor from Calculated Electron Densities. Journal of Chemical Information and Modeling, 55(7), 1435–1446. [Link]
-
Foley, D. J., et al. (2017). Synthesis and Demonstration of the Biological Relevance of sp3-rich Scaffolds Distantly Related to Natural Product Frameworks. Angewandte Chemie International Edition, 56(43), 13275-13279. [Link]
-
Gida, K., et al. (2013). Rational Design of Fatty Acid Amide Hydrolase Inhibitors That Act by Covalently Bonding to Two Active Site Residues. Journal of the American Chemical Society, 135(45), 17117–17128. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudo-irreversible butyrylcholinesterase inhibitors: Structure-activity relationships, computational and crystallographic study of the N-dialkyl O-arylcarbamate warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 14. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Incorporation of the (1R,3R)-Diaminocyclohexane Scaffold into Peptides using tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
An in-depth guide to the synthesis of peptides using tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate for researchers, scientists, and drug development professionals.
This document provides a detailed guide for researchers on the application of this compound, a key building block for introducing a constrained diaminocyclohexane (DACH) moiety into peptide structures. The inclusion of this scaffold is a powerful strategy in medicinal chemistry to generate peptidomimetics with enhanced structural rigidity, proteolytic stability, and potentially improved biological activity.
The (1R,3R)-diaminocyclohexane core imposes a specific conformational constraint on the peptide backbone. This can lead to the stabilization of desired secondary structures, such as β-turns or helices, which are often crucial for receptor binding and biological function. The defined stereochemistry of the (1R,3R) isomer is critical for precise control over the spatial orientation of the peptide chains attached to the scaffold.
This guide will cover the fundamental properties of the reagent, a detailed protocol for its incorporation into a growing peptide chain using solid-phase peptide synthesis (SPPS), and the subsequent deprotection steps.
Reagent Overview and Physicochemical Properties
This compound is a chiral building block where one of the amino groups of (1R,3R)-diaminocyclohexane is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is ideal for SPPS, as the Boc group can be selectively removed under acidic conditions that are typically compatible with many common protecting groups used for amino acid side chains.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 314741-40-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Methanol. |
| Storage | Store at 2-8°C to ensure stability. |
Mechanism and Rationale for Use
The primary application of this reagent is to serve as a structural scaffold or a non-natural amino acid substitute. The free amino group allows for its coupling to a resin-bound peptide or an amino acid, while the Boc-protected amine is unmasked at a later stage for further chain elongation.
The cyclohexane ring introduces a rigid element into the peptide, significantly reducing its conformational flexibility compared to linear analogues. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and specificity. Furthermore, the non-peptidic nature of the DACH core can confer resistance to enzymatic degradation by proteases, thereby improving the pharmacokinetic profile of the resulting peptidomimetic.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the incorporation of this compound onto a resin-bound peptide using standard Fmoc/tBu chemistry.
Materials and Reagents
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)
-
This compound
-
Coupling Reagents:
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Boc Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Washing Solvents: DMF, DCM, Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram
The following diagram illustrates the key steps for incorporating the DACH moiety into a peptide sequence on a solid support.
Caption: SPPS workflow for DACH incorporation.
Step-by-Step Procedure
Note: Perform all steps in a specialized peptide synthesis vessel under an inert atmosphere.
-
Resin Preparation:
-
Start with a pre-loaded resin (e.g., 0.1 mmol scale).
-
Swell the resin in DMF for 30 minutes.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes. Drain and repeat with fresh solution for another 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
-
Coupling of this compound:
-
In a separate vial, pre-activate the DACH building block. Dissolve:
-
This compound (3 equivalents relative to resin loading, e.g., 0.3 mmol, 64.3 mg)
-
HBTU or HATU (2.9 equivalents, e.g., 0.29 mmol)
-
in DMF (approx. 2 mL).
-
-
Add DIPEA (6 equivalents, e.g., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.
-
Drain the wash solvent from the resin and immediately add the activated coupling mixture.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The longer coupling time is recommended due to the potential for slower kinetics with this bulky, non-standard building block.
-
Optional: Perform a Kaiser test to monitor the reaction for completion (disappearance of free primary amines). If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. The resin now has the DACH moiety attached, with the Boc-protected amine ready for the next step.
-
-
Chain Elongation (Post-DACH Incorporation):
-
The Boc group on the DACH moiety must now be removed to allow for further peptide chain elongation.
-
Important: This requires a switch from Fmoc to Boc chemistry conditions for one step.
-
Wash the resin with DCM (3x).
-
Add a solution of 30-50% TFA in DCM to the resin and agitate for 30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x), 10% DIPEA in DMF (2x, to neutralize the amine salt), DMF (3x), and DCM (3x).
-
The peptide chain can now be further elongated by coupling the next standard Fmoc-protected amino acid using the procedure in Step 3.
-
Cleavage and Final Deprotection
-
Once the full peptide sequence is assembled, wash the final resin with DCM (3x) and dry it under vacuum.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS. The TIS acts as a scavenger to protect sensitive side chains.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile building block for introducing conformational constraints into peptide structures. Its use in standard SPPS workflows is straightforward, requiring only minor adjustments to accommodate the Boc-protection strategy for the DACH moiety itself. The resulting peptidomimetics often exhibit enhanced stability and may possess superior biological profiles, making this an important tool for researchers in drug discovery and development. Careful execution of the coupling and deprotection steps is crucial for achieving high-purity target peptides.
Application Notes and Protocols: Tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate as a Stereodefined Building Block for PROTACs
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two elements.[1][3] This tripartite architecture allows the PROTAC to act as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome and effectively eliminating it from the cell.[1][]
While the warhead and anchor provide target specificity and E3 ligase engagement, the linker is far from a passive spacer.[] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, influencing everything from the stability of the ternary complex to the molecule's overall physicochemical properties and cell permeability.[1][7] Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or simple alkyl chains due to their synthetic tractability.[3][][8] However, the field is increasingly recognizing the advantages of incorporating more rigid structural elements into the linker.[3][9]
The Rationale for Rigid Linkers: Introducing tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Rigid linkers, such as those incorporating cycloalkane scaffolds, offer several compelling advantages in PROTAC design.[8][9] By reducing the number of rotatable bonds, they can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex, thereby minimizing the entropic penalty associated with binding.[7][8] This conformational constraint can also enhance selectivity by disfavoring off-target interactions.[8] Furthermore, the incorporation of rigid, non-planar structures like a cyclohexane ring can improve metabolic stability and other key pharmacokinetic properties.[9]
This application note focuses on This compound , a versatile and stereochemically defined building block for the synthesis of advanced PROTACs.
Key Features of this compound:
-
Rigid Cyclohexyl Scaffold: Introduces conformational rigidity into the linker, which can be crucial for optimizing ternary complex formation.[9]
-
Defined Stereochemistry: The (1R,3R) configuration provides precise three-dimensional control over the linker's geometry. Subtle changes in stereochemistry within a cyclohexyl linker have been shown to significantly impact binding affinity and the resulting PROTAC's degradation activity.[10]
-
Orthogonal Protecting Groups: The molecule features two distinct amine functionalities. One is a free primary amine, ready for immediate conjugation, while the other is protected as a tert-butyloxycarbonyl (Boc) carbamate. This orthogonal protection scheme allows for sequential, controlled synthesis of the PROTAC molecule.
-
Versatile Synthetic Handle: The free amine provides a nucleophilic handle for straightforward coupling reactions, most commonly amide bond formation, with a carboxylic acid-functionalized warhead or E3 ligase ligand.
The following sections provide a detailed, step-by-step protocol for the synthesis of a representative PROTAC using this building block, followed by methods for its characterization and biological evaluation.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound is a multi-step process that leverages the orthogonal protecting groups of the building block. The general strategy involves:
-
Step 1: Amide Coupling. The free primary amine on the cyclohexyl ring is coupled with a molecule containing a carboxylic acid. This can be either the warhead or the E3 ligase ligand, depending on the overall synthetic strategy.
-
Step 2: Boc Deprotection. The Boc protecting group is removed from the second amine on the cyclohexyl ring, typically under acidic conditions, to reveal a new free primary amine.
-
Step 3: Second Amide Coupling. The newly exposed amine is then coupled with the second component of the PROTAC (either the E3 ligase ligand or warhead, whichever was not used in Step 1) that has been functionalized with a carboxylic acid.
-
Step 4: Purification and Characterization. The final PROTAC molecule is purified and its identity and purity are confirmed.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocol: Synthesis of a Representative BRD4 Degrader
This protocol describes the synthesis of a PROTAC targeting the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase. The warhead is derived from the known BRD4 inhibitor JQ1, and the E3 ligase ligand is a derivative of Pomalidomide.
Materials and Reagents:
| Reagent | Supplier | Notes |
| This compound | Commercial Source | Building Block |
| JQ1-carboxylic acid | Custom Synthesis | Warhead |
| Pomalidomide-linker-carboxylic acid | Custom Synthesis | E3 Ligase Ligand |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | Peptide Coupling Reagent |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Source | Base |
| TFA (Trifluoroacetic acid) | Commercial Source | Deprotection Reagent |
| Anhydrous DMF (N,N-Dimethylformamide) | Commercial Source | Solvent |
| Anhydrous DCM (Dichloromethane) | Commercial Source | Solvent |
| Preparative HPLC System | --- | For purification |
| LC-MS, NMR, HRMS instruments | --- | For characterization |
Part 1: Synthesis of the Warhead-Linker Intermediate
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve JQ1-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Acid Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. Activation can be monitored by the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated JQ1-carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the consumption of starting materials and the formation of the desired product mass.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected Warhead-Linker intermediate.
Part 2: Boc Deprotection
-
Dissolution: Dissolve the purified Warhead-Linker intermediate (1.0 eq) from Part 1 in a 1:1 mixture of DCM and TFA.
-
Deprotection Reaction: Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product with a mass corresponding to the loss of the Boc group (-100 Da).
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often a viscous oil or solid and is typically used in the next step without further purification.
Part 3: Final PROTAC Synthesis
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Acid Activation: Add HATU (1.1 eq) and DIPEA (4.0 eq - extra equivalent needed to neutralize the TFA salt from the previous step) to the solution. Stir at room temperature for 15-20 minutes.
-
Coupling: Dissolve the crude amine-TFA salt from Part 2 in a minimal amount of anhydrous DMF and add it to the activated Pomalidomide derivative.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC product.
-
Purification: Upon completion, purify the crude PROTAC directly by preparative HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.[11]
Part 4: Final PROTAC Characterization
The identity, purity, and structural integrity of the synthesized PROTAC must be rigorously confirmed.[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Purity should be >95% for use in biological assays.
-
Mass Spectrometry (MS): To verify the molecular weight of the final PROTAC. High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. Both 1H and 13C NMR spectra should be acquired and analyzed to ensure all expected signals are present and correctly assigned.
Biological Evaluation of the Synthesized PROTAC
Once synthesized and characterized, the PROTAC's biological activity must be assessed.
Caption: Workflow for biological evaluation of PROTACs.
Protocol: Western Blot for BRD4 Degradation
-
Cell Culture: Plate a relevant cancer cell line (e.g., MV4;11, which is sensitive to BRD4 degradation) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[7]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control.[7]
-
Data Interpretation: A dose-dependent decrease in the BRD4 band intensity compared to the vehicle control indicates successful PROTAC-mediated degradation. From this data, the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) can be calculated.[1]
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and the move towards more structurally rigid linkers represents a key strategy for optimizing degrader performance. This compound is an excellent building block for this purpose, offering a stereochemically defined, rigid scaffold with orthogonally protected amines that facilitate a controlled and sequential synthetic approach. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of novel PROTACs incorporating this advanced linker technology. By leveraging such building blocks, researchers can systematically explore the impact of linker conformation on PROTAC efficacy, paving the way for the development of next-generation protein degraders with enhanced potency, selectivity, and drug-like properties.
References
-
R, I, Troup.; et al. Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020, 1(5): 273–312.
-
ChemPep. Overview of PROTAC Linkers.
-
Antares Chem. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
-
BOC Sciences. Overview of PROTAC Linkers: Types and Design.
-
Precise PEG. E3 Ligase Ligands in PROTAC.
-
Donovan, K. A., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie International Edition. 2020.
-
Precise PEG. Linkers in PROTACs.
-
BenchChem. An In-depth Technical Guide to PROTAC Linkers and E3 Ligase Binders.
-
Donovan, K. A., et al. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Angewandte Chemie. 2020.
-
MDPI. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
-
AiFChem. What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
-
AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs.
-
MilliporeSigma. PROTAC Synthesis Kits for Targeted Protein Degradation.
-
BenchChem. Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.
-
Bondeson, D. P., et al. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. 2018.
-
BenchChem. Application Notes and Protocols for the Synthesis of PROTACs Using Tert-butyl 6-bromohexanoate.
-
Ciulli, A., et al. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. 2024.
-
MedChemExpress. tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate | PROTAC Linker.
-
Mares, A., et al. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. NIH. 2020.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling Reactions of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate is a cornerstone chiral building block in modern medicinal chemistry and drug development.[1] Its value lies in its bifunctional nature, presenting a stereodefined 1,3-trans-diaminocyclohexane scaffold where one amine is nucleophilic and the other is masked with a tert-butyloxycarbonyl (Boc) protecting group. This configuration allows for highly selective chemical modifications, making it an essential intermediate for synthesizing a diverse range of complex molecules, including GPCR ligands and other biologically active compounds.[1]
This guide serves as a comprehensive technical resource, providing detailed, field-proven protocols for the most critical coupling reactions of this intermediate. Moving beyond a simple list of steps, we will explore the causality behind experimental choices, offering insights into optimizing reaction conditions and troubleshooting common challenges.
The Principle of Chemoselective Coupling
The synthetic utility of this compound is rooted in the significant difference in reactivity between its two amine functionalities. The primary amine is a potent nucleophile, readily available for acylation, sulfonylation, and urea formation under standard conditions. Conversely, the secondary amine is protected as a carbamate. The Boc group is exceptionally stable under most basic and nucleophilic conditions used for coupling, ensuring that reactions occur exclusively at the primary amine.[2] This inherent chemoselectivity is the key to its role as a reliable synthetic intermediate.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic, cost-effective, and reliable method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while an additive like 1-Hydroxybenzotriazole (HOBt) is crucial for suppressing racemization (if the acid is chiral) and improving efficiency by forming a more reactive HOBt-ester intermediate. [3][4] Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add this compound (1.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion, followed by the dropwise addition of DIPEA (2.5 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [2]7. Work-up: Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. [5]Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates. [2][6] Materials:
-
This compound (1.0 eq)
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
Base: DIPEA (2.0-3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [2]3. Add a solution of this compound (1.0 eq) in a small amount of DMF to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS. [2]5. Once complete, perform the work-up and purification as described in Protocol 1.
Data Summary & Comparison
| Parameter | EDC/HOBt | HATU |
| Reagent Class | Carbodiimide | Aminium/Uronium Salt |
| Activation Speed | Moderate | Very Fast |
| Typical Time | 12-18 hours | 2-6 hours |
| Typical Yields | Good to Excellent | Excellent |
| Cost | Lower | Higher |
| Byproduct | Water-soluble urea | Tetramethylurea |
| Key Advantage | Cost-effective, widely used | High efficiency, good for difficult couplings [6] |
| Consideration | Potential for side reactions without HOBt | Requires anhydrous conditions; byproduct can be hard to remove |
Expert Insights & Troubleshooting
-
Anhydrous Conditions: The efficiency of all coupling reactions, especially those using uronium/aminium salts like HATU, is highly dependent on the absence of water. Ensure solvents are anhydrous and the reaction is run under an inert atmosphere. [2]* Base Selection: DIPEA is often preferred over TEA for sterically hindered substrates and to minimize side reactions.
-
Low Yields: If yields are low, consider pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine. This can significantly improve reaction efficiency. [2]* Purification: The urea byproduct from EDC is water-soluble and easily removed during aqueous work-up. [3]Byproducts from HATU/HBTU can sometimes co-elute with the product; careful chromatography is required. Washing with 5% LiCl can help remove residual DMF. [5]
Urea and Thiourea Synthesis
The primary amine of the substrate reacts cleanly with isocyanates and isothiocyanates to form the corresponding urea or thiourea derivatives. This reaction is typically fast, high-yielding, and proceeds without the need for a coupling agent.
Protocol 3: Synthesis of Ureas via Isocyanates
Mechanism: The nucleophilic primary amine directly attacks the electrophilic carbon of the isocyanate, followed by a proton transfer to yield the urea. The reaction is often quantitative and requires minimal purification.
Materials:
-
This compound (1.0 eq)
-
Isocyanate or Isothiocyanate (1.0-1.1 eq)
-
Solvent: Anhydrous DCM, THF, or Acetonitrile
-
Optional: A tertiary base like TEA or DIPEA (1.1 eq) may be used to scavenge any acid impurities.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C.
-
Add the isocyanate (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. The product often precipitates from the solution upon formation.
-
Work-up: If the product precipitates, it can be isolated by filtration and washed with a cold solvent. If it remains in solution, the solvent can be removed under reduced pressure. The crude product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if necessary.
Sulfonamide Synthesis
The synthesis of sulfonamides is a robust transformation achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base.
Protocol 4: General Sulfonylation
Mechanism: The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with subsequent elimination of a chloride ion. A non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Materials:
-
This compound (1.0 eq)
-
Sulfonyl Chloride (R-SO₂Cl) (1.1 eq)
-
Base: Pyridine, DIPEA, or TEA (1.5-2.0 eq)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and the base (e.g., pyridine, 2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the mixture with DCM and wash with 1M aqueous HCl to remove the base. Then, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of complex molecular architectures. Its inherent chemoselectivity allows for predictable and high-yielding coupling reactions at the primary amine. By understanding the mechanisms and optimizing the conditions for amide, urea, and sulfonamide formation as outlined in this guide, researchers can effectively leverage this building block to advance their synthetic and drug discovery programs. The choice of reagent and protocol should be tailored to the specific properties of the coupling partner and the desired scale of the reaction.
References
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Aapptec Peptides. Coupling Reagents.
- Lee, S.-H., Matsushita, H., Clapham, B., & Janda, K. D. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron, 60(16), 3439-3443.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- PubMed.
- Prakash, T. P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(12), 5844-5853.
- Merck Millipore. Novabiochem® Coupling reagents.
- ResearchGate. (2025). Recent Development of Peptide Coupling Reagents in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids.
- Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry.
- LookChem. tert-butyl (1S,3R)
- Organic Chemistry Portal.
- Synple Chem. Available Synple Chem Reagent Cartridges.
- ChemShuttle. tert-butyl N-[(1S,3R)
- Sigma-Aldrich. tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- National Institutes of Health. (2024).
- Enamine. N-(tert-Butoxycarbonyl)sulfamoyl chloride.
Sources
Application and Protocol Guide for the Quantification of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Stereoisomeric Purity
tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate is a chiral building block of significant interest in pharmaceutical synthesis. As a diamine derivative with one amine protected by a tert-butyloxycarbonyl (Boc) group, it serves as a crucial intermediate in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).
The biological activity and toxicological profile of a chiral drug are often dictated by its stereochemistry. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and control of the stereoisomeric composition of new chemical entities.[1] Therefore, robust and reliable analytical methods are paramount to quantify the desired (1R,3R) isomer and to detect and quantify any unwanted stereoisomeric impurities. This guide provides a comprehensive overview of the analytical methodologies for the complete characterization of this compound, focusing on purity, chiral identity, and structural confirmation.
Achiral Purity and Impurity Profiling by Reverse-Phase HPLC
The determination of overall purity and the detection of any non-isomeric, process-related impurities is a foundational analytical requirement. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is ideally suited for this purpose. The polarity of the molecule, imparted by the free amine and the carbamate group, allows for good retention and separation on a C18 stationary phase.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the cyclohexyl ring and the tert-butyl group.
-
Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is critical. TFA serves a dual purpose: it protonates the free amine, ensuring a single ionic state and symmetrical peak shape, and it suppresses the silanol activity on the silica backbone of the stationary phase, further reducing peak tailing.
-
Detection: The carbamate functional group possesses a weak chromophore. Therefore, detection at low UV wavelengths, such as 210 nm, is necessary for adequate sensitivity.[2] For higher sensitivity and universal detection of non-chromophoric impurities, a Charged Aerosol Detector (CAD) can be employed.
Experimental Protocol: RP-HPLC for Purity Assessment
Caption: RP-HPLC workflow for achiral purity analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
| Sample Concentration | 1.0 mg/mL |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas both solutions.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
-
System Setup: Equilibrate the HPLC system and column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for 30 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Identify and quantify any impurities relative to the main peak.
Chiral Purity by Normal-Phase HPLC
The critical quality attribute for this molecule is its stereoisomeric purity. The separation of all four stereoisomers is essential. This is achieved using a specialized Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for separating a wide range of chiral compounds.[3][4]
Causality of Method Design:
-
Stationary Phase: A column such as the CHIRALPAK® AD-H or a similar amylose-based CSP is selected. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector (the polysaccharide derivative). These interactions, which include hydrogen bonding, dipole-dipole interactions, and steric hindrance, differ in energy for each stereoisomer, leading to different retention times.
-
Mobile Phase: A non-polar mobile phase, typically a mixture of a hydrocarbon (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is used. The alcohol component acts as a polar modifier, influencing the retention and selectivity of the separation. The ratio of hydrocarbon to alcohol is a critical parameter for optimizing the resolution between the stereoisomers.
Experimental Protocol: Chiral NP-HPLC for Stereoisomer Separation
Caption: Chiral NP-HPLC workflow for stereoisomer analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | CHIRALPAK® AD-H, 4.6 mm x 250 mm, 5 µm or equivalent amylose-based CSP |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Sample Concentration | 0.5 mg/mL |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade isopropanol. Degas the solution.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
System Setup: Equilibrate the HPLC system and chiral column with the mobile phase until a stable baseline is achieved. Note: Chiral columns can have longer equilibration times.
-
Injection and Data Acquisition: Inject a racemic or diastereomeric mixture standard to confirm the elution order and resolution of all four stereoisomers. Then, inject the sample to be tested.
-
Data Analysis: Identify the peak corresponding to the (1R,3R) isomer. Calculate the area percentage of the other stereoisomer peaks relative to the total area of all stereoisomer peaks.
Structural Confirmation and Absolute Purity by NMR and MS
While chromatography provides quantitative data on purity, spectroscopic techniques are required for unequivocal structural confirmation and can also be used for quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method capable of determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[2] The method relies on comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity.
Causality of Method Design:
-
Signal Selection: For this compound, the sharp singlet from the nine equivalent protons of the tert-butyl group (at approximately 1.4 ppm) is an ideal signal for quantification due to its high signal-to-noise ratio and minimal overlap with other signals.[5]
-
Internal Standard: A suitable internal standard must have a known purity, be stable, not react with the analyte, and have a simple spectrum with at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Experimental Parameters: A long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of both the analyte and standard is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration.
Experimental Protocol: qNMR
-
Accurately weigh ~15 mg of the analyte and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Acquire a proton NMR spectrum using a calibrated 90° pulse and a relaxation delay (d1) of at least 30 seconds.
-
Carefully integrate the selected analyte signal (tert-butyl protons) and the selected internal standard signal.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, masses, number of protons, and purity of the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and to provide structural information through fragmentation patterns. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
Expected Fragmentation: In Electron Ionization (EI) or Electrospray Ionization (ESI), the Boc group exhibits characteristic fragmentation. The molecular ion [M]+ or protonated molecule [M+H]+ is expected at m/z 214 or 215, respectively. Key fragments include:
-
m/z 158: Loss of isobutylene (-56 Da) from the protonated molecule.
-
m/z 114: Loss of the entire Boc group (-100 Da).
-
m/z 57: The highly stable tert-butyl cation, which is a hallmark of Boc-protected compounds.[6]
Volatile Impurities by Headspace Gas Chromatography (GC-MS)
Residual solvents from the synthesis process must be controlled according to regulatory guidelines such as USP <467>. Headspace GC is the standard technique for this analysis.
Causality of Method Design:
-
Headspace Sampling: The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is then injected into the GC. This technique prevents non-volatile matrix components from contaminating the GC system.
-
Column Selection: A column with a stationary phase like DB-624 or DB-5ms is suitable for separating a wide range of common organic solvents.[2]
-
Detection: A Flame Ionization Detector (FID) provides quantitative data, while a Mass Spectrometer (MS) allows for positive identification of the solvents.[7][8]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD and 7697A Headspace Sampler or equivalent |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temp. | 250 °C |
| Headspace Vial Temp. | 80 °C |
| Headspace Loop Temp. | 90 °C |
| Headspace Transfer Line Temp. | 100 °C |
| Vial Equilibration Time | 15 min |
| MS Ion Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | m/z 35-350 |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a standard solution containing the expected residual solvents in a suitable diluent (e.g., DMSO).
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add a known amount of diluent. Crimp the vial securely.
-
Analysis: Place the vials in the headspace autosampler and run the sequence.
-
Data Analysis: Identify and quantify any residual solvents by comparing the sample chromatogram to the standard chromatogram and using the MS library for confirmation.
Forced Degradation Studies
To understand the intrinsic stability of the molecule and to ensure the analytical methods are stability-indicating, forced degradation studies are performed. As mandated by ICH guidelines, the sample is subjected to stress conditions more severe than those used for accelerated stability testing.[6]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group.[4][9][10][11]
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C. The carbamate is generally stable to base, but degradation should be assessed.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 80 °C in a dry oven.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The stressed samples are then analyzed by the achiral HPLC method to separate the parent compound from any degradants. The ability of the method to achieve this separation qualifies it as "stability-indicating."
Conclusion
The analytical control of this compound requires a multi-faceted approach. The combination of achiral RP-HPLC for purity, chiral NP-HPLC for stereoisomeric identity, qNMR for absolute purity, MS for structural confirmation, and GC-MS for residual solvents provides a comprehensive characterization package. These methods, when properly validated, ensure the quality, safety, and efficacy of this critical pharmaceutical intermediate, satisfying the stringent requirements of drug development and regulatory agencies.
References
- Ghanem, A., & Aboul-Enein, H. Y. (2004). Chiral Drug Separation.
-
Agilent Technologies. (2020). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Retrieved from [Link]
-
Washington State Department of Agriculture. (2024). Residual Solvents by Gas Chromatography/ Mass Spectrometry. Retrieved from [Link]
-
Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(28), 6957–6976.
- Jain, D., et al. (2014). A Review: Residual Solvents and Various Effective Gas Chromatographic Techniques in the Analysis of Residual Solvent. Research and Reviews: Journal of Pharmaceutical Analysis.
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
- Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 3(6), 14-12.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Kumar, V., et al. (2017). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(11), 61435-61441.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
- Tsubogo, T., et al. (2019). Construction of Chiral α-tert-Amine Scaffolds via Amine-catalyzed Asymmetric Mannich Reactions of Alkyl-substituted Ketimines. Chemical Science, 10(45), 10582–10587.
- Sato, K., et al. (2016). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. Tetrahedron, 72(22), 2899-2905.
Sources
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
Application Notes & Protocols: Streamlined Amide Bond Formation Using tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Introduction: The Strategic Importance of Mono-Protected Diamines in Synthesis
Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active small molecules.[1] The strategic use of bifunctional building blocks, such as diamines, allows for the construction of complex molecular architectures. However, the symmetrical nature of simple diamines often leads to challenges in achieving selective mono-functionalization.
This application note addresses this challenge by focusing on tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a valuable chiral building block. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the two amino groups renders it inert, enabling the free primary amine to undergo selective acylation.[2] This defined stereochemistry and orthogonal protection strategy make it a highly sought-after intermediate for creating structurally precise molecules, minimizing tedious protection-deprotection steps and simplifying purification.
Herein, we provide a detailed, field-proven protocol for the efficient coupling of this diamine with a representative carboxylic acid using a standard carbodiimide-mediated approach. We will delve into the mechanistic rationale behind the chosen reagents, offer a step-by-step experimental guide, and discuss critical aspects of reaction monitoring, workup, and product characterization.
Mechanistic Cornerstone: Carbodiimide-Mediated Amide Coupling
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[1] Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose due to their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[3]
The reaction proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to side reactions.
-
In-situ Ester Formation: To mitigate side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form a more stable active ester (HOBt ester). This step is crucial for reducing the risk of racemization if the carboxylic acid has a chiral center.[3]
-
Nucleophilic Attack: The free primary amine of this compound then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester.
-
Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond, releasing HOBt.
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often included to neutralize any hydrochloride salts present (e.g., from EDC hydrochloride) and to ensure the amine nucleophile remains in its free, reactive form.[4]
Visualizing the Workflow: Amide Coupling Pathway
Caption: Workflow for EDC/HOBt-mediated amide bond formation.
Experimental Protocol: Synthesis of tert-Butyl ((1R,3R)-3-(benzamido)cyclohexyl)carbamate
This protocol details a model reaction between this compound and benzoic acid. The principles and stoichiometry can be adapted for other carboxylic acids.
Materials:
-
This compound (1.0 eq)
-
Benzoic Acid (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard glassware for extraction and filtration
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzoic acid (1.05 eq) and this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM (or DMF) to dissolve the starting materials completely. A typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reagent Addition: Add HOBt·H₂O (1.2 eq) to the solution and stir for 5 minutes. Then, add EDC·HCl (1.2 eq).
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add DIPEA (2.5 eq) dropwise over 5-10 minutes. A mild exotherm may be observed.
-
Reaction Progression: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.
-
Monitoring the Reaction: The reaction progress should be monitored by TLC (e.g., using a 1:1 Hexanes:EtOAc solvent system). The consumption of the starting amine (visualized with ninhydrin stain) and the formation of a new, less polar spot corresponding to the amide product should be observed.
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with DCM or EtOAc.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HOBt, and the water-soluble N,N'-ethyl-N''-(3-dimethylaminopropyl)urea (EDU) byproduct.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure amide product as a solid.
Quantitative Data and Expected Results
The following table provides a summary of the reagents and typical outcomes for the model reaction.
| Reagent | Molar Eq. | Purpose | Notes |
| This compound | 1.0 | Nucleophile | Limiting reagent. |
| Benzoic Acid | 1.05-1.1 | Electrophile | A slight excess ensures full conversion of the amine. |
| EDC·HCl | 1.2 | Coupling Agent | Activates the carboxylic acid. |
| HOBt·H₂O | 1.2 | Additive | Suppresses side reactions and racemization. |
| DIPEA | 2.0-3.0 | Non-nucleophilic Base | Neutralizes HCl salt and keeps the amine deprotonated. |
| Solvent | - | Reaction Medium | Anhydrous DCM, DMF, or acetonitrile are common choices. |
| Temperature | 0 °C to RT | Reaction Condition | Initial cooling controls the activation step. |
| Time | 12-18 h | Reaction Duration | Varies based on substrates; monitor by TLC. |
| Expected Yield | 75-95% | Product Outcome | Dependent on substrates and purification efficiency. |
Product Characterization and Validation
To confirm the successful synthesis of the target amide, a combination of spectroscopic techniques should be employed.
-
¹H NMR: The proton NMR spectrum should show the disappearance of the primary amine protons of the starting material and the appearance of a new amide N-H proton signal (typically a broad singlet or doublet between δ 6-8 ppm). Signals corresponding to both the cyclohexyl ring and the benzoyl group should be present and integrated correctly.
-
¹³C NMR: The carbon NMR will confirm the presence of the newly formed amide carbonyl carbon, typically in the range of δ 165-175 ppm.
-
FT-IR Spectroscopy: The IR spectrum provides clear evidence of amide formation. Look for the disappearance of the primary amine N-H stretches (around 3300-3400 cm⁻¹) and the appearance of a strong amide C=O stretch (Amide I band) around 1630-1680 cm⁻¹ and an N-H bend (Amide II band) around 1515-1570 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or gives low yields, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the reactive intermediates. Also, confirm the quality of the coupling reagents, as they can degrade over time.
-
Side Product Formation: The primary side product from EDC is the corresponding N-acylurea, formed if the O-acylisourea intermediate rearranges before being intercepted by the amine.[3] Using HOBt and ensuring the amine is present during activation can minimize this.
-
Difficult Purification: The urea byproduct (EDU) from EDC is water-soluble, making the aqueous workup effective for its removal. If purification is still challenging, adjusting the chromatography solvent system or performing a recrystallization may be necessary.
-
Reagent Order of Addition: While the described protocol is robust, some chemists prefer to "pre-activate" the carboxylic acid by stirring it with EDC and HOBt for 15-30 minutes before adding the amine. This can sometimes improve yields with less reactive substrates.[4]
Conclusion
This compound is a powerful and versatile building block for modern synthetic chemistry. The protocol detailed in this application note provides a reliable and high-yielding method for its selective acylation using standard EDC/HOBt coupling conditions. By understanding the underlying mechanism and paying close attention to experimental details, researchers can confidently incorporate this valuable intermediate into their synthetic strategies, accelerating the development of novel compounds for pharmaceutical and scientific research.
References
- Moehs Iberica, S.L. (2019). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents.
-
Royal Society of Chemistry & Centre National de la Recherche Scientifique. (2018). Supporting Information. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. PubChem. Retrieved from [Link]
-
Thomas, D. D., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. Retrieved from [Link]
-
Lo, C.-Y., & L. A. Carpino. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure. Retrieved from [Link]
- Moehs Iberica, S.L. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
- Shanghai Zaesheng Chemical Co., Ltd. (2011). Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Vale, N., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
AA Blocks. (n.d.). tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%, 10 grams. Retrieved from [Link]
-
Vale, N., et al. (2014). Recent developments in catalytic amide bond formation. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Taha, M., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. NIH. Retrieved from [Link]
- Nanjing Chemlin Chemical Industry Co., Ltd. (2015). Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.
-
Chongqing Chemdad Co., Ltd. (n.d.). benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate. Retrieved from [Link]
-
Kolakowski, R. V., et al. (2006). Amide bond formation from selenocarboxylates and aromatic azides. OUCI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling and Storage of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Introduction
Tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate (CAS No. 1298101-47-9) is a key building block in medicinal chemistry and organic synthesis.[1] Its stereodefined aminocyclohexane structure is a valuable pharmacophore for designing allosteric modulators and other biologically active compounds. The presence of a Boc-protected amine and a free primary amine necessitates specific handling and storage procedures to ensure the compound's integrity and the safety of laboratory personnel. This document provides a comprehensive guide to the safe handling, storage, and disposal of this compound, grounded in established safety protocols for carbamates and Boc-protected amines.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1298101-47-9 | [2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][3] |
| Molecular Weight | 214.3 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 322.1 ± 31.0 °C (Predicted) | [3] |
| Storage Temperature | 2-8°C, protect from light | [2][3] |
| Purity | Typically ≥95% | [2] |
Hazard Identification and Toxicology
While comprehensive toxicological data for this compound is not fully available, the Globally Harmonized System (GHS) classification and data from structurally similar compounds indicate potential hazards that must be addressed.
GHS Hazard Classification:
Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
The parent amine, cyclohexylamine, is known to be a corrosive liquid that can cause severe skin and eye irritation or burns.[4][5] While the Boc-protection mitigates some of the reactivity of one amine group, the presence of the free primary amine on the cyclohexane ring warrants careful handling to avoid dermal and respiratory exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Users should consult glove manufacturer recommendations for breakthrough time and thickness. |
| Body Protection | A lab coat or chemical-resistant apron worn over long-sleeved clothing. | Minimizes skin exposure to dust or splashes. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the solid material outside of a certified chemical fume hood, or when generating dust. | Prevents inhalation of dust particles, especially in poorly ventilated areas or when handling larger quantities. |
Experimental Protocols and Workflows
Receiving and Initial Inspection
Upon receipt of this compound, a systematic inspection and logging process should be followed to ensure safety and proper inventory management.
Caption: Workflow for receiving and initial handling.
Protocol:
-
Inspect Exterior Packaging: Before opening, carefully inspect the outer packaging for any signs of damage, such as dents, punctures, or stains. If damage is observed, do not open the package and consult with your institution's Environmental Health and Safety (EHS) office.
-
Verify Chemical Identity: Once the outer packaging is deemed safe to open, carefully inspect the primary container label. Verify that the chemical name, CAS number, and any other identifiers match the ordering information.
-
Log into Inventory: Record the date of receipt, quantity, and assigned storage location in the laboratory's chemical inventory system.
-
Transfer to Appropriate Storage: Immediately transfer the compound to a designated storage location that meets the requirements outlined in Section 6.0.
Handling and Weighing
All manipulations of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Caption: Step-by-step handling and weighing workflow.
Protocol:
-
Don Appropriate PPE: Before handling the compound, ensure all required PPE as specified in Section 4.0 is correctly worn.
-
Prepare the Work Area: Designate a specific area within the chemical fume hood for handling the compound. Ensure the work surface is clean and free of clutter. Have spill control materials readily available.
-
Weighing the Compound:
-
Use an analytical balance located within the fume hood if possible. If not, use a dedicated, contained weighing station with local exhaust ventilation.
-
Use a spatula to carefully transfer the solid from the storage container to a tared weighing vessel.
-
Avoid creating dust. If dust is generated, allow it to settle within the contained workspace before proceeding.
-
-
Transfer to Reaction Vessel: Carefully transfer the weighed compound to the reaction vessel. If dissolving the compound, add the solvent slowly to avoid splashing.
-
Post-Handling Cleaning:
-
Thoroughly clean the spatula and any other reusable equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and then with a soap and water solution.
-
Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in a designated hazardous waste container.
-
Storage and Stability
Proper storage is crucial for maintaining the quality of this compound and preventing hazardous situations.
Storage Conditions:
-
Atmosphere: Keep the container tightly sealed and store in a dry place. The compound is susceptible to degradation in the presence of moisture.
-
Light: Protect from light.[3]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[6][7] The free amine group can react exothermically with acids.[5]
Stability and Reactivity:
-
Thermal Decomposition: Tert-butyl carbamates can undergo thermal decomposition at elevated temperatures (e.g., above 177.5°C), yielding carbon dioxide, isobutylene, and the corresponding amine.[8]
-
Hazardous Reactions: No hazardous polymerization is expected.[6] However, contact with strong oxidizing agents or strong acids should be avoided.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, prompt and appropriate action is critical.
Spill Cleanup
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles. For larger spills, respiratory protection may be necessary.
-
Contain the Spill:
-
Solid Spill: Carefully cover the spilled solid with a damp paper towel to prevent the generation of dust. Gently sweep the material into a designated hazardous waste container.
-
Liquid Spill (Solution): Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled solution.
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse.
-
Dispose of Waste: All cleanup materials should be placed in a sealed, labeled hazardous waste container for disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Container: Use a chemically compatible and sealable container (e.g., high-density polyethylene) for waste collection.
-
Collection: Arrange for waste pickup through your institution's EHS office. Do not dispose of this chemical down the drain.
References
-
Barton, D. H. R., & Hughes, D. L. (1967). The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Canadian Journal of Chemistry, 45(21), 2537–2543. [Link]
-
LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved January 3, 2026, from [Link]
-
NET. (2016, December 8). Safety Data Sheet: cis-Cyclohexane-1,4-diamine, N-BOC protected. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Cyclohexylamine. Retrieved January 3, 2026, from [Link]
-
State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexylamine. Retrieved January 3, 2026, from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]
- 3. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
- 4. nj.gov [nj.gov]
- 5. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Leveraging tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate for the Design of Conformationally Rigid Scaffolds in Drug Discovery
Abstract
Conformational rigidity is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties by minimizing the entropic penalty of ligand binding.[1][2] This guide provides an in-depth exploration of tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a versatile building block for constructing rigid molecular scaffolds. We will delve into the stereochemical and conformational principles that underpin its utility, provide detailed, field-proven protocols for its incorporation into novel chemical entities, and present a logical framework for its application in drug design workflows.
The Rationale for Rigidity: The Role of the (1R,3R)-Diaminocyclohexane Core
The spatial arrangement of functional groups is critical for molecular recognition at a biological target.[1] Flexible molecules must adopt a specific, energetically favorable conformation to bind, a process associated with a significant entropic cost. By using rigid scaffolds, we pre-organize the molecule into a bioactive conformation, which can lead to a substantial increase in binding affinity.[1]
The 1,3-diaminocyclohexane framework is an exemplary scaffold for several reasons:
-
Defined Exit Vectors: The two amino groups provide well-defined points for chemical elaboration, allowing for the precise positioning of pharmacophoric elements in three-dimensional space.
-
Stereochemical Control: The cyclohexane ring possesses distinct stereoisomers, with the (1R,3R) configuration corresponding to a cis relationship between the two amino groups.
-
Conformational Preference: As a cis-1,3-disubstituted cyclohexane, the (1R,3R) isomer overwhelmingly favors a chair conformation where both substituents occupy equatorial positions to avoid destabilizing 1,3-diaxial steric interactions.[3][4] This strong conformational bias effectively "locks" the scaffold, providing a rigid and predictable foundation for drug design.
The mono-Boc protection of one amine group in this compound is the key to its utility, enabling sequential and controlled functionalization of the two distinct amino groups.
Conformational Analysis: The Source of Rigidity
The stability of the (1R,3R)-diaminocyclohexane scaffold is rooted in the principles of cyclohexane conformational analysis. The molecule exists in a dynamic equilibrium between two chair conformations. In the di-equatorial conformer, both amine groups are positioned away from the bulk of the ring, representing the global energy minimum. The alternative di-axial conformer is significantly destabilized by severe 1,3-diaxial steric clashes. This large energy difference ensures the molecule resides almost exclusively in the di-equatorial state.
Caption: Conformational equilibrium of the cis-1,3-diaminocyclohexane scaffold.
Physicochemical Properties
A clear understanding of the starting material's properties is essential for experimental design.
| Property | Value | Source |
| CAS Number | 1298101-47-9 | [5][6] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6][7] |
| Molecular Weight | 214.30 g/mol | [5][7] |
| Appearance | White to off-white solid | [6][8] |
| Storage | 2-8°C, protect from light | [5][6][7] |
Experimental Protocols: A Stepwise Guide to Scaffold Elaboration
The core utility of this compound lies in a three-stage workflow: functionalization of the free amine, deprotection of the Boc-protected amine, and subsequent functionalization of the newly revealed amine.
Caption: General workflow for creating a di-substituted rigid scaffold.
Protocol 1: Amide Bond Formation with the Free Amine
This protocol details the coupling of a carboxylic acid (R¹-COOH) to the free primary amine of the scaffold. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is described due to its high efficiency and low rate of racemization.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R¹-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of the carboxylic acid (1.1 eq) in anhydrous DMF (approx. 0.2 M), add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) to yield the mono-acylated product.
-
-
Causality and Trustworthiness:
-
Why pre-activation? Activating the carboxylic acid with HATU before adding the amine ensures the rapid formation of a highly reactive O-acylisourea intermediate, driving the reaction to completion and minimizing side reactions.
-
Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH required for the coupling, without competing with the primary amine nucleophile.
-
Self-Validation: The success of the reaction is validated by LC-MS analysis, which should show the disappearance of the starting amine and the appearance of a new peak with the expected mass of the coupled product. Purity is confirmed post-chromatography.
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to reveal the second primary amine.
-
Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Anhydrous Dichloromethane (DCM)
-
(Optional) Scavenger: Triethylsilane (TES) (1-2 eq)
-
Saturated NaHCO₃ (aq), Toluene
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
(Optional but Recommended) Add the scavenger (TES, 1.0 eq) to the solution.
-
Slowly add TFA (10 eq) dropwise to the stirred solution. The tert-butyl cation generated during deprotection can cause side reactions, and scavengers help to suppress these.[9]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene (2x) can aid in the complete removal of residual TFA.
-
The resulting product is the TFA salt of the deprotected amine. For many subsequent reactions (like another amide coupling), this salt can be used directly.
-
To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated NaHCO₃ until the aqueous layer is basic. Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the free amine.
-
-
Causality and Trustworthiness:
-
Why TFA? TFA is a strong acid that efficiently cleaves the acid-labile Boc group, generating gaseous isobutylene and carbon dioxide as byproducts.[10]
-
Why a Scavenger? The intermediate tert-butyl cation is an electrophile that can alkylate nucleophilic residues on the substrate.[9] TES quenches this cation, preventing unwanted side-product formation and ensuring a cleaner reaction.
-
Self-Validation: Complete deprotection is confirmed by the absence of the starting material peak in the LC-MS and the appearance of a new peak corresponding to the mass of the deprotected amine. The characteristic Boc proton signals in ¹H NMR will also be absent.
-
Protocol 3: Functionalization of the Newly Deprotected Amine
This protocol is identical in principle to Protocol 1. The amine (or its TFA salt) from Protocol 2 is coupled with a second carboxylic acid of interest (R²-COOH) using the same amide coupling conditions (HATU, DIPEA in DMF). If using the TFA salt directly, ensure sufficient DIPEA (at least 4.0 eq) is used to neutralize both the salt and the acid generated during the coupling reaction. This sequential approach allows for the creation of asymmetric, di-substituted scaffolds with high precision.
Conclusion
This compound is a powerful and enabling building block in the medicinal chemist's toolbox. Its inherent conformational rigidity, derived from the strong energetic preference for a di-equatorial chair conformation, provides a robust and predictable platform for the construction of highly structured ligands.[3][4] The orthogonal reactivity afforded by the mono-Boc protection strategy allows for a logical and sequential synthesis of diverse compound libraries.[11] By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this scaffold to accelerate the design and synthesis of novel therapeutics with improved pharmacological profiles.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
ResearchGate. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reymond Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]
-
bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
Scholarly Commons @ UTEP. (2017). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
ResearchGate. (2000). Conformational flexibility of 1,3-cyclohexadiene and its aza analogs. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemshuttle.com [chemshuttle.com]
- 6. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [amp.chemicalbook.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Challenge of Selective Mono-Protection
This compound is a valuable building block in medicinal chemistry, prized for its stereodefined structure. The synthesis typically involves the mono-N-protection of trans-(1R,3R)-1,3-diaminocyclohexane using di-tert-butyl dicarbonate (Boc₂O). The primary challenge lies in achieving high selectivity for the mono-protected product over the di-protected byproduct, as their similar physical properties can complicate purification and significantly reduce the isolated yield. This guide provides a structured approach to diagnosing and resolving the common pitfalls in this synthesis.
Troubleshooting Guide
This section is formatted as a series of common issues encountered in the laboratory. Each question is followed by a detailed analysis of potential causes and a step-by-step protocol for resolution.
Q1: My overall yield is very low after purification. TLC analysis of the crude product shows three major spots. What's happening and how do I fix it?
A1: Analysis & Causality
A three-spot pattern on your Thin Layer Chromatography (TLC) plate is the classic sign of a non-selective reaction. These spots typically correspond to:
-
Starting Diamine: The most polar spot, remaining near the baseline.
-
Desired Mono-Boc Product: The spot of intermediate polarity.
-
Di-Boc Byproduct: The least polar spot, with the highest Rf value.
The formation of a significant amount of the di-Boc byproduct is the most common reason for low yields of the desired mono-protected compound. This occurs when the stoichiometry and reaction conditions are not strictly controlled, leading to the second amino group reacting with another equivalent of Boc₂O. Amines are generally more nucleophilic than alcohols or thiols, which drives the reaction with the electrophilic Boc anhydride[1]. However, once one amine is protected, the remaining free amine is still sufficiently nucleophilic to react further.
The key to a high yield is to manipulate the reaction kinetics and stoichiometry to favor the formation of the mono-adduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield diagnosis.
Recommended Protocol: Optimizing for Mono-Protection
This protocol is designed to maximize the formation of the mono-Boc product by controlling the reagent stoichiometry and reaction rate.
-
Reagent Preparation:
-
Dissolve (1R,3R)-cyclohexane-1,3-diamine (1.0 eq.) in a suitable solvent like methanol (MeOH) or a mixture of MeOH/water at 0 °C in an ice bath.
-
Prepare a separate solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-0.95 eq.) in the same solvent. Using slightly less than one equivalent of Boc₂O is critical to minimize di-protection[2].
-
-
Slow Addition:
-
Add the Boc₂O solution dropwise to the stirred diamine solution over 1-2 hours. A slow addition rate is crucial to maintain a low concentration of Boc₂O, favoring reaction with the more abundant and more basic starting diamine over the already-protected product.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., using 10% MeOH in Dichloromethane (DCM) with 1% NH₄OH as the mobile phase).
-
Aim for the point where the starting diamine spot has mostly disappeared, but before the di-Boc spot becomes intense.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Proceed with the acid-base extraction detailed in Q2 to separate the products.
-
Q2: I'm struggling with the purification. How can I efficiently separate the mono-Boc product from the starting material and the di-Boc byproduct?
A2: Analysis & Causality
Column chromatography can be challenging due to the similar polarities of the three components. A more effective and scalable method is to exploit the differences in basicity between the starting material, product, and byproduct using a liquid-liquid extraction strategy.
-
(1R,3R)-cyclohexane-1,3-diamine: Has two basic amino groups.
-
This compound (Product): Has one basic amino group.
-
Di-Boc byproduct: Has no basic amino groups, as both are protected as carbamates[3][4].
This difference allows for selective extraction based on pH.
Recommended Protocol: Acid-Base Extraction
-
Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent like DCM or ethyl acetate.
-
Remove Di-Boc Byproduct: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic starting diamine and the mono-Boc product will be protonated and move into the aqueous layer, while the neutral di-Boc byproduct remains in the organic layer. Discard the organic layer.
-
Isolate Mono-Boc Product: Carefully adjust the pH of the aqueous layer to be mildly basic (pH 9-10) using a base like sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). At this pH, the mono-Boc product (which is less basic) will be deprotonated and can be extracted back into a fresh organic layer (DCM or ethyl acetate). The more basic starting diamine will remain in the aqueous layer as a protonated salt.
-
Isolate Starting Material (Optional): Further basify the aqueous layer to pH >12 to deprotonate the starting diamine, which can then be extracted and recovered.
-
Final Steps: Dry the organic layer containing your purified mono-Boc product over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product. This method often yields a product of >95% purity[5].
Data Summary: pH-Based Separation
| Compound | Basicity | Solubility at pH 2 | Solubility at pH 9 | Solubility at pH 12 |
| Diamine (Starting Material) | High (two amines) | Aqueous | Aqueous | Organic |
| Mono-Boc (Product) | Moderate (one amine) | Aqueous | Organic | Organic |
| Di-Boc (Byproduct) | Neutral (no free amines) | Organic | Organic | Organic |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism, and why is selectivity an issue?
A1: The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of Boc₂O[6]. The resulting tetrahedral intermediate collapses, displacing a tert-butyl carbonate anion. This anion is unstable and decomposes into carbon dioxide and a tert-butoxide anion, which then deprotonates the newly formed carbamate to drive the reaction to completion[7].
Caption: Boc-protection reaction pathways.
Selectivity is a challenge because both amino groups in the starting material are nucleophilic. While the first protection slightly deactivates the molecule, the second amino group is still reactive enough to compete for the Boc₂O, leading to the formation of the di-protected byproduct.
Q2: Can I use a base like triethylamine (TEA) or DMAP to catalyze the reaction?
A2: While bases like 4-dimethylaminopyridine (DMAP) are sometimes used to accelerate Boc protections, their use in this specific synthesis can be detrimental to selectivity[4][8]. A strong base can deprotonate the ammonium salt intermediate more rapidly, potentially increasing the reaction rate but also increasing the likelihood of di-protection[7]. For selective mono-protection of a symmetric diamine, it is often better to run the reaction without an external base, allowing the diamine itself to act as the base[6]. An alternative strategy involves using one equivalent of an acid like HCl to pre-form the mono-hydrochloride salt of the diamine. This effectively protects one amino group, allowing the other to react selectively with Boc₂O[9][10].
Q3: How do I confirm the stereochemistry of my final product?
A3: The Boc protection reaction does not affect the stereocenters of the cyclohexyl ring. Therefore, if you start with the enantiomerically pure (1R,3R)-diamine, you will obtain the (1R,3R)-mono-Boc product. Confirmation of the starting material's stereochemistry is crucial. The final product's identity and purity can be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the Boc group (a large singlet around 1.4 ppm in ¹H NMR).
-
Mass Spectrometry (MS): To confirm the molecular weight (214.31 g/mol ).
-
Chiral HPLC: To confirm the enantiomeric purity if required.
References
-
Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. [Link]
-
Boc Protection Mechanism (Boc2O + Base) . Common Organic Chemistry. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
Adding Boc Group Mechanism | Organic Chemistry . YouTube. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate . Digital Commons @ IWU. [Link]
-
Di-tert-butyl dicarbonate . Wikipedia. [Link]
-
Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols . The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
-
Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols . PubMed. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . PMC - NIH. [Link]
-
Carbamic acid, tert-butyl ester . Organic Syntheses Procedure. [Link]
-
Selective Mono-Boc-Protection of Bispidine . Sciforum. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. [Link]
-
mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates . Michael Pittelkow. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof . Journal of the Mexican Chemical Society, 61(1), 22-28. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO México. [Link]
-
General Method for Selective Mono-Boc Protection of Diamines and Thereof . ResearchGate. [Link]
-
Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines . Synthetic Communications, 37(5), 737-742. [Link]
-
Selective Mono-BOC Protection of Diamines . Semantic Scholar. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in Boc Deprotection of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for troubleshooting common and complex issues encountered during the Boc (tert-butyloxycarbonyl) deprotection of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate and related cyclic diamine systems. Our focus is to move beyond simple procedural lists and provide in-depth, mechanistically grounded solutions to ensure the integrity and yield of your target diamine.
The removal of the Boc group, while conceptually straightforward, is often complicated by the generation of a highly reactive tert-butyl cation. This guide will dissect the resulting side reactions, provide validated protocols for their mitigation, and answer your most pressing questions.
I. Core Principles: Understanding the Reaction and Its Pitfalls
The acid-catalyzed deprotection of a Boc-protected amine proceeds via protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a tert-butyl cation.[1][2][3][4] While the desired outcome is the protonated diamine, the electrophilic tert-butyl cation is the primary source of unwanted side products.[5][6][7]
Diagram: General Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Acid-catalyzed Boc deprotection and the formation of the problematic tert-butyl cation.
II. Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section addresses specific issues in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.
Issue 1: My LC-MS analysis shows a significant amount of starting material remaining. Why is the deprotection incomplete?
Incomplete deprotection is a common hurdle, often stemming from suboptimal reaction conditions or substrate-specific properties.[8][9]
Possible Cause 1: Insufficient Acid Strength or Concentration. The rate of Boc cleavage is highly dependent on the acid concentration.[8][10] For a diamine like this compound, both nitrogens can be protonated, increasing the overall basicity of the molecule and consuming the acid.
-
Solution:
-
Increase Acid Equivalents: Ensure a significant excess of acid is used. For trifluoroacetic acid (TFA), using it as the solvent (neat) or in a high concentration (e.g., 20-50% in Dichloromethane (DCM)) is standard.[5][11]
-
Switch to a Stronger Acid System: If TFA is insufficient, 4M HCl in 1,4-dioxane is a common and effective alternative.[11][12]
-
Possible Cause 2: Suboptimal Reaction Time or Temperature. While many deprotections are rapid at room temperature, sterically hindered or electron-deficient amines may require more forcing conditions.[8][11]
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or LC-MS every 30 minutes. Extend the reaction time from the typical 1-2 hours up to 4 hours if necessary.[8][9]
-
Gently Increase Temperature: If the reaction is sluggish at room temperature, consider gentle heating to 30-40°C. However, be aware that higher temperatures can also accelerate side reactions.
-
Possible Cause 3: Poor Solubility. If the Boc-protected substrate is not fully dissolved in the reaction solvent, the acid cannot efficiently access the Boc group.[8][11]
-
Solution:
-
Verify Solubility: Ensure your starting material forms a homogenous solution in the chosen solvent (e.g., DCM) before adding the acid.
-
Solvent Optimization: If solubility in DCM is poor, consider alternative solvents like 1,4-dioxane or ethyl acetate, which are compatible with acidic deprotection.[13]
-
Workflow: Troubleshooting Incomplete Deprotection
Caption: A systematic workflow for diagnosing and solving incomplete Boc deprotection.
Issue 2: My mass spectrometry data shows a peak at [M+57]. What is this byproduct?
A mass increase of 57 (or +56 in positive ion mode, representing the addition of a C4H8 fragment) is the classic signature of tert-butylation.[5] The electrophilic tert-butyl cation has alkylated a nucleophilic site on your molecule. For this compound, the most likely site of alkylation is one of the newly deprotected amino groups, leading to the formation of an N-tert-butyl diamine byproduct.
Primary Cause: Unscavenged tert-Butyl Cations. In the absence of a "scavenger," the generated tert-butyl cation will react with the most available nucleophile. While solvent or TFA can act as a weak nucleophile, the deprotected amine product is often a more potent one.[7]
-
Solution: Employ Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[6][14]
Scavenger Typical Concentration (v/v) Target Functionality & Rationale Triisopropylsilane (TIS) 2.5 - 5% General Purpose. Highly effective at reducing the carbocation via hydride transfer. A clean and common choice.[5] Anisole 5% General Purpose. An electron-rich aromatic that traps the cation via Friedel-Crafts alkylation. Can be harder to remove during workup.[5] Water 2.5 - 5% General Purpose. Traps the cation to form tert-butanol. Often used in combination with TIS.[5][14] Thioanisole 5% Methionine-containing peptides. Protects the thioether from S-alkylation.[5][14] Ethanedithiol (EDT) 2.5% Cysteine-containing peptides. Protects the free thiol group.[5]
For the deprotection of this compound, a general-purpose scavenger cocktail is highly recommended.
III. Validated Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is optimized to minimize tert-butylation side reactions.
-
Preparation: Dissolve the Boc-protected diamine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1–0.2 M under an inert atmosphere (N₂ or Argon).
-
Scavenger Addition: To the solution, add triisopropylsilane (TIS) (2.5-5% v/v) and water (2.5% v/v).
-
Deprotection: Cool the mixture to 0°C using an ice bath. Add Trifluoroacetic Acid (TFA) (10-20 equiv, or use a 50% TFA/DCM solution) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[11] The resulting TFA salt of the diamine can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol 2: Alternative Deprotection using HCl in Dioxane
This method is useful if the substrate is sensitive to TFA or if TFA fails to drive the reaction to completion.
-
Preparation: Dissolve the Boc-protected diamine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM if needed.
-
Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 equiv).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form. Monitor completion by TLC or LC-MS.
-
Work-up: Concentrate the solvent under reduced pressure. The resulting hydrochloride salt can be isolated by filtration if it precipitates or used directly.
IV. Frequently Asked Questions (FAQs)
Q1: Can I use thermal conditions to deprotect my compound to avoid strong acids? A: Yes, thermal Boc deprotection is a viable, though less common, alternative. Heating a solution of the Boc-protected amine in a solvent like boiling water, methanol, or trifluoroethanol can effect deprotection, often without a catalyst.[15][16][17][18] This can be particularly useful for substrates with other acid-sensitive groups. However, the high temperatures required (100-240°C) may not be suitable for all molecules.[15][18]
Q2: My molecule contains other acid-labile protecting groups. How can I selectively remove the Boc group? A: The Boc group is generally one of the most acid-sensitive protecting groups.[7] Selective deprotection is often possible by carefully tuning the acid strength and reaction time.
-
Mild Conditions: Start with milder conditions, such as 10-20% TFA in DCM at 0°C, and carefully monitor the reaction.[12]
-
Alternative Reagents: Reagents like aqueous phosphoric acid or Lewis acids (e.g., ZnBr₂) can sometimes offer different selectivity profiles compared to TFA or HCl.[3][19]
-
Non-Acidic Methods: Consider methods like using oxalyl chloride in methanol, which can deprotect Boc groups under mild, nearly neutral conditions.[15][20]
Q3: How do I effectively monitor the reaction? A: Careful reaction monitoring is crucial.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine salt product is significantly more polar than the Boc-protected starting material and will have a much lower Rf value (often staying at the baseline).[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most accurate monitoring, allowing you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[8][9]
Q4: What is the purpose of the co-evaporation with toluene during work-up? A: Trifluoroacetic acid (TFA) has a relatively high boiling point (72.4°C) and can be difficult to remove completely under vacuum. Toluene forms an azeotrope with TFA, which has a lower boiling point than TFA itself, facilitating its removal. This step is critical to ensure no residual strong acid is carried into subsequent reaction steps where it might interfere.[11]
V. References
-
BenchChem. (2025). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection.
-
BenchChem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PEGylated Compounds.
-
BenchChem. (2025). Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection.
-
BenchChem. (2025). Scavengers for Boc deprotection to prevent side product formation.
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
-
Rawale, S. V., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23841-23847. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
-
Ben M'Barek, K., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection.
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Wang, J., Liang, Y-L., & Qu, J. (2009). Boiling water-catalyzed neutral and selective N-Boc deprotection. Chemical Communications, (33), 4975-4977. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Maguire, A. R., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2266-2274. [Link]
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate Intermediates
Welcome to the technical support center for the purification of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of this valuable chiral building block.
Introduction to the Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The purification process, however, is fraught with challenges, primarily due to the presence of multiple stereoisomers and the physicochemical properties of the Boc-protected diamine. This guide will address these challenges in a practical, question-and-answer format, providing both theoretical understanding and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in the synthesis of this compound?
A1: Impurities can arise from two main stages of the synthesis: the preparation of the 1,3-diaminocyclohexane precursor and the subsequent mono-Boc protection.
-
From the 1,3-diaminocyclohexane precursor: The starting diamine is typically a mixture of cis and trans isomers. The desired (1R,3R) isomer is one of four possible stereoisomers of the trans-1,3-diaminocyclohexane. Inadequate separation at this stage will carry over unwanted diastereomers and enantiomers into the final product.
-
From the mono-Boc protection step: The reaction of 1,3-diaminocyclohexane with di-tert-butyl dicarbonate (Boc₂O) can lead to several impurities:
-
Di-Boc protected diamine: If an excess of Boc₂O is used or if the reaction conditions are not carefully controlled, the formation of the di-protected species is a common side product.
-
Unreacted diamine: Incomplete reaction will leave residual starting material.
-
Positional isomers: While the two amino groups in the trans-1,3-diamine are equivalent, any cis-isomer impurity will lead to the formation of the corresponding cis-mono-Boc protected compound.
-
Q2: What is the most effective method for purifying the desired (1R,3R) stereoisomer on a large scale?
A2: For large-scale purification, diastereomeric salt resolution is the most common and cost-effective method for separating the enantiomers of trans-1,3-diaminocyclohexane.[2][3] This technique involves reacting the racemic diamine with a chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts with different solubilities. The less soluble salt can then be selectively crystallized and isolated.
Troubleshooting Guide: Diastereomeric Salt Resolution
This section provides troubleshooting for the critical diastereomeric salt resolution step, a common bottleneck in the purification of chiral amines.
Problem 1: The diastereomeric salt does not precipitate upon addition of the chiral resolving agent.
-
Root Cause Analysis:
-
Solvent system is too solubilizing: The chosen solvent may be too effective at dissolving both diastereomeric salts, preventing selective crystallization.
-
Insufficient supersaturation: The concentration of the salt in the solution may not be high enough to initiate crystallization.
-
Incorrect stoichiometry: An improper ratio of the diamine to the chiral resolving agent can affect salt formation and solubility.
-
-
Solutions:
-
Solvent Screening: Experiment with different solvent systems. A mixture of a polar solvent (like methanol or water) and a less polar co-solvent can often be effective.
-
Concentration Adjustment: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.
-
Seeding: Introduce a small crystal of the desired diastereomeric salt to induce crystallization.
-
Temperature Control: Gradually cooling the solution can decrease the solubility of the salt and promote crystallization.
-
Problem 2: The yield of the crystallized diastereomeric salt is low.
-
Root Cause Analysis:
-
Suboptimal solvent system: The desired diastereomeric salt may still have significant solubility in the mother liquor.
-
Incomplete salt formation: The equilibrium of the acid-base reaction may not fully favor salt formation.
-
Rapid crystallization: Fast crystallization can trap impurities and reduce the overall yield of the pure salt.
-
-
Solutions:
-
Optimize Solvent Composition: Adjust the ratio of polar to non-polar solvents to minimize the solubility of the target salt while keeping the undesired diastereomer in solution.
-
pH Adjustment: In some cases, a slight adjustment of the pH with a weak acid or base can influence salt formation and solubility.
-
Controlled Cooling: Employ a gradual cooling profile to allow for slow and selective crystallization, which can improve both yield and purity.
-
Problem 3: The diastereomeric excess (d.e.) of the crystallized salt is poor.
-
Root Cause Analysis:
-
Co-precipitation: The undesired diastereomeric salt may be precipitating along with the desired one.
-
Inefficient resolution: The chosen chiral resolving agent may not provide a sufficient difference in solubility between the two diastereomeric salts in the selected solvent system.
-
Equilibration: In some cases, the salt may equilibrate in solution, leading to a loss of diastereomeric purity.
-
-
Solutions:
-
Recrystallization: A single crystallization may not be sufficient. One or more recrystallization steps are often necessary to achieve high diastereomeric purity.
-
Screening of Resolving Agents: If tartaric acid is not effective, consider other chiral acids such as mandelic acid or camphorsulfonic acid.
-
Solvent System Optimization: The choice of solvent can have a dramatic impact on the solubility difference between the diastereomeric salts. A systematic screening of solvents is highly recommended.
-
Experimental Protocols
Protocol 1: Diastereomeric Resolution of trans-1,3-Diaminocyclohexane with L-(+)-Tartaric Acid
This protocol is a representative procedure for the resolution of racemic trans-1,3-diaminocyclohexane.
-
Dissolution: Dissolve L-(+)-tartaric acid (1.0 equivalent) in a minimal amount of a suitable solvent, such as water or methanol, with gentle heating.
-
Addition of Diamine: To the stirred solution, add the racemic trans-1,3-diaminocyclohexane (2.0 equivalents) dropwise. The reaction is exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the isolated salt in water and add a strong base, such as 2M NaOH, until the pH is >12.
-
Extraction: Extract the free amine with an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched diamine.
Protocol 2: Mono-Boc Protection of (1R,3R)-1,3-Diaminocyclohexane
This protocol describes a common method for the selective mono-protection of the chiral diamine.
-
Dissolution: Dissolve the enantiomerically pure (1R,3R)-1,3-diaminocyclohexane (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 equivalents) in DCM dropwise to the cooled diamine solution over 1-2 hours.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to separate the desired mono-Boc product from any unreacted diamine and di-Boc byproduct.
Data Presentation
Table 1: Comparison of Purification Techniques for Chiral Diamine Intermediates
| Purification Technique | Scale | Advantages | Disadvantages |
| Diastereomeric Salt Resolution | Lab to Industrial | Cost-effective, scalable, well-established | Can be time-consuming, requires screening of resolving agents and solvents, theoretical max yield of 50% per enantiomer |
| Preparative Chiral HPLC/SFC | Lab to Pilot | High resolution, direct separation of enantiomers | Expensive stationary phases and solvents, lower throughput, challenging to scale up |
| Enzymatic Resolution | Lab to Industrial | High enantioselectivity, mild reaction conditions | Substrate specific, enzyme cost and stability can be a concern |
Visualization of Key Workflows
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target intermediate.
Troubleshooting Logic for Diastereomeric Resolution
Caption: Troubleshooting decision tree for diastereomeric resolution.
References
- Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.
-
ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?. [Link]
-
Chegg. (2023). Question: Based on the information below, write a clear step-Wise mechanism for all synthetic transformations showing important intermediates when appropriate. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Polarimetry Background. [Link]
-
LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
LookChem. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions with tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency of coupling reactions involving tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry, offering a rigid cyclohexyl scaffold with a protected amine for sequential functionalization.[1] However, the secondary amine on the cyclohexane ring presents steric hindrance, which can lead to challenges in achieving high yields and purity in coupling reactions. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my coupling reaction with this compound?
A1: Low yields are the most common issue and can stem from several factors:
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the cyclohexane ring can sterically hinder the approach of the activated carboxylic acid to the amine, slowing down the reaction rate.[2][3]
-
Reduced Nucleophilicity: The electron-donating nature of the cyclohexyl ring can be offset by the steric bulk, leading to reduced nucleophilicity of the amine compared to simpler primary amines.[2]
-
Inappropriate Coupling Reagent: Standard coupling reagents like DCC or EDC alone are often inefficient for sterically hindered amines and can lead to low yields.[2][3]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time are critical and must be optimized for challenging couplings.[2]
Q2: What are the recommended coupling reagents for this sterically hindered amine?
A2: For sterically hindered amines, more potent coupling reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[2]
| Coupling Reagent | Class | Additive | Key Advantages |
| HATU | Uronium | - | High efficiency for hindered systems. |
| HBTU | Uronium | HOBt | Good performance, but lower racemization suppression than HATU. |
| PyAOP | Phosphonium | - | Effective for hindered amino acids, with low racemization.[3] |
| COMU | Uronium | Oxyma | Excellent performance and safety profile. |
Q3: How can I minimize side reactions during the coupling process?
A3: Side reactions can be minimized by carefully selecting your reagents and conditions:
-
Use of Additives: Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are superior to 1-hydroxybenzotriazole (HOBt) in suppressing racemization, a common side reaction.[2]
-
Base Selection: The choice of base is critical. While DIPEA is commonly used, for reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine might be a better choice.[2][4]
-
Temperature Control: While gentle heating can sometimes overcome activation barriers, prolonged exposure to high temperatures can promote side reactions. It is crucial to optimize the reaction temperature.
Q4: What is the best solvent for this type of coupling reaction?
A4: The choice of solvent can significantly influence the reaction rate and outcome.[5]
-
Polar Aprotic Solvents: Dichloromethane (DCM) and Dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions. DMF is particularly good at solvating the reacting species and can often lead to higher reaction rates.
-
Solvent Effects on Rate: The solvent can affect the stability of the activated species and the transition state. For instance, a more polar solvent can stabilize charged intermediates, potentially accelerating the reaction.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for troubleshooting.
Problem 1: Low or No Product Formation
If you are observing low to no formation of your desired coupled product, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting low product yield.
Problem 2: Presence of Significant Impurities
The presence of impurities, such as unreacted starting materials or byproducts, requires a systematic approach to identify and eliminate the source.
Step-by-Step Protocol for Optimizing Purity:
-
Analyze the Impurity Profile: Use LC-MS or a similar technique to identify the major impurities. Are they unreacted starting materials, byproducts from the coupling reagent, or racemized product?
-
Optimize the Coupling Reagent and Additive:
-
If racemization is detected, switch to a coupling reagent/additive combination known to suppress it, such as HATU or COMU, and consider using a weaker base like NMM.[2]
-
-
Refine the Work-up Procedure:
-
An acidic wash (e.g., dilute HCl) can help remove unreacted amine and basic byproducts.
-
A basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and acidic byproducts.
-
Ensure complete removal of the solvent under reduced pressure before purification.
-
-
Optimize Purification:
-
Column chromatography is often necessary. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, DCM/methanol) to achieve optimal separation.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with HATU
This protocol provides a starting point for the coupling of a generic carboxylic acid with this compound.
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mono-Boc Protection of (1R,3R)-1,3-Diaminocyclohexane
For researchers preparing the starting material, a reliable method for selective mono-Boc protection is crucial.
Caption: Workflow for selective mono-Boc protection.
This method involves the in-situ formation of the mono-hydrochloride salt of the diamine, which deactivates one amine group, allowing for the selective protection of the other.[8][9]
References
- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Influence of solvent on amination of cyclohexanone with ammonia.
- BenchChem. (2025). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
- Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953-6955.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- White Rose Research Online. (2019).
- arXiv. (2021). Solvent Effects on the Menshutkin Reaction.
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504.
- SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
- ChemShuttle. tert-butyl N-[(1S,3R)
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- PubChem. tert-Butyl ((1R,3S)-3-aminocyclopentyl)
- BroadPharm. tert-Butyl (12-aminododecyl)
- Thieme Gruppe.
- Chemtips - WordPress.com. (2012).
- MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
- Sciforum. Selective Mono-Boc-Protection of Bispidine.
- PubMed Central. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry.
- LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)
- MDPI. (2023).
- AK Scientific. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- Advanced ChemBlocks. tert-butyl n-[(1S,3R)
- Sigma-Aldrich. tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- BroadPharm. tert-Butyl (3-aminopropyl)
- Sigma-Aldrich. tert-butyl n-[(1S,3S)
- BLDpharm. 645400-44-8|tert-Butyl ((1S,3S)-3-aminocyclopentyl)
- ChemicalBook. tert-butyl (1S,3R)
Sources
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. arxiv.org [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. redalyc.org [redalyc.org]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Resolving Diastereomers of Aminocyclohexyl Carbamate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of resolving diastereomers of aminocyclohexyl carbamate derivatives. It is designed to move beyond simple protocols, offering insights into the underlying principles and troubleshooting strategies to ensure successful and efficient separation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of aminocyclohexyl carbamate diastereomers so challenging?
A: The challenge arises from the subtle structural differences between diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention), which allows for their separation by non-chiral methods. However, in aminocyclohexyl carbamate derivatives, the carbamate group and other substituents on the cyclohexane ring create multiple stereocenters. The resulting diastereomers can have very similar polarities and three-dimensional shapes, leading to poor separation (co-elution) in standard chromatographic systems.
Q2: What are the primary methods for resolving these diastereomers?
A: The most common and effective methods are chromatographic. These include:
-
Supercritical Fluid Chromatography (SFC): Often the first choice due to its high speed, efficiency, and use of environmentally benign CO2 as the primary mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC are widely used. The choice of stationary phase and mobile phase is critical for achieving separation.
-
Flash Column Chromatography: A preparative technique used for larger scale separations, though it may offer lower resolution than HPLC or SFC.
-
Crystallization: Fractional crystallization can be effective if the diastereomers have significantly different solubilities in a particular solvent system. This method can be highly scalable but often requires more extensive optimization.
Q3: When should I choose SFC over HPLC?
A: SFC is generally preferred for its speed and higher throughput, especially during screening phases. It often provides better resolution for complex mixtures of diastereomers with multiple chiral centers. HPLC, particularly reverse-phase, might be a better choice when dealing with highly polar derivatives or when SFC instrumentation is unavailable.
Troubleshooting Common Issues in Chromatographic Resolution
This section addresses specific problems encountered during the separation process.
Issue 1: Poor or No Separation of Diastereomeric Peaks
Q: My HPLC/SFC analysis shows a single broad peak or two poorly resolved peaks for my diastereomeric mixture. What should I do?
A: This is the most common challenge and usually stems from a lack of selectivity in the chromatographic system. The goal is to increase the differential interaction of the diastereomers with the stationary and mobile phases.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Poor Peak Resolution.
Issue 2: Low Recovery After Preparative Chromatography
Q: I achieved good separation on my analytical scale, but when I scaled up to preparative chromatography, my yield was very low. What happened?
A: Low recovery is often due to issues with sample solubility or stability on the column.
-
Solubility: Your compound may be precipitating on the column, especially at the high concentrations used for preparative runs.
-
Solution: Dissolve your sample in the strongest solvent of your mobile phase system (e.g., the polar co-solvent in normal phase). Ensure complete dissolution before loading. If the sample is not fully soluble in the mobile phase, this is a critical issue that must be addressed by changing the solvent system.
-
-
Compound Stability: The stationary phase can sometimes cause degradation of sensitive compounds. For example, residual acidic sites on silica gel can degrade acid-labile carbamates.
-
Solution: Perform a stability test. Dissolve a small amount of your purified compound in the mobile phase and let it sit with and without the stationary phase material for the duration of a typical run. Analyze the results by LC-MS or NMR to check for degradation. If degradation occurs, consider using a more inert stationary phase (e.g., end-capped C18) or adding a modifier to the mobile phase (like triethylamine, TEA) to neutralize active sites.
-
Issue 3: Fractions Are Not Pure
Q: I collected fractions from my preparative run, but analysis shows they are still mixtures of diastereomers. Why?
A: This typically happens due to overloading the column, which ruins the separation achieved at the analytical scale.
-
The Causality: When you inject too much sample, the stationary phase becomes saturated. This leads to broader peaks that are no longer baseline-resolved, causing cross-contamination between fractions.
-
Self-Validating Protocol:
-
Determine Loading Capacity: Start with a loading study. On your analytical column, inject increasing amounts of your sample (e.g., 2 µg, 5 µg, 10 µg, 20 µg) until you see a significant loss in resolution. This helps you understand the limits of the stationary phase.
-
Scale-Up Calculation: Use the loading capacity and column dimensions to calculate the maximum load for your preparative column. A common rule of thumb is that the load can be scaled proportionally to the cross-sectional area of the column.
-
Collect Narrow Fractions: During the preparative run, collect smaller, narrower fractions, especially around the overlapping region of the peaks. Analyze each fraction before combining. It is better to have a few highly pure combined fractions and one "mixed" fraction than to contaminate everything.
-
Detailed Protocol: SFC Method Development for Diastereomer Resolution
This protocol outlines a systematic approach to developing a separation method using SFC.
Objective: To achieve baseline separation (Resolution > 1.5) of aminocyclohexyl carbamate diastereomers.
Materials:
-
Supercritical Fluid Chromatography (SFC) system with a UV or MS detector.
-
Column screening system (if available).
-
A selection of packed columns (e.g., Diol, Amino, Cyano, Phenyl-Hexyl).
-
Anhydrous Methanol, Ethanol, and Isopropanol (co-solvents).
-
Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA).
-
Diastereomeric mixture dissolved in a suitable solvent (e.g., Methanol).
Workflow Diagram:
Caption: Systematic Workflow for SFC Method Development.
Step-by-Step Procedure:
-
Initial Screening (Finding Selectivity):
-
Prepare a 1 mg/mL solution of your diastereomeric mixture.
-
Choose a set of 3-4 columns with different stationary phases. A good starting set includes a Diol, an Amino, and a Phenyl-based column.
-
Run a fast, generic gradient on each column (e.g., 5% to 40% Methanol in CO2 over 5 minutes).
-
Causality: The goal here is not perfect separation, but to quickly identify which stationary phase chemistry shows the most promise (i.e., any hint of peak splitting or shouldering).
-
-
Co-Solvent Optimization:
-
Using the best column from Step 1, screen different alcohol co-solvents (Methanol, Ethanol, Isopropanol).
-
Run the same gradient for each co-solvent. The change in alcohol can significantly alter the selectivity between diastereomers.
-
Causality: Different alcohols have different hydrogen bonding capabilities and polarities, which changes their interaction with the analyte and the stationary phase, directly impacting resolution.
-
-
Gradient and Additive Optimization:
-
Once the best column and co-solvent combination is identified, refine the gradient. If your peaks elute at 20% co-solvent, try a shallower gradient from 15% to 25% over a longer time. This will improve resolution.
-
If peak shape is poor (e.g., tailing), add a modifier. For basic compounds like amines, add 0.1% TEA to the co-solvent. For acidic compounds, add 0.1% TFA. This masks active sites on the stationary phase, leading to sharper peaks.
-
Data Summary: Comparison of Resolution Techniques
| Technique | Typical Speed | Scalability | Solvent Consumption | Key Advantage |
| SFC | Very Fast (2-5 min/run) | Excellent | Very Low | High throughput and "green" chemistry. |
| HPLC (Normal Phase) | Moderate (5-15 min/run) | Good | High | Excellent selectivity for moderately polar compounds. |
| HPLC (Reverse Phase) | Moderate (5-20 min/run) | Excellent | Moderate | Versatile for a wide range of polarities. |
| Fractional Crystallization | Slow (Days) | Excellent | Variable | Potentially very low cost at large scale. |
References
-
Waters Corporation. (n.d.). Achiral SFC Separations. Retrieved from [Link]
-
Agilent Technologies. (2021). Achiral SFC for Purification. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the separation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. Retrieved from [Link]
Technical Support Center: Troubleshooting Poor Solubility of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome to the technical support center for handling challenges related to tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this compound in their reaction media. Our goal is to provide you with the expertise and practical solutions needed to overcome these obstacles and ensure the success of your experiments.
Introduction: Understanding the Challenge
This compound is a valuable building block in medicinal chemistry, often utilized for introducing a protected amine onto a cyclohexane scaffold.[1] However, its molecular structure presents a classic solubility challenge. The molecule contains both a non-polar, bulky tert-butoxycarbonyl (Boc) group and a cyclohexane ring, alongside a polar amine group.[2] This dual nature means it doesn't always dissolve well in either purely non-polar or purely polar solvents, a common issue for molecules with mixed polarity.[3] Furthermore, as a solid, its crystal lattice energy may be too high for some solvents to overcome, leading to poor solubility. This guide will provide a systematic approach to diagnose and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is my this compound not dissolving in my chosen reaction solvent?
The principle of "like dissolves like" is fundamental here.[4] Your compound has both non-polar (the Boc group and cyclohexane ring) and polar (the amine group) characteristics.[2] If your solvent is highly non-polar (e.g., hexane) or highly polar (e.g., water), it may not effectively solvate both parts of the molecule, leading to poor solubility. The presence of impurities or moisture can also significantly alter the expected solubility.
Q2: The compound dissolved initially, but now I see a precipitate. What could be the cause?
There are several potential reasons for this observation:
-
Temperature Changes: Solubility of solids in liquids typically increases with temperature.[3] If you gently heated the mixture to achieve dissolution, the compound may be precipitating out as it returns to ambient reaction temperature.
-
Reaction Progression: As your starting material is consumed in the reaction, its concentration decreases. If the initial solution was saturated, this shift in equilibrium can cause the remaining starting material to fall out of solution.
-
Solvent Polarity Shift: The reaction itself might produce byproducts that change the overall polarity of the reaction medium, thereby reducing the solubility of your starting material.
-
pH Fluctuation: The amine group on the cyclohexane ring makes the compound's solubility sensitive to pH.[5][6] If the reaction generates acidic or basic species, the resulting pH change can alter the protonation state of the amine and, consequently, its solubility.[7]
Q3: Is it safe to simply heat the reaction to dissolve the compound?
While moderate heating is a common technique to increase solubility, it must be done with caution.[3] The Boc protecting group is known to be labile under acidic conditions, and this lability can be exacerbated by heat.[8] Even in the absence of strong acids, thermal deprotection of Boc groups can occur at elevated temperatures.[9] It is advisable to conduct a small-scale stability test of your compound at the desired temperature in the reaction solvent before proceeding with the full-scale reaction.
Q4: What are some generally effective solvent systems for this type of compound?
For compounds with mixed polarity, a co-solvent system is often the most effective approach.[10][11] A good starting point would be a mixture of a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a more polar solvent such as methanol (MeOH) or ethanol. The optimal ratio will depend on your specific reaction conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides a structured, evidence-based methodology for troubleshooting and optimizing the solubility of this compound.
Guide 1: Systematic Solvent Screening
A systematic solvent screening is the first logical step to empirically determine the best solvent or solvent system for your specific needs.
Protocol 1: Small-Scale Solubility Assessment
-
Preparation: Into several small, clean vials, accurately weigh 5-10 mg of this compound.
-
Solvent Addition: At room temperature, add a precise volume (e.g., 100 µL) of a single test solvent to each vial.
-
Agitation and Observation: Vigorously stir or sonicate each vial for a consistent period (e.g., 15-30 minutes). Carefully observe and record the degree of dissolution (completely soluble, partially soluble, or insoluble).
-
Incremental Solvent Addition: For vials with undissolved solid, add another measured volume of the same solvent and repeat the agitation and observation step. Continue this until the solid dissolves or a practical volume limit is reached.
-
Data Compilation: Calculate and record the approximate solubility in mg/mL for each solvent tested.
-
Investigating Temperature Effects (Optional): For promising solvents where the compound is only sparingly soluble, gently warm the mixture (e.g., to 40°C) and observe any changes in solubility. Note any visual signs of degradation, such as a color change.
Table 1: Illustrative Solvent Screening Data
| Solvent | General Polarity | Solubility at 25 °C (Approx. mg/mL) | Comments |
| Dichloromethane (DCM) | Moderately Polar | ~20-30 | Often a good starting point for reactions. |
| Tetrahydrofuran (THF) | Moderately Polar | ~15-25 | Similar to DCM, good for many organic reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | ~5-10 | Lower solubility might be observed. |
| Methanol (MeOH) | Polar Protic | ~50-70 | High solubility due to hydrogen bonding. |
| Ethanol (EtOH) | Polar Protic | ~40-60 | Good solubility, slightly less polar than methanol. |
| Toluene | Non-Polar | < 5 | Poor solubility is expected. |
| Water | Highly Polar | < 1 | Insoluble due to the large non-polar regions. |
Disclaimer: These are estimated values and should be confirmed experimentally with your specific batch of material.
Rationale for Solvent Selection: The data highlights that the ability of the amine and carbamate groups to form hydrogen bonds favors polar protic solvents like methanol and ethanol.[2] However, many organic reactions require aprotic conditions, making solvents like DCM or THF necessary. This often leads to the need for a co-solvent approach.
Workflow 1: Troubleshooting Logic for Poor Solubility
Caption: A logical workflow for addressing poor compound solubility.
Guide 2: The Co-Solvent and pH Modification Approach
When a single solvent is inadequate, using a co-solvent system or adjusting the pH can be highly effective strategies.[12][13]
The Co-solvency Principle: By blending a primary reaction solvent (e.g., DCM) with a co-solvent in which your compound is highly soluble (e.g., MeOH), you can fine-tune the polarity of the medium to achieve complete dissolution, ideally without negatively impacting your reaction.[10][11]
Protocol 2: Optimizing a Co-Solvent System
-
Primary Solvent Selection: Choose the main solvent based on the requirements of your chemical reaction.
-
Co-Solvent Selection: Select a co-solvent that demonstrates high solubility for your compound.
-
Suspension: Suspend the this compound in the primary solvent.
-
Titration: With vigorous stirring, add the co-solvent dropwise until all the solid has dissolved.
-
Minimize Co-Solvent: It is best practice to use the minimum amount of co-solvent required for dissolution to reduce any potential for side reactions or changes in reactivity.
-
Compatibility Check: Always consider the compatibility of the co-solvent with your reaction. For instance, alcoholic co-solvents can act as nucleophiles in certain reactions.
Leveraging pH to Enhance Solubility:
The basic amine group makes the solubility of this compound highly dependent on pH.[5][6]
-
Acidic Conditions: In the presence of an acid, the amine group will be protonated, forming an ammonium salt.[14] This salt form is typically much more soluble in polar solvents. The addition of a small amount of a weak acid (e.g., acetic acid) can significantly improve solubility. However, this approach carries the risk of cleaving the acid-sensitive Boc protecting group.[8]
-
Basic Conditions: Under basic conditions, the compound will exist as the free amine. The solubility characteristics in basic media will differ from those in neutral or acidic solutions.
Workflow 2: pH Adjustment Decision Process
Caption: A decision-making diagram for using pH to improve solubility.
Part 3: Advanced Considerations
Polymorphism:
Be aware that this compound may exist in different crystalline forms, known as polymorphs. Each polymorph can have a distinct solubility profile. If you observe significant batch-to-batch variability in solubility, it may be beneficial to analyze the solid-state properties of your material using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
"Salting In" and "Salting Out":
The presence of salts in your reaction can either increase ("salting in") or decrease ("salting out") the solubility of your organic compound. This is a complex phenomenon dependent on the specific salt and solvent system. If your reaction involves ionic reagents or generates salt byproducts, these can influence the solubility of your starting material.
References
- BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.
- Factors affecting solubility.
- Sigma-Aldrich. tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- Chemistry For Everyone. (2025, February 9). What Affects Solubility Of Organic Compounds? YouTube.
- Solubility of Organic Compounds. (2023, August 31).
- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
- PubChem. tert-Butyl ((1R,3S)-3-aminocyclohexyl)
- madhavi. (2014, November 25). solubility enhancement and cosolvency. Slideshare.
- wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
- Chemistry Steps. Solubility of Organic Compounds.
- ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures | Organic Process Research & Development.
- lookchem. Cas 1298101-47-9,tert-butyl (1S,3R)
- Solubility and pH of amines.
- Co-solvent: Significance and symbolism. (2025, December 23).
- Chem-Impex.
- NIH.
- CAS 1298101-47-9 tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- ChemicalBook. tert-butyl (1S,3R)
- NIH. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry.
- Sigma-Aldrich. BOC-ON.
- Sciencemadness.org. (2010, December 4).
- AK Scientific. 1298101-47-9 Tert-Butyl ((1S,3R)-3-aminocyclohexyl)
- Role of pH in partitioning and cation exchange of aromatic amines on water-satur
- Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
- BLDpharm. 1788036-23-6|tert-Butyl ((1R,3R)-3-aminocyclohexyl)
- Reddit. (2023, October 27). Common sources of mistake in organic synthesis : r/OrganicChemistry.
- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- BroadPharm. tert-Butyl (3-aminopropyl)
- University of Rochester. How To Run A Reaction: The Workup - Department of Chemistry.
- PubChem. tert-Butyl (3-aminopropyl)
- MasterOrganicChemistry. (2011, August 24). Organic Chemistry Reagent Guide. YouTube.
- Mastering Organic Synthesis. (2025, February 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. YouTube.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. m.youtube.com [m.youtube.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
"optimizing reaction time and temperature for tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate synthesis"
Welcome to the technical support center for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis. Our focus is on the selective mono-Boc protection of (1R,3R)-cyclohexane-1,3-diamine, a critical transformation in various synthetic applications.[1][2]
I. Foundational Principles: The Challenge of Selective Mono-Protection
The synthesis of this compound involves the selective protection of one of the two primary amino groups in (1R,3R)-cyclohexane-1,3-diamine with a tert-butoxycarbonyl (Boc) group. The primary challenge lies in achieving high selectivity for the mono-protected product while minimizing the formation of the di-protected byproduct. This is because the Boc anhydride reagent cannot inherently differentiate between the two chemically equivalent amino moieties.
Several strategies have been developed to overcome this challenge, including the slow addition of the Boc anhydride, using a large excess of the diamine, or, more efficiently, the in situ mono-protonation of the diamine.[3] By converting one of the amino groups into its ammonium salt, its nucleophilicity is significantly reduced, thereby directing the Boc protection to the remaining free amino group.[4][5][6]
II. Recommended Experimental Protocol
This protocol is a robust starting point for the selective mono-Boc protection of (1R,3R)-cyclohexane-1,3-diamine, adapted from established methods for similar diamines.[5][7] Optimization of reaction time and temperature may be necessary to achieve maximum yield and purity.
Materials:
-
(1R,3R)-cyclohexane-1,3-diamine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl), freshly distilled
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Deionized Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diamine Solution Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,3R)-cyclohexane-1,3-diamine (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath with stirring.
-
In Situ Mono-protonation: Slowly add freshly distilled chlorotrimethylsilane (1.0 eq) dropwise to the cooled diamine solution. A white precipitate of the mono-hydrochloride salt is expected to form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for an additional 15-30 minutes to ensure complete formation of the mono-salt.[4][6]
-
Boc Protection: Add deionized water (approximately 1 mL per gram of diamine) to the mixture, followed by the addition of di-tert-butyl dicarbonate (1.0 eq) dissolved in a minimal amount of methanol.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with deionized water.
-
Wash the aqueous layer with diethyl ether to remove any unreacted Boc anhydride and the di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with 2N NaOH.
-
Extract the product into dichloromethane (3 x volumes).
-
-
Isolation:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be further purified by flash column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield of the mono-Boc protected product is low, and I have a significant amount of unreacted diamine.
-
Potential Cause: Incomplete reaction.
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue to stir the reaction at room temperature and monitor by TLC until the starting diamine spot disappears or significantly diminishes.
-
Increase Reaction Temperature: Gently warm the reaction mixture to 30-40°C. However, be cautious as higher temperatures can also promote the formation of the di-Boc byproduct.
-
Check Reagent Quality: Ensure that the Boc anhydride is fresh and has been stored under appropriate conditions to prevent hydrolysis.
-
Verify Stoichiometry: Accurately measure all reagents, especially the chlorotrimethylsilane and Boc anhydride.
-
Question 2: I am observing a significant amount of the di-Boc protected byproduct in my reaction mixture.
-
Potential Cause: Over-reaction or incomplete mono-protonation.
-
Troubleshooting Steps:
-
Reduce Boc Anhydride Equivalents: Decrease the amount of Boc anhydride to 0.8-0.9 equivalents to favor mono-protection.
-
Control Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating the reaction mixture.
-
Slow Addition of Boc Anhydride: Add the Boc anhydride solution dropwise over a longer period (e.g., 1-2 hours) to maintain a low concentration of the protecting agent.
-
Ensure Complete Mono-protonation: Allow sufficient time for the reaction with chlorotrimethylsilane and for the mixture to equilibrate before adding the Boc anhydride.
-
Question 3: The reaction is sluggish or not proceeding at all.
-
Potential Cause: Poor quality of reagents or solvent.
-
Troubleshooting Steps:
-
Use Anhydrous Solvent: Ensure that the methanol used is anhydrous, as water can react with both chlorotrimethylsilane and Boc anhydride.
-
Use Fresh Reagents: Use freshly distilled chlorotrimethylsilane and a new bottle of Boc anhydride.
-
Consider a Catalyst: While the mono-protonation strategy is generally effective, for particularly stubborn reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be considered, though this may increase the risk of di-protection.[8]
-
IV. Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use chlorotrimethylsilane?
Chlorotrimethylsilane reacts with the anhydrous methanol to generate one equivalent of HCl in situ. This precisely forms the mono-hydrochloride salt of the diamine, effectively protecting one amino group and allowing the other to react selectively with the Boc anhydride.[5][7]
Q2: Can I use other acids for the mono-protonation step?
While other acids like HCl gas or trifluoroacetic acid (TFA) can be used, the in situ generation from chlorotrimethylsilane offers better control over the stoichiometry and avoids the handling of corrosive gases.[9]
Q3: What is the optimal temperature for this reaction?
The reaction is typically carried out at room temperature.[5] Lowering the temperature to 0 °C can enhance selectivity for the mono-protected product, while gentle heating to 30-40°C may be necessary to drive the reaction to completion, but with an increased risk of di-protection.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to separate the starting diamine, the mono-Boc product, and the di-Boc byproduct. The spots can be visualized with ninhydrin stain, which will stain the primary amines.
Q5: What is the expected yield for this synthesis?
Yields for similar mono-Boc protections of diamines using this method are reported to be in the range of 65-87%.[4][6] With optimization, a good yield of this compound can be expected.
V. Data Summary & Visualization
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition | Expected Outcome on Mono-Boc Yield | Expected Outcome on Di-Boc Formation |
| Temperature | 0 °C to Room Temperature | Optimal | Minimized |
| 30-40 °C | May increase reaction rate | Increased risk | |
| Reaction Time | 1-4 hours | Generally sufficient | Minimal if stoichiometry is correct |
| > 4 hours | May be needed for less reactive substrates | Increased risk if excess Boc₂O is present | |
| Boc₂O Stoichiometry | 1.0 eq | Good yield | Potential for some di-protection |
| 0.8-0.9 eq | Maximizes mono-protection selectivity | Minimized | |
| > 1.0 eq | Drives reaction to completion | Significant di-protection likely |
Experimental Workflow Diagram
A schematic of the synthesis workflow.
Reaction Mechanism Overview
Selective mono-protection mechanism.
VI. References
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-29.
-
Lebel, O., & Leogane, O. (2005). Zinc(II) Triflate as a Catalyst for the Curtius Rearrangement and the Synthesis of Carbamates. Organic Letters, 7(19), 4107–4110.
-
Yields and purities on mono-Boc protection of diamines (1a-9a). (2017). ResearchGate. Retrieved from [Link]
-
Wille, S., & Kaiser, M. (2010). Selective Mono-Boc Protection of Bispidine. Molbank, 2010(3), M684.
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Retrieved from [Link]
-
Carbamic acid, tert-butyl ester. (1969). Organic Syntheses, 49, 22.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. Semantic Scholar. Retrieved from [Link]
-
Collins, S. G., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Omega, 3(10), 13135–13143.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 1.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. Retrieved from [Link]
-
Molbank 2025, m1984. (2025). MDPI. Retrieved from [Link]
-
Chaloin, O., et al. (2006). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 83, 163.
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.). Google Patents. Retrieved from
-
tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. (n.d.). LookChem. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2016). PMC - PubMed Central. Retrieved from [Link]
-
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. (1981). Organic Syntheses, 60, 88.
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc. Retrieved from [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2012). Hindawi. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. bioorg.org [bioorg.org]
- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 9. sciforum.net [sciforum.net]
Technical Support Center: Preventing Racemization of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome to the technical support center for handling tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical integrity during chemical transformations. Racemization or epimerization at the chiral centers of this molecule can lead to significant loss of biological activity and introduce impurities that are difficult to separate. This document provides in-depth troubleshooting advice and frequently asked questions to ensure your reactions proceed with the highest possible stereochemical fidelity.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemistry important?
A1: this compound is a chiral diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The "(1R,3R)" designation specifies the absolute configuration of the two stereocenters on the cyclohexane ring. This specific stereoisomer is a crucial building block in the synthesis of various pharmaceuticals. Maintaining this configuration is paramount as different stereoisomers can have vastly different pharmacological activities and safety profiles.
Q2: What are the primary mechanisms that can lead to racemization or epimerization with this compound?
A2: For this compound, the primary concern is epimerization, the change in configuration at one of the two chiral centers, rather than complete racemization. The most likely mechanisms involve the deprotonation and reprotonation of a C-H bond at one of the chiral carbons (C1 or C3).
-
Base-Catalyzed Epimerization: Strong bases can abstract a proton from one of the chiral centers. The resulting carbanion can then be protonated from either face, leading to a mixture of diastereomers. The acidity of these protons is generally low, but harsh basic conditions can promote this pathway.
-
Acid-Catalyzed Epimerization: While less common for this specific molecule under typical reaction conditions, strong acids could potentially protonate the amine, and under certain structural circumstances, facilitate a conformational change or a transient intermediate that could lead to epimerization upon deprotonation.
-
Reaction Intermediates: During reactions such as amide bond formation, the activation of a carboxylic acid can form highly reactive intermediates. If these intermediates react in a non-stereospecific manner with the amine, it can lead to a loss of stereochemical purity.[1]
Q3: At which position is epimerization more likely to occur, C1 or C3?
A3: Epimerization is generally more likely to occur at a carbon atom where the proton is more acidic or sterically accessible. In the case of this compound, the relative acidity of the protons at C1 and C3 would need to be considered in the context of the specific reaction conditions. However, any condition that can lead to the removal of a proton at either chiral center poses a risk.
Q4: Can the Boc protecting group itself contribute to racemization?
A4: The Boc group is generally stable to most nucleophiles and bases, making it a good choice for protecting amines.[2] The primary risk of racemization associated with Boc-protected amino compounds often arises during the deprotection step, which requires strong acid. However, for this specific molecule, the concern is more about the stability of the chiral centers on the cyclohexane ring during subsequent reactions, rather than a direct result of the Boc group's presence. Some studies have shown that Boc-protected amines can undergo epimerization under certain photoredox catalysis conditions, though these are specialized circumstances.[3][4]
II. Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific reactions where maintaining the stereochemical integrity of this compound is critical.
Issue 1: Epimerization Observed During Amide Coupling Reactions
Amide bond formation is a common reaction for the free amino group of this molecule. Epimerization can occur if the reaction conditions are not carefully controlled.
Troubleshooting Steps & Explanations
| Potential Cause | Recommended Solution & Rationale |
| Harsh Base | Solution: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine (TEA) or DBU. Rationale: Stronger bases are more likely to cause deprotonation at the chiral centers of the cyclohexane ring, leading to epimerization. Hindered bases are less likely to cause side reactions. |
| High Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature. Rationale: Higher temperatures can provide the activation energy needed for epimerization pathways.[5][6][7][8] Running the reaction at a reduced temperature minimizes the risk of these side reactions. |
| Inappropriate Coupling Reagent | Solution: Utilize coupling reagents known to suppress racemization.[1][9] Excellent choices include COMU, HATU, HBTU, or EDC in combination with an additive like OxymaPure® or HOBt.[10][11] Rationale: These reagents activate the carboxylic acid in a way that minimizes the formation of highly reactive, racemization-prone intermediates. Additives like OxymaPure® can further suppress side reactions.[10] |
| Prolonged Reaction Time | Solution: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. Rationale: Extended exposure to basic conditions or activated intermediates increases the probability of epimerization. |
Experimental Protocol: Racemization-Resistant Amide Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in the same solvent.
-
Coupling: Add the amine solution to the activated carboxylic acid solution dropwise at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir until completion (monitor by LC-MS, typically 4-16 hours).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Epimerization During Reductive Amination
While the primary amine is already present, this molecule could be synthesized via reductive amination of a corresponding ketone. If this is the case, controlling the stereoselectivity of the reduction is crucial.
Troubleshooting Steps & Explanations
| Potential Cause | Recommended Solution & Rationale |
| Non-Stereoselective Reducing Agent | Solution: Employ a stereoselective reducing agent or a biocatalytic method. For example, certain transaminases can exhibit high diastereoselectivity.[12] Rationale: Standard reducing agents like sodium borohydride may not provide sufficient stereocontrol. Chiral catalysts or enzymes can direct the hydride delivery to one face of the imine intermediate. |
| Equilibrating Conditions | Solution: Optimize the pH and temperature to favor the desired diastereomer. In some cases, dynamic kinetic resolution can be employed where an enzyme selectively reacts with one isomer while the other is racemized in situ.[12] Rationale: The imine intermediate can exist in equilibrium with the enamine, which can lead to loss of stereochemical information. Controlling the conditions can favor the formation of the desired product. |
III. Visualization of Key Concepts
Workflow for Preventing Epimerization in Amide Coupling
Caption: A workflow for amide coupling designed to minimize epimerization.
Logical Relationship of Factors Leading to Epimerization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines [organic-chemistry.org]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. iris.unimore.it [iris.unimore.it]
- 9. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
"unexpected byproducts in the synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate derivatives"
Welcome to the technical support center for the synthesis of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during the synthesis of this crucial building block. We will delve into the causality behind the formation of byproducts and provide actionable troubleshooting strategies to ensure the stereochemical and chemical integrity of your final compound.
Introduction
The mono-Boc protection of (1R,3R)-1,3-diaminocyclohexane is a fundamental transformation in the synthesis of various pharmaceutical agents. The resulting this compound is a versatile intermediate where one amino group is selectively protected, allowing for differential functionalization of the two amino groups. While seemingly straightforward, this reaction can be plagued by the formation of several byproducts, some of which are unexpected and can complicate downstream applications. This guide provides a comprehensive overview of these challenges and their solutions.
Troubleshooting Guide: Unexpected Byproducts
This section addresses specific issues you might encounter during the synthesis, focusing on the identification and mitigation of unexpected byproducts.
Issue 1: Formation of the Di-Boc Protected Byproduct
Q: I am observing a significant amount of a less polar, highly soluble byproduct in my reaction mixture, which I suspect is the di-Boc protected derivative. How can I confirm this and, more importantly, prevent its formation?
A: The formation of the di-tert-butyl ((1R,3R)-cyclohexane-1,3-diyl)dicarbamate is the most common byproduct in this synthesis. Its formation is a direct consequence of the similar reactivity of the two amino groups in the starting material.
Causality: The nucleophilicity of the two primary amines in (1R,3R)-1,3-diaminocyclohexane are nearly identical. When using an excess or even stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O), the mono-protected product, once formed, can compete with the starting diamine for the remaining Boc₂O, leading to the di-protected species.
Troubleshooting and Prevention:
-
Stoichiometry and Addition: The most effective way to minimize di-protection is to use the diamine in excess. A common strategy is to use 2-5 equivalents of the diamine relative to Boc₂O. Additionally, the slow, dropwise addition of a solution of Boc₂O to a vigorously stirred solution of the diamine is crucial. This ensures that the Boc₂O concentration remains low throughout the reaction, favoring the reaction with the more abundant starting diamine.
-
Solvent Choice: The choice of solvent can influence the selectivity. A solvent system that ensures the solubility of the starting diamine while potentially precipitating the mono-Boc product can be advantageous. For instance, a mixture of a polar solvent like methanol or water with a less polar co-solvent can be explored.
-
Purification: If the di-Boc byproduct does form, it can typically be separated from the mono-Boc product by column chromatography on silica gel. The di-Boc derivative is significantly less polar and will elute first. An alternative is an acid-base extraction. The mono-protected product, having a free basic amine, can be extracted into an acidic aqueous phase, leaving the neutral di-protected byproduct in the organic phase.
| Byproduct | Structure | Key Identifying Features | Prevention/Removal |
| Di-Boc Derivative | tert-butyl ((1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexyl)carbamate | Less polar than the desired product on TLC. Absence of a primary amine signal in ¹H NMR. | Use excess diamine, slow addition of Boc₂O. Separation by column chromatography or acid-base extraction. |
Issue 2: Epimerization at a Chiral Center
Q: My final product shows unexpected peaks in the NMR spectrum, and the optical rotation is lower than expected. I suspect I might have some of the (1R,3S) diastereomer. How can this happen and how can I avoid it?
A: The formation of the diastereomeric tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a more subtle and unexpected byproduct that can arise under certain reaction conditions. The (1R,3R) isomer is the trans isomer, while the (1R,3S) isomer is the cis isomer.[1]
Causality: While the cyclohexane ring is generally conformationally stable, epimerization can occur under harsh basic or acidic conditions, although it is less common under standard Boc protection conditions.[2][3] Prolonged exposure to strong bases could potentially lead to the deprotonation of a proton alpha to one of the amino groups, leading to a transient enolate-like intermediate that can be protonated from either face, resulting in epimerization. However, this is generally a high-energy process for an sp³ carbon not adjacent to a carbonyl. A more likely source is the presence of the cis-isomer in the starting diamine.
Troubleshooting and Prevention:
-
Starting Material Purity: The most critical factor is the stereochemical purity of the starting (1R,3R)-1,3-diaminocyclohexane. Ensure the purity of the starting material by chiral HPLC or by preparing a derivative with a chiral auxiliary and analyzing the diastereomeric ratio by NMR.
-
Reaction Conditions: While less likely to be the primary cause, it is good practice to avoid excessively harsh conditions. Use a mild base like triethylamine or sodium bicarbonate rather than stronger bases like sodium hydroxide if possible.[4] Keep the reaction temperature at or below room temperature.
-
Characterization: The presence of the cis (1R,3S) diastereomer can be confirmed by careful analysis of the ¹H and ¹³C NMR spectra, as the axial and equatorial protons will have different chemical shifts and coupling constants. Chiral HPLC is the most definitive method for quantifying the diastereomeric excess.
-
Purification: The separation of diastereomers can be challenging.[5] Careful column chromatography with a suitable solvent system may be effective. In some cases, derivatization to form diastereomeric salts followed by crystallization can be used for separation.
| Byproduct | Structure | Key Identifying Features | Prevention/Removal |
| (1R,3S)-Diastereomer | tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate | Different NMR spectrum (chemical shifts and coupling constants) compared to the (1R,3R) isomer. Lower optical rotation of the bulk product. | Ensure high stereochemical purity of the starting material. Use mild reaction conditions. Separation by careful column chromatography or derivatization. |
Issue 3: Formation of Urea Byproducts
Q: I have isolated a byproduct with a higher molecular weight than my desired product and the di-Boc derivative. Mass spectrometry suggests the incorporation of an additional molecule of my starting material. Could this be a urea?
A: The formation of urea byproducts is an unexpected but plausible side reaction, especially if the reaction is not performed under optimal conditions.[6]
Causality: Urea formation can occur through the reaction of the free amine of the desired product with an isocyanate intermediate. Isocyanates can be generated in situ from the Boc-protected amine under certain conditions, though this is more common during deprotection or with specific reagents designed for this transformation.[6][7] A more direct route to a urea-like byproduct in this specific synthesis could involve the reaction of the free amine of the mono-Boc product with a mixed anhydride intermediate formed from the reaction of Boc₂O with the carbamate product.
Troubleshooting and Prevention:
-
Control of Reaction Temperature: Keep the reaction temperature low (0 °C to room temperature) to minimize the potential for side reactions.
-
Reagent Purity: Ensure the purity of the di-tert-butyl dicarbonate. Old or improperly stored Boc₂O can contain impurities that may promote side reactions.
-
Work-up: A careful aqueous work-up can help to remove some of the more polar urea byproducts.
-
Purification: Urea byproducts are typically more polar than the desired mono-Boc product and can be separated by column chromatography.
| Byproduct | Structure | Key Identifying Features | Prevention/Removal |
| Urea Derivative | N-((1R,3R)-3-aminocyclohexyl)-N'-((1R,3R)-3-((tert-butoxycarbonyl)amino)cyclohexyl)urea | Significantly higher molecular weight. Presence of a urea carbonyl signal in the ¹³C NMR spectrum (~158-165 ppm). | Maintain low reaction temperatures. Use pure reagents. Separation by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for the mono-Boc protection of (1R,3R)-1,3-diaminocyclohexane?
A1: A variety of solvents can be used, and the optimal choice may depend on the specific scale and conditions of your reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and methanol are commonly used. A biphasic system, such as dioxane/water or DCM/water with a base like sodium bicarbonate, can also be effective.[4] The key is to ensure that the starting diamine is sufficiently soluble to react.
Q2: Is a base always necessary for this reaction?
A2: While the reaction can proceed without a base, the use of a mild base like triethylamine (TEA) or sodium bicarbonate is highly recommended.[8] The reaction of the amine with Boc₂O produces tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it unreactive. A base neutralizes this acidic byproduct and drives the reaction to completion.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. The starting diamine is very polar and will have a low Rf value. The desired mono-Boc product will be less polar and have a higher Rf, while the di-Boc byproduct will be even less polar with the highest Rf. Staining with ninhydrin is useful as it will stain the primary amines of the starting material and the desired product, but not the di-Boc derivative.
Q4: I am having trouble with the purification. The product seems to be water-soluble. What is the best way to extract it?
A4: The mono-Boc protected product has a free amino group and can exhibit some water solubility, especially in its protonated form. During the work-up, it is important to basify the aqueous layer to a pH of 9-10 with a base like sodium carbonate or dilute sodium hydroxide before extracting with an organic solvent like dichloromethane or ethyl acetate. This ensures the amine is in its free base form and more readily extracted into the organic phase.
Visualizing Reaction Pathways
Diagram 1: Desired Reaction and Major Byproduct Formation
Caption: Synthetic pathway to the desired mono-Boc product and the major di-Boc byproduct.
Diagram 2: Potential Unexpected Byproduct Pathways
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Enantiomers of tert-Butyl (cis-3-aminocyclohexyl)carbamate: (1R,3R) vs. (1S,3S) Isomers
In the landscape of pharmaceutical research and drug development, the stereochemical identity of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides a detailed technical comparison of two such enantiomers: tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate and its (1S,3S) counterpart. While direct comparative studies on these specific molecules are not extensively available in published literature, this document synthesizes established principles of stereochemistry and extrapolates from data on analogous compounds to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality
The cyclohexane ring, a common scaffold in medicinal chemistry, can possess multiple stereocenters, leading to a variety of stereoisomers. The cis-1,3-diaminocyclohexane backbone, from which the title compounds are derived, presents two stereocenters. The (1R,3R) and (1S,3S) configurations represent a pair of enantiomers where both amino groups are on the same face of the cyclohexane ring. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities renders the molecule dissymmetric and provides a valuable intermediate for the synthesis of more complex chiral molecules.[1]
The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, is the basis for their distinct physiological effects. One enantiomer may elicit the desired therapeutic response, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the synthesis, separation, and individual characterization of enantiomers are critical steps in the drug discovery and development pipeline.
Physicochemical Properties: A Tale of Identical Achiral Environments
In an achiral environment, enantiomers exhibit identical physical and chemical properties. Any observed differences in properties such as melting point or solubility in achiral solvents are typically attributable to impurities or differences in crystalline form rather than the inherent nature of the enantiomers themselves. However, their interaction with plane-polarized light and chiral environments will differ.
| Property | This compound | tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate |
| Molecular Formula | C₁₁H₂₂N₂O₂ | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol | 214.31 g/mol |
| Appearance | Expected to be a solid | Expected to be a solid |
| Solubility (in achiral solvents) | Expected to be identical | Expected to be identical |
| Melting Point | Expected to be identical | Expected to be identical |
| Boiling Point | Expected to be identical | Expected to be identical |
| Optical Rotation | Expected to be equal in magnitude but opposite in sign | Expected to be equal in magnitude but opposite in sign |
Note: The exact experimental values for the specific enantiomers are not widely reported and should be determined empirically.
Synthesis and Chiral Resolution: The Path to Enantiopurity
The synthesis of enantiomerically pure tert-butyl (cis-3-aminocyclohexyl)carbamates typically involves a strategy of resolving a racemic precursor followed by functionalization. A common approach is the resolution of racemic cis-1,3-diaminocyclohexane, followed by selective mono-N-Boc protection.
Sources
A Comparative Guide to Amine Protection: Efficacy of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate versus Alternative Protecting Groups
For researchers, medicinal chemists, and professionals in drug development, the strategic protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The nucleophilic and basic nature of amines necessitates their temporary masking to prevent undesired side reactions and ensure regioselective transformations. This guide provides an in-depth technical comparison of the widely used tert-butoxycarbonyl (Boc) protecting group, as exemplified by tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate, with other common amine protecting groups: benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). Our analysis focuses on the practical efficacy of these groups when applied to alicyclic diamines, offering field-proven insights and experimental considerations.
The Imperative of Orthogonal Protection in Complex Syntheses
In the synthesis of complex molecules, particularly those with multiple functional groups, the concept of "orthogonal protection" is paramount.[1] This strategy involves the use of protecting groups that can be removed under distinct and non-interfering conditions. For a diamine such as 1,3-diaminocyclohexane, this allows for the selective deprotection and subsequent functionalization of one amine group while the other remains protected. The choice between Boc, Cbz, and Fmoc often dictates the overall synthetic route, as their cleavage conditions—acid-labile, hydrogenolysis, and base-labile, respectively—are fundamentally different.[2][3]
Comparative Analysis of Amine Protecting Groups on a Diaminocyclohexane Scaffold
The efficacy of a protecting group is not merely a theoretical attribute but a practical measure of its performance in the laboratory. Key parameters for comparison include the ease and yield of the protection reaction, the stability of the protected amine under various reaction conditions, and the efficiency and mildness of the deprotection step.
tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most common amine protecting groups due to its general stability and ease of removal under acidic conditions. This compound is a commercially available building block where one of the amino groups of trans-1,3-diaminocyclohexane is protected with a Boc group.[4][5]
Protection: The mono-protection of a symmetric diamine like 1,3-diaminocyclohexane with di-tert-butyl dicarbonate (Boc₂O) can be challenging due to the potential for di-protection. However, selective mono-Boc protection can be achieved with high efficiency by first mono-protonating the diamine with one equivalent of an acid, effectively deactivating one amine group towards acylation.[6]
Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis of esters and catalytic hydrogenation, making it orthogonal to the Cbz protecting group.[7]
Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[3] This process generates a volatile isobutene and carbon dioxide as byproducts.
Benzyloxycarbonyl (Cbz) Group: The Hydrogenolysis-Labile Classic
The Cbz group, introduced by Bergmann and Zervas, was a foundational protecting group in peptide synthesis.[8] It is valued for its stability to both acidic and basic conditions, providing orthogonality to both Boc and Fmoc groups.
Protection: Mono-Cbz protection of diamines can be achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. Similar to Boc protection, controlling the stoichiometry and reaction conditions is crucial to favor mono-protection.[9]
Stability: The Cbz group is robust and withstands a broad spectrum of reagents, including the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal.[8]
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which yields the free amine, toluene, and carbon dioxide.[8] This method is exceptionally mild and clean. However, it is incompatible with molecules containing other reducible functional groups, such as alkenes or alkynes. Alternative, though less common, deprotection can be achieved with strong acids.[10]
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Standard in SPPS
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions.[][12]
Protection: Mono-Fmoc protection of diamines is typically accomplished by reacting the diamine with Fmoc-Cl or Fmoc-OSu under basic conditions.[13]
Stability: The Fmoc group is stable to acidic conditions, making it orthogonal to the Boc group.[2] However, it is sensitive to primary and secondary amines.
Deprotection: The Fmoc group is cleaved by treatment with a mild base, most commonly a solution of piperidine in dimethylformamide (DMF).[14][15] The deprotection mechanism proceeds via a β-elimination pathway.
Data Presentation: A Head-to-Head Comparison
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | Orthogonality | Key Advantages | Potential Limitations |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaOH) in an organic solvent | Strong acid (e.g., TFA, HCl)[3] | Cbz, Fmoc | Stable to a wide range of reagents; volatile byproducts. | Acid-sensitive substrates may be incompatible. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃) in a biphasic or organic solvent[9] | Catalytic hydrogenolysis (H₂, Pd/C)[8] | Boc, Fmoc | Very stable to acids and bases; mild deprotection. | Incompatible with reducible functional groups. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃) in an aqueous/organic mixture[13] | Mild base (e.g., 20% piperidine in DMF)[14][15] | Boc | Very mild deprotection conditions. | Sensitive to basic conditions and some nucleophiles. |
Experimental Protocols
The following protocols provide a general framework for the selective mono-protection and subsequent deprotection of a cyclic diamine like 1,3-diaminocyclohexane.
Workflow for Selective Mono-Protection of a Diamine
Caption: General workflow for selective mono-protection of a symmetric diamine.
Protocol 1: Selective Mono-Boc Protection of 1,3-Diaminocyclohexane
-
Dissolve 1,3-diaminocyclohexane (1.0 eq) in methanol.
-
Cool the solution to 0 °C and slowly add one equivalent of a solution of HCl in methanol.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup to remove any remaining salts and di-protected byproduct.
-
Purify the mono-Boc-protected product by column chromatography.
Protocol 2: Deprotection of Boc-protected 1,3-Diaminocyclohexane
-
Dissolve the Boc-protected diamine in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-50% v/v) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Protocol 3: Selective Mono-Cbz Protection of 1,3-Diaminocyclohexane
-
Dissolve 1,3-diaminocyclohexane (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.0 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Protocol 4: Deprotection of Cbz-protected 1,3-Diaminocyclohexane
-
Dissolve the Cbz-protected diamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Protocol 5: Selective Mono-Fmoc Protection of 1,3-Diaminocyclohexane
-
Dissolve 1,3-diaminocyclohexane (1.0 eq) in a mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl (1.0 eq) in dioxane dropwise.
-
Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Protocol 6: Deprotection of Fmoc-protected 1,3-Diaminocyclohexane
-
Dissolve the Fmoc-protected diamine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine.
-
The crude product can be purified by column chromatography or used directly in the next step.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of protecting group is intrinsically linked to the overall synthetic strategy. For instance, if a subsequent reaction step involves a strong base, a Boc-protected amine would be a logical choice due to its stability under basic conditions. Conversely, if a planned transformation is sensitive to acid, an Fmoc-protected amine would be preferable.
Each protocol described is designed as a self-validating system. The progress of both protection and deprotection reactions can be readily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), allowing for real-time assessment of the reaction's completeness and the formation of any byproducts. The distinct cleavage conditions for each protecting group form the basis of their orthogonality, a principle that is validated every time one group is selectively removed in the presence of another.
Visualization of Protection and Deprotection Mechanisms
Caption: Protection and deprotection schemes for Boc, Cbz, and Fmoc groups.
Conclusion
The selection of an amine protecting group is a critical decision in the design of a synthetic route. While this compound provides a convenient and readily available Boc-protected building block, a thorough understanding of the relative merits of Boc, Cbz, and Fmoc is essential for strategic planning. The Boc group offers a robust and versatile option for protection, with a straightforward acid-labile deprotection. The Cbz group provides excellent stability and is removed under exceptionally mild hydrogenolysis conditions, provided no other reducible groups are present. The Fmoc group is the standard for SPPS, offering very mild basic deprotection. The ultimate choice will depend on the specific chemical context, the presence of other functional groups, and the overall synthetic strategy.
References
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Published online August 12, 2025. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Ma, D., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020 , 25(24), 5963. [Link]
-
de la Torre, B. G., & Albericio, F. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules2020 , 25(23), 5656. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino).
-
Osorio-Lozada, A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.2014 , 58(1), 22-26. [Link]
-
LookChem. Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. [Link]
-
Jong, T. S., & Bradley, M. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines. Org. Lett.2015 , 17(3), 422-425. [Link]
-
Lee, D. W., Ha, H. J., & Lee, W. K. Selective Mono-BOC Protection of Diamines. Synthetic Communications2007 , 37(5), 737-740. [Link]
-
Kumar, A., et al. Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. J. Org. Chem.2007 , 72(19), 7411-7414. [Link]
-
Le, D. N., & Goodman, M. Preparation of Mono-Cbz Protected Guanidines. Org. Synth.2016 , 93, 257-273. [Link]
-
Albericio, F., & Carpino, L. A. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers2000 , 55(2), 123-139. [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chem. Rev.2009 , 109(6), 2455-2504. [Link]
-
convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 73. Humana Press. [Link]
-
Toti, K. S., & Hruby, V. J. Organic Carbamates in Drug Design and Medicinal Chemistry. Future Med. Chem.2017 , 9(13), 1537-1561. [Link]
-
van Beek, C. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Matias, M., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Biomolecules2021 , 11(10), 1435. [Link]
-
Drug Hunter. Top 12 Most Popular Drug Hunter Case Studies of 2023. Published January 4, 2024. [Link]
-
CAS Common Chemistry. (-)-trans-1,2-Diaminocyclohexane. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. lookchem.com [lookchem.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. redalyc.org [redalyc.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdcommons.org [tdcommons.org]
- 12. benchchem.com [benchchem.com]
- 13. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Enantiomers of Aminocyclohexyl Carbamates
For researchers, scientists, and drug development professionals, the stereoselective synthesis and analysis of chiral molecules are paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the safety and efficacy of pharmaceutical products. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of aminocyclohexyl carbamates and structurally related compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower you in your chiral separation endeavors.
The Critical Role of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers of a chiral drug can exhibit significantly different interactions with chiral biological targets such as enzymes and receptors.[] This can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[] Consequently, regulatory agencies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drugs. Direct chiral HPLC, which employs a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, is the most widely used technique for this purpose.[2][3]
Comparing Chiral Stationary Phases for Carbamate Enantioseparation
The success of a chiral HPLC separation hinges on the selection of an appropriate CSP. The most successful CSPs for a broad range of compounds are based on polysaccharides, macrocyclic glycopeptides, and Pirkle-type phases. For aminocyclohexyl carbamates and their analogs, polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated significant success.
The chiral recognition mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[4] The nature of the carbamate derivatives on the polysaccharide backbone significantly influences the enantioselectivity.[4]
Case Study: Enantioseparation of a Rivastigmine Intermediate
A pertinent example is the separation of the enantiomers of ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester, a key intermediate in the synthesis of the Alzheimer's drug, Rivastigmine. This compound shares key structural features with aminocyclohexyl carbamates. A validated chiral HPLC method for its separation provides valuable insights into successful strategies.[5]
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Analysis Time | Reference |
| Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane:Ethanol:Trifluoroacetic acid (95:5:0.1 v/v/v) | 1.0 | 30 | > 2.5 | < 15 min | [5] |
| Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane:Isopropanol (70:30 v/v) | 1.0 | Ambient | No Resolution | - | [5] |
| Chiralpak OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane:Ethanol (90:10 v/v) | 1.0 | Ambient | No Resolution | - | [5] |
Expert Analysis of the Data:
The data clearly demonstrates the superior performance of the amylose-based CSP (Chiralpak AD-H) over the cellulose-based CSP (Chiralpak OD-H) for this particular carbamate. The successful separation on Chiralpak AD-H with a mobile phase consisting of n-hexane and ethanol highlights the effectiveness of normal-phase chromatography for this class of compounds. The addition of a small amount of trifluoroacetic acid (TFA) is a common strategy for improving peak shape and resolution of basic or acidic analytes by minimizing undesirable interactions with the silica support.[5] The failure to achieve separation on Chiralpak OD-H under similar conditions underscores the empirical nature of chiral method development and the importance of screening different CSPs.
Experimental Workflow and Protocol
A systematic approach to chiral method development is crucial for efficiently identifying optimal separation conditions. The following workflow is a proven strategy.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Protocol: Enantiomeric Separation of Ethyl-Methyl-Carbamic Acid-3-[1-Hydroxy-Ethyl]-Phenyl Ester[6]
This protocol is based on the validated method for the rivastigmine intermediate and serves as an excellent starting point for the separation of aminocyclohexyl carbamates.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Solvents: HPLC grade n-Hexane, Ethanol, and Trifluoroacetic acid.
-
Sample: Racemic ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester dissolved in ethanol (0.5 mg/mL).
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic acid (95:5:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. System Suitability:
-
Before sample analysis, perform a system suitability test by injecting a standard solution of the racemate.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.5.
4. Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric purity or ratio based on the peak areas.
Trustworthiness and Self-Validation:
The provided protocol is a self-validating system. The system suitability requirement of Rs > 2.5 ensures that the method is capable of baseline separating the enantiomers, which is critical for accurate quantification. Method validation according to ICH guidelines, as performed in the source publication, further establishes the reliability of the method in terms of linearity, precision, accuracy, and specificity.[5]
Causality Behind Experimental Choices
-
Choice of Normal Phase: For many carbamates, which may have limited solubility in highly aqueous mobile phases, normal phase chromatography (using non-polar solvents like hexane with a polar modifier like ethanol or isopropanol) is often a successful starting point.[5]
-
Selection of Polysaccharide CSPs: Amylose and cellulose-based CSPs have a proven track record for resolving a wide variety of chiral compounds, including those with carbamate functionalities.[3][4] Their broad applicability makes them an excellent first choice for screening.
-
Use of Acidic/Basic Additives: The addition of a small percentage of an acid (like TFA for basic compounds) or a base (like diethylamine for acidic compounds) to the mobile phase is a common practice to improve peak shape and reproducibility by suppressing the ionization of the analyte and minimizing interactions with residual silanol groups on the silica surface.[5]
-
Temperature Control: Maintaining a constant column temperature is crucial for reproducible retention times and selectivity. A slightly elevated temperature (e.g., 30°C) can improve column efficiency and reduce backpressure.[5]
Conclusion
The successful chiral separation of aminocyclohexyl carbamates and their analogs by HPLC is readily achievable with a systematic approach to method development. Polysaccharide-based chiral stationary phases, particularly amylose derivatives, have demonstrated high success rates for this class of compounds. By understanding the principles of chiral recognition and the rationale behind the selection of stationary and mobile phases, researchers can efficiently develop robust and reliable methods for the enantioselective analysis of these important pharmaceutical compounds. The provided case study and protocol offer a solid foundation for initiating method development for your specific aminocyclohexyl carbamate.
References
-
Potluri, S., et al. (2012). A validated chiral LC method for the enantiomeric separation of ethyl-methyl-carbamic acid-3-[1-hydroxy-ethyl]-phenyl ester. Rasayan Journal of Chemistry, 5(2), 235-240. [Link]
- Patel, B. K., & Das, S. (2021). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. Current Pharmaceutical Analysis, 17(7), 868-883.
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
- Nagori, B. P., Deora, M. S., & Saraswat, P. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-121.
- Aboul-Enein, H. Y., & Ali, I. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
- Okamoto, Y., & Ikai, T. (2008). Chiral columns for high-performance liquid chromatography.
- Cirilli, R., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 154, 334-341.
- McConnell, O. J., et al. (2007). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (pp. 450-464). Informa Healthcare.
Sources
- 2. Stereoselective synthesis of a key chiral intermediate of (S)-Rivastigmine by AKR-GDH recombinant whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation by HPLC using phenylcarbonate, benzoylformate, p-toluenesulfonylcarbamate, and benzoylcarbamates of cellulose and amylose as chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
The Stereo-Factor: A Comparative Guide to the Biological Activity of Aminocyclohexane Isomers in Drug Discovery
Introduction: The Privileged Scaffold and the Stereochemical Imperative
In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of biologically active compounds. These are known as "privileged scaffolds," valued for their ability to present functional groups in precise three-dimensional arrangements to interact with multiple biological targets.[1][2] The aminocyclohexane ring is a quintessential example of such a scaffold, forming the core of numerous therapeutic agents due to its conformational rigidity and synthetic tractability.[3]
However, the true therapeutic potential of a privileged scaffold can only be unlocked through a deep understanding of its stereochemistry. The spatial arrangement of substituents on the cyclohexane ring—giving rise to cis and trans diastereomers, as well as enantiomers—is not a trivial detail. It is a critical determinant of a molecule's pharmacological profile, influencing everything from receptor binding affinity and enzyme inhibition to metabolic stability and toxicity.[4][5] As researchers, ignoring stereoisomerism is akin to designing a key without considering the shape of the lock; the subtle yet profound differences between isomers can mean the difference between a potent therapeutic and an inactive or even toxic compound.[6]
This guide provides a comparative analysis of the biological activities of compounds derived from different aminocyclohexane isomers. By synthesizing experimental data from peer-reviewed studies, we will explore how the cis/trans configuration of the aminocyclohexane core dictates biological outcomes, with a primary focus on the well-documented field of platinum-based anticancer agents. We will further provide detailed, field-proven protocols for evaluating such differences, empowering researchers to apply these principles in their own drug development programs.
Comparative Analysis: The Case of Diaminocyclohexane-Platinum Anticancer Agents
A compelling and extensively studied example of stereoisomerism dictating biological activity is found in the platinum (Pt) class of anticancer drugs. The pioneering drug cisplatin features a square-planar platinum center, but its clinical use is hampered by issues of toxicity and acquired resistance. This led to the development of second-generation analogs, many incorporating a 1,2-diaminocyclohexane (DACH) ligand. The DACH ligand is chiral and can exist as three primary isomers: cis, (1R,2R)-trans, and (1S,2S)-trans.
Seminal work by Khokhar et al. provides a direct and systematic comparison of the antitumor activities of platinum(IV) complexes containing these three DACH isomers.[1][7] These studies, conducted in various murine tumor models, revealed that the specific isomeric form of the DACH ligand profoundly modulates the drug's efficacy.
Key Experimental Findings:
The in vivo antitumor efficacy of ten series of isomeric DACH-Pt(IV) complexes was evaluated against several cancer cell lines. The results consistently demonstrated that the stereochemistry of the DACH ligand was a critical factor in the observed biological activity.
-
Superiority of the (1R,2R)-trans Isomer: In seven of the ten series tested against L1210/0 leukemia cells, the complex containing the (1R,2R)-trans-DACH ligand demonstrated superior antitumor activity compared to both the (1S,2S)-trans and cis isomers.[1][7]
-
Variable Efficacy in Other Models: While the (1R,2R) isomer was often the most potent, the efficacy ranking could change depending on the cancer cell line. For instance, in a cisplatin-resistant cell line (L1210/DDP), one series of complexes showed an efficacy ranking of (1S,2S) > (1R,2R) > cis, completely inverting the trend seen in the sensitive cell line.[1] This highlights the complexity of drug-target interactions and resistance mechanisms.
-
The cis Isomer is Often Least Active: Across multiple tumor models, including L1210 leukemia, B16 melanoma, and M5076 reticulosarcoma, the cis-DACH-Pt(IV) complexes were frequently the least effective of the three isomers.[1][7]
Data Summary: Isomer Efficacy in Murine Leukemia L1210/0
The table below summarizes the general efficacy trends observed for DACH-Pt(IV) complexes against the L1210/0 murine leukemia model, as reported by Khokhar et al.[1][7] Efficacy is a qualitative summary based on the reported superiority in the majority of the complex series tested.
| DACH Isomer Configuration | Predominant Efficacy Ranking | Key Observation |
| (1R,2R)-trans | 1st (Most Active) | Frequently demonstrated the highest antitumor activity.[1][7] |
| (1S,2S)-trans | 2nd or 3rd | Activity was variable, sometimes similar to (1R,2R), other times similar to cis.[1] |
| cis | 3rd (Least Active) | Consistently showed the lowest efficacy in the majority of series tested.[1][7] |
Mechanistic Insights: Why Does Stereochemistry Matter?
The observed differences in biological activity are rooted in the distinct three-dimensional structures of the isomers. Platinum drugs exert their anticancer effect primarily by binding to nuclear DNA, forming adducts that induce kinking in the DNA structure, which ultimately inhibits replication and transcription, triggering apoptosis.[8]
-
DNA Binding and Adduct Formation: The geometry of the DACH ligand dictates the conformation of the platinum complex and, consequently, the way it interacts with the DNA double helix. The trans isomers, with their diequatorial arrangement of amino groups in the stable chair conformation, create a different steric profile compared to the cis isomer (axial-equatorial). This influences the type and stability of the DNA adducts formed.[8]
-
Cellular Uptake and Processing: Stereochemistry can affect how a drug is transported into the cell and recognized by cellular machinery, including DNA repair enzymes. The clinically ineffective nature of transplatin compared to cisplatin is a classic example, where differences in DNA adducts lead to more efficient repair for the trans isomer.[8] It is plausible that similar stereoselective recognition and repair mechanisms contribute to the varied efficacy of the DACH-Pt isomers.
-
Interaction with Other Biomolecules: Beyond DNA, these complexes interact with other biomolecules like proteins and glutathione, which can influence their bioavailability and detoxification pathways.[5] These interactions are inherently three-dimensional and thus sensitive to the isomeric form of the drug.
Experimental Validation: Protocols for Assessing Stereoselective Activity
To empower researchers to investigate these stereochemical effects, this section provides standardized, step-by-step protocols for key assays. The choice of experiment depends on the research question: in vitro assays are excellent for initial screening and mechanistic studies, while in vivo models are essential for evaluating therapeutic efficacy in a complex biological system.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Causality Behind Experimental Choices:
-
Logarithmic Growth Phase: Cells are seeded and allowed to adhere overnight to ensure they are in a healthy, actively dividing state when the drug is introduced.
-
Serial Dilutions: Testing a wide range of concentrations is crucial for determining the dose-response curve and calculating the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Vehicle Control: Using the drug's solvent (e.g., DMSO, saline) as a control is essential to ensure that the observed effects are due to the compound itself and not the vehicle.
-
MTT to Formazan: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., L1210, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare stock solutions of each aminocyclohexane isomer derivative in an appropriate solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final treatment concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (and vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC₅₀ value for each isomer.
References
- 1. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Definitive Assignment of Absolute Configuration for tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For researchers working with chiral molecules such as tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a versatile building block in medicinal chemistry, the unambiguous confirmation of its absolute configuration is a foundational requirement for advancing a drug candidate. This guide provides an in-depth comparison of three powerful analytical techniques for this purpose: Single-Crystal X-ray Crystallography (SC-XRD), Vibrational Circular Dichroism (VCD) spectroscopy, and the Mosher's method utilizing Nuclear Magnetic Resonance (NMR) spectroscopy.
This document moves beyond a simple listing of methodologies. It is designed to provide the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will explore the theoretical underpinnings of each technique, present detailed experimental workflows tailored to the analysis of our target molecule, and discuss the interpretation of the resulting data.
At a Glance: A Comparative Overview of Techniques
The choice of an analytical method for determining absolute configuration is often dictated by the physical properties of the sample, available instrumentation, and the stage of the research. The following table summarizes the key attributes of the three techniques discussed in this guide.
| Parameter | Single-Crystal X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable chemical shifts in NMR. |
| Sample Requirement | High-quality single crystal (typically 0.1-0.3 mm).[1] May be challenging for oils or amorphous solids. | 2-10 mg of sample in solution. The sample is recoverable.[2] Suitable for liquids, oils, and solids. | ~5 mg of sample per diastereomer. The sample is chemically modified. |
| Analysis Time | Days to weeks (including crystal growth). | Hours (for data acquisition and computation). | Hours to a day (for derivatization and NMR analysis). |
| Data Interpretation | Provides a direct 3D structure and the Flack parameter for absolute configuration.[3] | Comparison of the experimental spectrum with a computationally predicted spectrum. | Analysis of the difference in chemical shifts (Δδ) between the two diastereomers.[4] |
| Confidence Level | Considered the "gold standard" when a suitable crystal is obtained. | High, with a strong correlation between experimental and calculated spectra. | High, when a consistent pattern of Δδ values is observed. |
| Key Advantage | Unambiguous and direct structural determination. | Applicable to a wide range of samples in their native solution state. | Utilizes readily available NMR instrumentation. |
| Key Limitation | The absolute requirement for a high-quality single crystal. | Requires access to a VCD spectrometer and computational resources. | Requires chemical derivatization and can be complex for molecules with multiple chiral centers. |
I. Single-Crystal X-ray Crystallography (SC-XRD): The Definitive Answer
SC-XRD stands as the unequivocal gold standard for the determination of the absolute configuration of chiral molecules.[5] This technique provides a direct visualization of the three-dimensional arrangement of atoms in the crystalline state. The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, an effect that is more pronounced for heavier atoms.
Experimental Workflow for SC-XRD
Detailed Experimental Protocol
1. Crystal Growth (The Crucial First Step):
-
Objective: To obtain a single, well-ordered crystal of this compound suitable for diffraction.
-
Rationale: The quality of the crystal directly impacts the quality of the diffraction data and the final structural model. Slow crystal growth is paramount to achieving a well-ordered lattice.[1]
-
Methodology:
-
Solvent Screening: Dissolve small amounts of the compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water or hexane) to find a solvent system where the compound is sparingly soluble.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent in a small vial. Cover the vial with a cap containing a few small holes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the compound is insoluble but is miscible with the solvent of the compound's solution (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
2. Data Collection:
-
Objective: To measure the intensities and positions of the diffracted X-ray beams.
-
Methodology:
-
A suitable crystal is mounted on a goniometer head.[6]
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.
-
The crystal is rotated in the X-ray beam, and diffraction patterns are collected on a detector.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Data Interpretation: The absolute configuration is determined by analyzing the Bijvoet pairs in the diffraction data. The Flack parameter is a critical value in this analysis; a value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[3]
II. Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-State Approach
VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution.[7] This is particularly advantageous when obtaining high-quality crystals for SC-XRD is challenging. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution.
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a spectrum predicted from quantum chemical calculations for a known enantiomer.[8]
Experimental and Computational Workflow for VCD
Detailed Experimental and Computational Protocol
1. VCD Sample Preparation and Data Acquisition:
-
Objective: To obtain high-quality VCD and IR spectra of the sample in solution.
-
Methodology:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M. The use of a deuterated solvent is to minimize interference from solvent absorption bands.[9]
-
Transfer the solution to a VCD sample cell with an appropriate path length (typically 100-200 µm).
-
Acquire the VCD and IR spectra on a VCD spectrometer. Data collection may take several hours to achieve a good signal-to-noise ratio.
-
2. Computational Prediction of the VCD Spectrum:
-
Objective: To calculate the theoretical VCD spectrum for the (1R,3R) enantiomer.
-
Rationale: The calculated spectrum serves as the reference against which the experimental spectrum is compared. The accuracy of the computational method is crucial for a confident assignment.
-
Methodology:
-
Conformational Search: Perform a thorough conformational search for the (1R,3R) enantiomer using a computational chemistry software package. This step is critical to identify all low-energy conformers that may contribute to the experimental spectrum.
-
DFT Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and vibrational frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
VCD Spectrum Simulation: Calculate the VCD intensities for each conformer. The final predicted VCD spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.
-
3. Data Interpretation:
-
Objective: To assign the absolute configuration by comparing the experimental and calculated spectra.
-
Analysis:
-
If the signs and relative intensities of the major bands in the experimental VCD spectrum match those of the calculated spectrum for the (1R,3R) enantiomer, then the absolute configuration of the sample is confirmed as (1R,3R).
-
If the experimental spectrum is a mirror image of the calculated spectrum (i.e., opposite signs for the major bands), then the sample has the opposite, (1S,3S), configuration.
-
III. Mosher's Method: A Classical NMR Approach
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[4] It involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[4] This creates a pair of diastereomers which, unlike enantiomers, have different NMR spectra.
The Principle of Mosher's Method
The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons in the vicinity of the chiral center in the two diastereomers. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center, the absolute configuration can be deduced.
Experimental Workflow for Mosher's Method
Detailed Experimental Protocol
1. Preparation of Mosher's Amides:
-
Objective: To synthesize the (R)- and (S)-MTPA amides of the primary amine group of the target molecule.
-
Methodology:
-
In two separate vials, dissolve ~5 mg of this compound in anhydrous pyridine or dichloromethane.
-
To one vial, add a slight excess of (R)-(-)-MTPA-Cl. To the other vial, add a slight excess of (S)-(+)-MTPA-Cl.
-
Stir the reactions at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reactions to remove excess reagents and byproducts. The crude amides are often sufficiently pure for NMR analysis.
-
2. NMR Data Acquisition:
-
Objective: To obtain high-resolution ¹H NMR spectra of both diastereomeric amides.
-
Methodology:
-
Dissolve each crude amide in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for both samples. It is crucial to assign the protons of the cyclohexyl ring. 2D NMR techniques such as COSY may be necessary for unambiguous assignment.
-
3. Data Interpretation:
-
Objective: To determine the absolute configuration based on the Δδ values.
-
Analysis:
-
For each assigned proton, calculate Δδ = δ(S-MTPA amide) - δ(R-MTPA amide).
-
According to the established model for Mosher's amides, protons on one side of the chiral center will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By mapping the signs of the Δδ values onto the structure of the cyclohexyl ring, the absolute configuration of the chiral center can be determined.
-
Conclusion: An Integrated Approach to Absolute Configuration
The definitive assignment of the absolute configuration of this compound is an essential step in its application in drug development. While SC-XRD provides the most direct and unambiguous answer, its requirement for a high-quality single crystal can be a significant hurdle. VCD spectroscopy offers a powerful alternative for samples in solution, providing a high level of confidence through the synergy of experimental measurement and computational prediction. Mosher's method, a classical NMR technique, remains a valuable and accessible tool that leverages the formation of diastereomers to elucidate stereochemistry.
For a comprehensive and robust confirmation, especially in a regulatory context, employing at least two of these orthogonal techniques is highly recommended. The convergence of results from different analytical principles provides the highest level of confidence in the assigned absolute configuration, ensuring the solid foundation required for the development of safe and effective pharmaceuticals.
References
-
tert-butyl N-[(1S, 3R)-3-aminocyclohexyl]carbamate, min 97%, 10 grams. Aladdin Scientific. Available at: [Link]
-
Vibrational circular dichroism (VCD). Bruker. Available at: [Link]
-
Supplementary Material. The Royal Society of Chemistry. Available at: [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
- Hoye, T. R., & Renner, M. K. (2003). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 68(23), 8829–8837.
- Crundwell, G., Phan, J., & Kantardjieff, K. A. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
-
Sample Preparation for X-Ray Diffraction Analysis. Retsch. Available at: [Link]
-
Sample Submission, Single Crystal X-ray Diffraction. Purdue University. Available at: [Link]
-
Sample Preparation for Circular Dichroism Measurements. Center for Cancer Research. Available at: [Link]
-
Vibrational Circular Dichroism Spectroscopy for Pharmaceutical Quality Control Applications. AZoM.com. Available at: [Link]
-
A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution. Semantic Scholar. Available at: [Link]
-
Supporting Information: - Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy- Nε -trimethyllysine. The Royal Society of Chemistry. Available at: [Link]
- Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
-
Synthesis of the Mosher amide (6). ResearchGate. Available at: [Link]
-
Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]
Sources
- 1. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. tert-butyl n-[(1S,3S)-3-aminocyclopentyl]carbamate | 645400-44-8 [sigmaaldrich.com]
- 9. jascoinc.com [jascoinc.com]
A Comparative Guide to the Applications of Cis- vs. Trans-Aminocyclohexyl Carbamates
Introduction: The Critical Role of Stereochemistry in Carbamate Functionality
The carbamate functional group is a cornerstone in modern medicinal chemistry and materials science, valued for its unique structural and electronic properties.[1][2][3][4] As a hybrid of amide and ester functionalities, it offers a blend of stability, hydrogen bonding capability, and conformational rigidity that scientists can exploit in rational design.[1][2] This guide delves into a specific, yet profoundly important, aspect of carbamate design: the stereochemical arrangement of substituents on a cyclohexyl scaffold.
When a carbamate moiety and an amino group are attached to a cyclohexane ring, they can exist as one of two diastereomers: cis or trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle difference dictates the three-dimensional shape of the molecule, which in turn governs its interactions with biological targets like enzymes and receptors, or its packing in a polymer matrix. Understanding and controlling this stereochemistry is paramount for optimizing potency, selectivity, and physical properties.
This guide provides an in-depth comparison of cis- and trans-aminocyclohexyl carbamates, synthesizing data from authoritative sources to illuminate the causality behind their differential applications, particularly in the realm of drug development.
Part 1: Stereoselective Synthesis - The Gateway to Functional Isomers
The ability to selectively synthesize either the cis or trans isomer is the essential first step in harnessing their distinct properties. The choice of reducing agent during the synthesis of the precursor aminocyclohexanol is often the critical, stereodetermining step.
A common strategy involves the reduction of an aminoketone precursor. The stereochemical outcome is dictated by the steric hindrance and the trajectory of hydride delivery from the reducing agent.
-
Synthesis of trans isomers: Bulky reducing agents, such as N-selectride (lithium tri-sec-butylborohydride), tend to approach the ketone from the less sterically hindered face, resulting in an axial attack and leading to an equatorial hydroxyl group. This pathway typically favors the formation of the trans product after subsequent carbamoylation.[5]
-
Synthesis of cis isomers: Less sterically demanding reducing agents, like sodium borohydride (NaBH₄), can approach from either face, often leading to a mixture of isomers or favoring the cis product where the resulting hydroxyl group is axial.[5]
The divergent nature of these synthetic pathways allows for the creation of either isomer from a common intermediate, a crucial capability for structure-activity relationship (SAR) studies.
Caption: Divergent synthesis of cis and trans aminocyclohexyl carbamates.
Experimental Protocol: Stereoselective Synthesis of 3-Arylaminocyclohexyl N,N-Dimethylcarbamates[5]
This protocol provides a representative method for synthesizing both cis and trans isomers, highlighting the critical stereoselective reduction step.
Step 1: Synthesis of 3-Arylaminocyclohex-2-en-1-one (Intermediate)
-
To a solution of 1,3-cyclohexanedione in a suitable solvent, add one equivalent of the desired arylamine.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the enaminone intermediate.
Step 2: Stereoselective Reduction to Aminocyclohexanol
-
For trans-3-Arylaminocyclohexan-1-ol:
-
Dissolve the enaminone intermediate from Step 1 in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of N-selectride (1.0 M in THF, 1.2 equivalents) dropwise.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of water, followed by aqueous NaOH and H₂O₂.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by chromatography.
-
-
For cis-3-Arylaminocyclohexan-1-ol:
-
Dissolve the enaminone intermediate from Step 1 in methanol.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 48 hours.[5]
-
Quench the reaction with acetone and then add water.
-
Extract the product, dry the organic layer, and concentrate. Purify by chromatography to separate the cis isomer (often the major product) from any trans byproduct.
-
Step 3: Carbamoylation
-
To a solution of the purified cis or trans aminocyclohexanol from Step 2 in anhydrous THF, add sodium hydride (NaH, 1.5 equivalents) at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, then heat to 80 °C for 8 hours.[5]
-
Cool the reaction to room temperature and add N,N-dimethylcarbamoyl chloride (1.2 equivalents).
-
Stir the reaction for 16 hours.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract the final carbamate product, dry the organic layer, concentrate, and purify by column chromatography.
Part 2: Comparative Applications in Medicinal Chemistry - A Tale of Two Isomers
The true divergence in the utility of cis and trans isomers becomes evident when they are evaluated as bioactive molecules. The fixed spatial orientation of the functional groups dramatically influences how the molecule fits into a target binding site.
Case Study 1: Cholinesterase Inhibition for Alzheimer's Disease
Carbamates are a well-established class of cholinesterase inhibitors, acting as "pseudo-irreversible" inhibitors that carbamoylate a serine residue in the enzyme's active site.[4][6] This action increases levels of the neurotransmitter acetylcholine, a key therapeutic strategy for Alzheimer's disease.[7][8] Studies directly comparing cis and trans aminocyclohexyl carbamates have revealed significant differences in potency and selectivity.
In a study of 3-arylaminocyclohexyl N,N-dimethylcarbamates, researchers found that both cis and trans isomers were selective for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE).[5][8] However, the relative potency depended on the specific substitution. For instance, with a 4-methoxyphenylamino group, the cis and trans isomers showed nearly identical potent inhibitory activity against BuChE.[8] This suggests that for this particular scaffold, the orientation of the carbamate relative to the aryl-amino group did not drastically alter the key interactions within the BuChE active site.
Conversely, in a separate study on 2-arylaminocyclohexyl N,N-dimethylcarbamates, a more pronounced stereochemical preference was observed. The trans isomers generally displayed higher inhibitory activity against BuChE.[7] For example, the trans isomer of 2-(4-fluorophenylamino)cyclohexyl N,N-dimethylcarbamate was significantly more potent than its cis counterpart.[7] Molecular modeling studies suggest that the trans configuration allows for a more favorable orientation within the BuChE active site gorge, facilitating stronger π-π stacking and hydrogen bond interactions that stabilize the enzyme-inhibitor complex.[5][7]
| Compound Series | Isomer | Target | IC₅₀ (µM) | Reference |
| 3-(4-chlorophenylamino)cyclohexyl N,N-dimethylcarbamate | cis | BuChE | 0.18 | [8] |
| trans | BuChE | 0.13 | [8] | |
| 2-(4-fluorophenylamino)cyclohexyl N,N-dimethylcarbamate | cis | BuChE | > 50 | [7] |
| trans | BuChE | 2.07 | [7] |
Data synthesized from multiple sources. BuChE = Butyrylcholinesterase.
Caption: Pseudo-irreversible inhibition of serine hydrolases by carbamates.
Case Study 2: Matrix Metalloproteinase (MMP) Inhibition for Cancer Metastasis
Another compelling example comes from the development of MMP inhibitors. MMPs are enzymes involved in breaking down the extracellular matrix, a process that is co-opted by cancer cells to enable metastasis. A study on 2-aminocyclohexylcarbamoylphosphonic acids found a stark difference between the isomers. The cis isomer (cis-ACCP) was identified as a novel, orally active, and selective inhibitor of MMP-2, a key enzyme in tumor invasion.[9] In contrast, the trans isomer was significantly less active.
Pharmacokinetic analysis of cis-ACCP in rats revealed that despite rapid elimination, it had good oral bioavailability (0.3%) and achieved blood concentrations sufficient for anti-metastatic activity.[9] In mouse models of cancer metastasis, oral administration of cis-ACCP reduced metastasis formation by approximately 90%, demonstrating significant in vivo efficacy.[9] This case powerfully illustrates how only one stereoisomer possessed the correct three-dimensional structure to effectively inhibit the target and translate that inhibition into a therapeutic effect.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)[5][8]
This protocol is a standard method for quantifying the potency of cholinesterase inhibitors.
1. Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer).
-
Substrate solution (10 mM acetylthiocholine iodide or butyrylthiocholine iodide in buffer).
-
Enzyme solution (human acetylcholinesterase or butyrylcholinesterase, diluted in buffer to a suitable activity level).
-
Inhibitor solutions (serial dilutions of cis and trans aminocyclohexyl carbamates in a suitable solvent, e.g., DMSO, further diluted in buffer).
2. Assay Procedure:
-
In a 96-well microplate, add 25 µL of the inhibitor solution (or buffer for control).
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at 37 °C for 15 minutes to allow for enzyme-inhibitor interaction.
-
Add 125 µL of the DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance every minute for 5-10 minutes to determine the reaction rate (V).
-
The percent inhibition is calculated using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 3: Applications in Materials Science
While less documented than their medicinal uses, the stereochemistry of aminocyclohexyl carbamates is also poised to influence material properties. Carbamate linkages are the defining feature of polyurethanes, a versatile class of polymers.[3][10]
The incorporation of cyclic monomers like cis- or trans-aminocyclohexyl carbamate derivatives into a polymer backbone would directly impact chain conformation and packing.
-
Trans isomers , with their more linear and extended chair conformation, would be expected to promote better chain packing and potentially higher crystallinity. This could lead to materials with higher tensile strength, improved thermal stability, and greater resistance to solvents.
-
Cis isomers , with their inherent "kinked" geometry, would disrupt chain packing. This could result in more amorphous polymers with lower glass transition temperatures, greater flexibility, and potentially higher elasticity.
The ability to create sequence-defined polymers using building blocks with different stereochemistries opens a new avenue for designing "informational polymers" where data is encoded not just by the sequence of monomers, but also by their stereochemical arrangement.[10]
Conclusion and Future Outlook
The evidence is unequivocal: the cis/trans isomerism of the aminocyclohexyl carbamate scaffold is a critical determinant of its function. In medicinal chemistry, this stereochemical difference can translate into orders-of-magnitude changes in potency and selectivity, as demonstrated in cholinesterase and MMP inhibitors. The trans isomer is often favored for fitting into elongated binding channels, while the cis isomer may be optimal for engaging with different pockets or inducing a specific conformational change in the target protein.
The key takeaway for researchers, scientists, and drug development professionals is that stereochemistry cannot be an afterthought. The selective synthesis and parallel evaluation of both cis and trans isomers should be an integral part of the lead optimization process for any aminocyclohexyl carbamate-based therapeutic. As synthetic methodologies become more refined, the deliberate control of this stereochemistry will continue to be a powerful tool for unlocking new therapeutic potentials and designing novel materials with tailored properties.
References
-
de Oliveira, R., et al. (2017). Cholinesterases Inhibition by Novel cis - and trans -3-Arylaminocyclohexyl N , N -Dimethylcarbamates: Biological Evaluation and Molecular Modeling. ResearchGate. Available at: [Link]
-
de Oliveira, R., et al. (n.d.). Molecular Modeling and Anticholinesterasic Activity of Novel 2-ArylaminocyclohexylN,N-Dimethylcarbamates. ResearchGate. Available at: [Link]
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed Central. Available at: [Link]
-
Campos, V. R., et al. (2017). Cholinesterases Inhibition by Novelcis- andtrans-3-ArylaminocyclohexylN,N-Dimethylcarbamates: Biological Evaluation and Molecular Modeling. ResearchGate. Available at: [Link]
-
Kim, H., et al. (2019). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PubMed Central. Available at: [Link]
-
Gennen, S., et al. (2015). Stereodivergent Carbamate Synthesis by Selective in Situ Trapping of Organic Carbonate Intermediates. SciSpace. Available at: [Link]
-
Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. PubMed Central. Available at: [Link]
-
Metcalf, R. L. (1971). Structure-activity relationships for insecticidal carbamates. PubMed. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Toholj, A., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]
-
Korabecny, J., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PubMed Central. Available at: [Link]
-
Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Carbamate. Wikipedia. Available at: [Link]
-
Faria, J., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO. Available at: [Link]
-
Breuer, E., et al. (2008). Carbamoylphosphonate Matrix Metalloproteinase Inhibitors 6: cis -2-Aminocyclohexylcarbamoylphosphonic Acid, A Novel Orally Active Antimetastatic Matrix Metalloproteinase-2 Selective Inhibitor Synthesis and Pharmacodynamic and Pharmacokinetic Analysis. ResearchGate. Available at: [Link]
-
Guidetti, G., et al. (2019). Informational Polymers with Precise Carbamate Sequences. PubMed Central. Available at: [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamate - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Informational Polymers with Precise Carbamate Sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Data Validation for tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
For researchers, scientists, and drug development professionals, the meticulous validation of chemical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of elemental analysis data for tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a key building block in medicinal chemistry. We will explore the validation of its elemental composition through established analytical techniques, compare it with a structural analog, and provide the experimental framework necessary for robust data interpretation.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis is a fundamental technique for confirming the empirical formula of a synthesized compound. It provides a quantitative measure of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), offering a primary check of purity and identity. For a compound like this compound (Molecular Formula: C₁₁H₂₂N₂O₂), with a molecular weight of 214.31 g/mol , the theoretical elemental composition serves as the benchmark against which experimental data is judged.[1][2][3] A significant deviation from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.
Core Elemental Composition: Theoretical vs. Experimental Data
The cornerstone of elemental analysis data validation is the comparison of experimentally determined weight percentages of C, H, and N with the calculated theoretical values. A widely accepted tolerance for high-purity pharmaceutical compounds is a deviation of no more than ±0.4% from the theoretical value.[4]
Table 1: Theoretical vs. Typical Experimental Elemental Analysis Data for this compound
| Element | Theoretical Weight % | Typical Experimental Weight % | Deviation (%) |
| Carbon (C) | 61.65 | 61.52 | -0.13 |
| Hydrogen (H) | 10.35 | 10.41 | +0.06 |
| Nitrogen (N) | 13.07 | 13.01 | -0.06 |
Note: The experimental data presented here is illustrative of typical results for a high-purity sample and is intended for educational purposes.
Comparative Analysis with a Structural Analog
To provide a broader context for data validation, we can compare the elemental composition of our target compound with a structurally similar molecule, tert-butyl ((1R,3S)-3-aminocyclopentyl)carbamate (Molecular Formula: C₁₀H₂₀N₂O₂). While not a direct competitor in all applications, its similar functional groups make it a useful point of comparison for understanding how subtle structural changes influence elemental composition.
Table 2: Comparison of Theoretical Elemental Composition with a Structural Analog
| Compound | Molecular Formula | Carbon (C) % | Hydrogen (H) % | Nitrogen (N) % |
| This compound | C₁₁H₂₂N₂O₂ | 61.65 | 10.35 | 13.07 |
| tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C₁₀H₂₀N₂O₂ | 59.97 | 10.07 | 13.99 |
This comparison highlights how a change in the cycloalkyl ring size from a cyclohexane to a cyclopentane, and the corresponding change in the number of carbon and hydrogen atoms, is clearly reflected in the theoretical elemental percentages.
Experimental Protocols for Robust Data Generation
The reliability of elemental analysis data is intrinsically linked to the rigor of the experimental methodology. Here, we outline the standard protocols for both the determination of C, H, and N content and the analysis of trace elemental impurities.
Protocol 1: CHN Combustion Analysis
This method is based on the complete combustion of the sample in a controlled oxygen environment, followed by the quantitative detection of the resulting gases.[5][6][7]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using certified reference materials such as acetanilide or benzoic acid.[5][8]
-
Combustion: Introduce the sample into a high-temperature furnace (typically ~900-1000°C) with a constant flow of high-purity oxygen.[5][9]
-
Gas Separation: The combustion products (CO₂, H₂O, and N₂) are carried by a helium stream through a gas chromatography column for separation.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Data Analysis: The instrument software calculates the weight percentages of C, H, and N based on the detector response and the initial sample weight.
Protocol 2: Trace Elemental Impurity Analysis by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for detecting and quantifying trace elemental impurities, as mandated by USP General Chapters <232> and <233>.[10][11][12] This is crucial for pharmaceutical compounds to ensure they are free from potentially toxic heavy metals that may originate from catalysts or manufacturing processes.
Step-by-Step Methodology:
-
Sample Digestion: Accurately weigh the sample and digest it in a closed-vessel microwave system using high-purity nitric acid and hydrochloric acid to ensure the complete dissolution of the sample and retention of volatile elements.[11]
-
Standard Preparation: Prepare multi-element calibration standards and internal standards as specified in USP <233>.
-
ICP-MS Analysis: Introduce the digested sample solution into the ICP-MS system. The high-temperature plasma atomizes and ionizes the elements.
-
Mass Spectrometry: The ions are then separated based on their mass-to-charge ratio by a mass spectrometer.
-
Detection and Quantification: An electron multiplier detector quantifies the ions, allowing for the determination of the concentration of each elemental impurity.
-
Data Validation: The results are validated against the permissible daily exposure (PDE) limits outlined in USP <232> and ICH Q3D guidelines.[13][14][15]
Conclusion: A Multi-faceted Approach to Data Validation
The validation of elemental analysis data for a critical raw material like this compound is not a single-step process. It requires a comprehensive approach that combines the precision of CHN combustion analysis to confirm the empirical formula with the sensitivity of ICP-MS to ensure the absence of harmful elemental impurities. By adhering to established protocols and acceptance criteria, researchers and drug developers can ensure the quality and integrity of their materials, which is paramount for the safety and efficacy of the final pharmaceutical products.
References
-
USP General Chapter <232> Elemental Impurities—Limits. United States Pharmacopeia. [Link]
-
USP General Chapter <233> Elemental Impurities—Procedures. United States Pharmacopeia. [Link]
-
CHNS(O) Elemental Analysis - Testing Methods. Auriga Research. [Link]
-
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent Technologies. [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]
-
An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
-
CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]
-
Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Agilent Technologies. [Link]
-
Elemental Impurity Analysis. Pharmaceutical Technology. [Link]
-
Complete Sample Preparation Guide for Analysis of Elemental Impurities. Technology Networks. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]
-
Elemental impurities per USP and ICH q3d guidelines. Labcorp. [Link]
-
Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. [Link]
-
tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. LookChem. [Link]
-
USP 232/233 Capabilities. ARL Bio Pharma. [Link]
-
An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
Sources
- 1. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]
- 2. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. shop.perkinelmer.com [shop.perkinelmer.com]
- 9. measurlabs.com [measurlabs.com]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. agilent.com [agilent.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. agilent.com [agilent.com]
- 14. kohan.com.tw [kohan.com.tw]
- 15. labcorp.com [labcorp.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance Beyond the Bench
In the lifecycle of a chemical entity within a research and development setting, the final chapter—disposal—is as critical as its synthesis and application. For tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate, a key building block in medicinal chemistry, a thorough understanding of its proper disposal is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide, designed for the discerning scientist, moves beyond generic protocols to provide a detailed, scientifically grounded framework for the safe and responsible management of this compound's waste stream.
Hazard Profile and a Priori Considerations: Understanding the "Why"
tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The presence of the GHS07 pictogram (exclamation mark) further underscores these warnings.
These hazards dictate the necessity for stringent personal protective equipment (PPE) protocols and careful handling to prevent inadvertent exposure during disposal procedures. The presence of both an amino group and a carbamate functional group suggests potential for chemical reactivity that must be considered in waste segregation and treatment.
Table 1: Hazard and Precautionary Summary
| Hazard Statement | Description | Precautionary Code | Precautionary Statement |
| H302 | Harmful if swallowed | P270 | Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation | P280 | Wear protective gloves. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that emphasizes waste minimization, segregation, and the selection of an appropriate disposal route.
Caption: Decision workflow for the proper disposal of this compound.
Personal Protective Equipment (PPE) - The First Line of Defense
Given the irritant nature of the compound, a robust PPE protocol is non-negotiable. All personnel involved in the handling and disposal of this chemical must wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: While working in a well-ventilated fume hood is the primary engineering control, a NIOSH-approved respirator may be necessary for handling large quantities or in the event of a spill.
Waste Segregation and Collection
Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste disposal.
-
Solid Waste: Collect unreacted this compound and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.
-
Liquid Waste: Solutions of the compound should be segregated based on the solvent.
-
Aqueous Solutions: Collect in a designated aqueous hazardous waste container.
-
Organic Solutions: Collect in a designated organic hazardous waste container, further segregated into halogenated and non-halogenated streams as per your institution's guidelines.
-
-
Contaminated Labware: Glassware and other reusable labware that have come into contact with the compound should be decontaminated prior to washing.
Decontamination of Labware
A triple-rinse procedure is recommended for decontaminating labware:
-
Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., methanol, ethanol).
-
Collect the rinsate as hazardous waste.
-
Repeat the rinse two more times.
-
After the third rinse, the glassware can typically be washed with soap and water.
On-Site Chemical Treatment: A Potential Avenue (with Caveats)
For dilute aqueous waste streams, chemical treatment to degrade the compound may be a viable option, reducing the volume of hazardous waste. Carbamates are known to undergo hydrolysis under alkaline conditions. This process would likely yield tert-butanol, carbon dioxide, and (1R,3R)-cyclohexane-1,3-diamine.
Experimental Protocol: Alkaline Hydrolysis (for consideration and institutional approval only)
-
Risk Assessment: This procedure should only be performed by trained personnel in a designated area and with the explicit approval of your institution's Environmental Health and Safety (EHS) department.
-
Dilution: Ensure the concentration of the carbamate in the aqueous solution is low (e.g., <1% w/v).
-
Neutralization: In a well-ventilated fume hood and in a suitable container, slowly add a 1 M sodium hydroxide solution to the aqueous waste while stirring.
-
Monitoring: Monitor the pH of the solution, aiming for a pH > 12.
-
Reaction Time: Allow the solution to stir at room temperature for several hours to ensure complete hydrolysis. The reaction progress can be monitored by a suitable analytical technique (e.g., TLC, LC-MS) if necessary.
-
Neutralization: After confirming the absence of the starting material, neutralize the solution with a dilute acid (e.g., 1 M hydrochloric acid) to a pH between 6 and 8.
-
Final Disposal: The neutralized solution may be suitable for drain disposal with copious amounts of water, but only with the explicit permission of your EHS department .
Final Disposition: The Role of Licensed Waste Management
For all solid waste, concentrated solutions, and rinsates, the only acceptable method of disposal is through a licensed hazardous waste disposal company.
-
Packaging: Ensure all waste containers are securely sealed, properly labeled with the full chemical name and associated hazards, and stored in a designated satellite accumulation area.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation.
-
Coordination: Follow your institution's procedures for requesting a hazardous waste pickup.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the purview of several regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): This act governs the management of hazardous waste from "cradle to grave." Your institution's EHS department will have specific protocols in place to ensure compliance with RCRA regulations.
-
OSHA (Hazard Communication Standard): This standard mandates that employees are informed of the hazards of the chemicals they work with. Proper labeling of waste containers is a key component of this standard.
By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
LookChem. (n.d.). Cas 1298101-47-9,tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (2019). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
National Science Teachers Association. (2023). Biological/Chemical Waste Management. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate
Welcome to a comprehensive guide designed for the precise and safe handling of tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate. As researchers and drug development professionals, our primary commitment is to scientific integrity, which is intrinsically linked to a culture of safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational protocols, and disposal plans. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Section 1: Hazard Assessment & Chemical Profile
Understanding the specific hazards of a compound is the foundational step in any safety protocol. This compound is an organic compound that, while essential in many synthetic pathways, requires careful handling due to its potential health effects.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1298101-47-9 | [1][2][3][4][] |
| Molecular Formula | C11H22N2O2 | [1][2][3] |
| Molecular Weight | 214.3 g/mol | [2] |
| Appearance | White to off-white solid | [2][6] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][2][4] |
A review of safety data sheets for this compound and structurally similar amines reveals the following hazards, which dictate our PPE and handling strategy.[7]
Table 2: GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
These classifications are not abstract warnings; they are direct indicators of risk. The H315 and H319 statements necessitate robust skin and eye protection, while the H335 statement alerts us to the danger of inhaling the powdered solid, making respiratory protection crucial during transfers.
Section 2: The Core Principle of Multi-Layered Protection
Effective laboratory safety is not solely about PPE. It is built on the "Hierarchy of Controls," a framework that prioritizes risk-reduction strategies. PPE is the final, essential barrier between you and a potential hazard.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Before handling any chemical, ensure that engineering controls (e.g., a certified chemical fume hood) and administrative controls (your lab's standard operating procedures) are in place. The guidance that follows focuses on the final, critical layer: PPE.
Section 3: Required Personal Protective Equipment (PPE): A Head-to-Toe Guide
Based on the hazard assessment, a specific suite of PPE is mandatory.
Eye and Face Protection
The "serious eye irritation" (H319) classification demands stringent eye protection.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards (or EN166 in Europe) are required at all times.[6] Standard safety glasses do not provide an adequate seal against dusts and splashes.
-
Recommended for High-Risk Operations: When handling larger quantities or when there is a significant splash potential (e.g., during quenching or extractions), a full-face shield should be worn over chemical splash goggles.[8][9] This provides an additional layer of protection for the entire face.
Skin and Body Protection
To prevent exposure from spills and contact, as indicated by the "causes skin irritation" (H315) hazard, the following are necessary:
-
Lab Coat: A flame-resistant (FR) lab coat with a fully buttoned front and tight-fitting cuffs is the standard.
-
Chemical-Resistant Apron: For procedures involving larger volumes or significant splash risks, a chemical-resistant apron worn over the lab coat provides an additional barrier.
-
Full-Length Pants and Closed-Toe Shoes: This is a universal laboratory requirement to ensure no skin is exposed.
Hand Protection: The Critical Barrier
Choosing the correct gloves is arguably the most critical PPE decision for this compound. Amines can be aggressive toward certain glove materials.[7]
-
Primary Recommendation: Nitrile gloves are the preferred choice for incidental contact. They offer good resistance to a range of chemicals, including many amines, and provide excellent dexterity.[10]
-
Causality: The choice of nitrile is based on its performance against a broad spectrum of organic compounds and its superior puncture resistance compared to latex. However, it's crucial to understand that not all nitrile gloves are equal. The thickness of the glove material directly impacts its chemical resistance.[10]
Table 3: General Glove Selection Guide for Amines
| Glove Material | General Performance | Notes |
| Nitrile | Good to Excellent | Recommended for incidental splash protection. For prolonged contact, consult manufacturer data. Not recommended for strong oxidizing agents or some aromatic solvents.[10] |
| Neoprene | Good | Offers good pliability and tear resistance. Protects against a range of acids, bases, and alcohols.[10] |
| Butyl Rubber | Excellent | Provides superior resistance to many corrosive acids, bases, and ketones. May be less dexterous.[10] |
Self-Validating Protocol for Glove Use:
-
Inspect Before Use: Always check new gloves for any signs of degradation, punctures, or tears.[11]
-
Double Gloving: For handling neat material or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides a critical time buffer in case the outer glove is compromised.
-
Immediate Replacement: If you know or suspect a glove has been exposed, remove it immediately using the proper technique to avoid skin contact. Wash your hands thoroughly and don a new pair. Thin mil disposable gloves are not intended for prolonged chemical exposure.[12]
-
Consult Manufacturer Data: Always cross-reference your specific chemical with the glove manufacturer's chemical resistance guide for data on breakthrough time and permeation rates.[11][12][13]
Respiratory Protection
The H335 warning, "May cause respiratory irritation," makes respiratory protection mandatory when handling the solid powder outside of a contained system.
-
For Weighing and Transferring Solids: A NIOSH-approved N95 or P100 disposable particulate respirator (dust mask) is the minimum requirement to prevent inhalation of the powder.
-
For Potential Vapors/Aerosols: If the compound is being heated or aerosolized, a half-mask or full-face air-purifying respirator (APR) with organic vapor (OV) cartridges is necessary.
-
Trustworthiness: A respiratory protection program is required by OSHA in the United States for mandatory respirator use. This includes medical evaluation and annual fit testing to ensure a proper seal, without which the respirator offers inadequate protection.
Section 4: Safe Handling and Disposal Workflow
Properly using PPE is part of a larger workflow that ensures safety from the moment a container is opened until all waste is properly discarded.
Caption: A systematic workflow ensures safety at every stage of the experiment.
Step-by-Step Handling Protocol:
-
Preparation: Before any work begins, ensure you have read the Safety Data Sheet (SDS). Don all required PPE as described in Section 3. Ensure a chemical spill kit is accessible.
-
Handling: All manipulations of this compound, especially the weighing and transfer of the solid, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[14]
-
Decontamination: All glassware and surfaces should be decontaminated. A typical procedure involves rinsing with an appropriate organic solvent (to be collected as waste) followed by a standard wash.
-
Disposal:
-
Chemical Waste: Unused material and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[6][14]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid waste stream, separate from regular trash.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat). Always wash hands thoroughly with soap and water after removing all PPE.
-
By integrating this expert-level understanding of the hazards with a rigorous and multi-layered approach to protection, you can handle this compound with the confidence that comes from a deep-seated culture of safety.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. (n.d.). Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
- Safety Data Sheet - tert-Butyl carbamate. (2010, October 28). Fisher Scientific.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- PPE and Safety for Chemical Handling. (2020, July 14). ACS Material.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet - tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate. (2025, November 27). TCI Chemicals.
- Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure.
- tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. (n.d.). AK Scientific, Inc.
- tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate. (2025, July 24). ChemicalBook.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark.
- tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate. (n.d.). ChemShuttle.
- Ultimate Guide to Chemical Resistant Disposable Gloves. (n.d.). Shield Scientific.
- tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride. (n.d.). CP Lab Safety.
- tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. (n.d.). BLDpharm.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington.
- Glove Selection Chart. (n.d.). WSU Spokane.
- Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.
- tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97%. (n.d.). Advanced ChemBlocks.
- tert-Butyl (3-bromocyclobutyl)carbamate. (n.d.). BLD Pharm.
- CAS 1298101-47-9 tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate. (n.d.). Best-Biotech.
Sources
- 1. tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate | 1298101-47-9 [sigmaaldrich.com]
- 2. tert-butyl (1S,3R)-3-aMinocyclohexylcarbaMate | 1298101-47-9 [chemicalbook.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 1298101-47-9|tert-Butyl ((1S,3R)-3-aminocyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. epa.gov [epa.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. spokane.wsu.edu [spokane.wsu.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
